molecular formula C10H7NO2S B1321234 3-(1,3-Thiazol-2-yl)benzoic acid CAS No. 847956-27-8

3-(1,3-Thiazol-2-yl)benzoic acid

Cat. No.: B1321234
CAS No.: 847956-27-8
M. Wt: 205.23 g/mol
InChI Key: BLFSSABBFANDKK-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)benzoic acid (CAS 847956-27-8) is a high-purity chemical building block of significant interest in medicinal and agrochemical research. This compound features a benzoic acid group linked to a 1,3-thiazole heterocycle, a structure known to enhance biological activity. Its primary application is in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory and antimicrobial agents . The conjugated system within its molecular framework contributes to its utility in creating bioactive heterocyclic compounds . Beyond pharmaceuticals, this acid serves as a key intermediate in developing crop protection agents for the agrochemical industry, leveraging its stability and reactivity . In materials science, it acts as a versatile ligand in coordination chemistry for constructing metal-organic frameworks (MOFs), which have potential catalytic applications . Furthermore, research into related thiazolyl azo-Schiff base compounds highlights the potential of such structures in biopharmaceutical applications, including antioxidant and anticancer activities, as well as in the electrochemical detection of bioactive molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) for safe handling protocols. The compound should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFSSABBFANDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610558
Record name 3-(1,3-Thiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847956-27-8
Record name 3-(1,3-Thiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic compound featuring a thiazole ring linked to a benzoic acid moiety. This structural arrangement confers upon it a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of the carboxylic acid group can influence the compound's solubility, acidity, and ability to form salts and esters, which are critical parameters in drug design and formulation.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standardized experimental protocols for their determination, and presents logical workflows for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. For this compound, a combination of experimental and computationally predicted data is available.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to distinguish between experimentally determined values and those derived from computational models, as the latter provide estimations.

PropertyValueData TypeReference/Source
Molecular Formula C₁₀H₇NO₂S-[4]
Molecular Weight 205.23 g/mol Experimental[5]
Physical Form SolidExperimental[5]
Purity ≥97%Experimental[5][6]
CAS Number 847956-27-8-[5]
XlogP (predicted) 2.3Predicted[7]
pKa (predicted) ~4.2 (for the carboxylic acid)PredictedBased on benzoic acid[8] and electronic effects of the thiazole ring[3]
Melting Point Not explicitly reported--
Boiling Point Not explicitly reported--
Aqueous Solubility Sparingly soluble (predicted)PredictedBased on benzoic acid solubility[9] and logP value

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity and identity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used. Benzoic acid (melting point 121-123°C) can be used as a standard for calibration.[10]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility

Solubility is a critical factor for bioavailability and formulation development.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer solution) in a flask.

  • Shaking: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the physicochemical characterization of this compound.

G cluster_synthesis Compound Synthesis and Purification cluster_physchem Physicochemical Property Determination cluster_application Application and Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point (Capillary Method) Structure_Verification->Melting_Point pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa Solubility Aqueous Solubility (Shake-Flask Method) Structure_Verification->Solubility LogP LogP Determination (Shake-Flask Method) Structure_Verification->LogP Biological_Screening Biological Activity Screening Structure_Verification->Biological_Screening Formulation Formulation Development pKa->Formulation ADMET In vitro ADMET Studies pKa->ADMET Solubility->Formulation LogP->Formulation LogP->ADMET

Figure 1: Overall workflow for the synthesis, characterization, and application studies of this compound.

G cluster_solubility Solubility & Partitioning cluster_ionization Ionization Properties start Pure Compound Aqueous_Solubility Determine Aqueous Solubility (pH 7.4 Buffer) start->Aqueous_Solubility LogP_Measurement Determine LogP (Octanol/Water) start->LogP_Measurement pKa_Titration Determine pKa (Potentiometric Titration) start->pKa_Titration Formulation Formulation Strategy Aqueous_Solubility->Formulation Permeability_Assessment Permeability Prediction LogP_Measurement->Permeability_Assessment Solubility_pH_Profile Determine Solubility vs. pH Solubility_pH_Profile->Formulation pKa_Titration->Solubility_pH_Profile

Figure 2: Interrelationship of key physicochemical properties for drug development.

Biological Significance

While specific biological activity data for this compound is not extensively documented in publicly available literature, the thiazole moiety is a well-established pharmacophore. Thiazole-containing compounds have demonstrated a wide array of biological activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a core component of several antimicrobial drugs.[11]

  • Anti-inflammatory Activity: Certain thiazole derivatives have been shown to inhibit inflammatory pathways.[1]

  • Anticancer Activity: Thiazole-containing compounds have been investigated as potential anticancer agents, with some derivatives showing activity against various cancer cell lines.[1]

  • Nuclear Receptor Modulation: A structurally related phenyl-thiazolyl-benzoic acid derivative has been identified as an agonist for retinoic acid receptor (RAR) and retinoid X receptor (RXR), which are important targets in cancer therapy.[12]

The presence of the benzoic acid group can facilitate interactions with biological targets through hydrogen bonding and ionic interactions.[3] Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a compound of interest for which foundational physicochemical data is emerging. The provided summary of its properties, coupled with standardized experimental protocols, offers a solid framework for researchers and drug development professionals. The logical workflows presented can guide the systematic characterization of this and similar molecules. Given the established biological importance of the thiazole scaffold, further investigation into the bioactivity and therapeutic applications of this specific compound is a promising avenue for future research. The experimental determination of its melting point, pKa, solubility, and LogP will be crucial for advancing its potential applications.

References

3-(1,3-Thiazol-2-yl)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-(1,3-Thiazol-2-yl)benzoic acid

This technical guide provides a detailed overview of the molecular structure, properties, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a benzoic acid moiety and a thiazole ring. The thiazole group, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The benzoic acid component provides a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and potential interactions with biological targets.

Quantitative Molecular Data

The key molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol
CAS Number 847956-27-8
Appearance Solid
Purity Typically ≥97%
Synonym 2-(3-Carboxyphenyl)-1,3-thiazole

Experimental Protocols: Synthesis of this compound

While a variety of methods exist for the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis remains a fundamental and widely utilized protocol. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible approach would involve the reaction of a 3-(bromoacetyl)benzoic acid derivative with thioformamide.

Representative Protocol: Hantzsch Thiazole Synthesis

  • Preparation of Starting Materials:

    • 3-(Bromoacetyl)benzoic acid: This starting material can be synthesized from 3-acetylbenzoic acid via bromination.

    • Thioformamide: This reagent is commercially available or can be synthesized from formamide.

  • Reaction Procedure:

    • In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add thioformamide (1 to 1.2 equivalents) to the solution.

    • The reaction mixture is then heated to reflux and stirred for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The resulting crude product is dissolved in water and neutralized with a mild base, such as sodium bicarbonate, to precipitate the product.

    • The solid precipitate is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that these compounds can interact with various biological targets, such as enzymes and receptors. For instance, some thiazole-containing molecules have been found to act as inhibitors of enzymes like topoisomerase II, leading to breaks in DNA strands, or as antagonists of specific cell surface receptors.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel thiazole compound like this compound.

Investigation of Biological Activity Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Cell_Assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) Purification->Cell_Assays Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Cell_Assays->Enzyme_Assays Receptor_Binding Receptor Binding Assays Enzyme_Assays->Receptor_Binding Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Receptor_Binding->Pathway_Analysis Target_Identification Target Identification and Validation Pathway_Analysis->Target_Identification

Caption: Workflow for investigating the biological activity of a novel compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiazole-containing bioactive compound, acting as a receptor antagonist.

Hypothetical Signaling Pathway Modulation Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Thiazole_Compound This compound (Antagonist) Thiazole_Compound->Receptor blocks Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Second_Messenger->Cellular_Response

An In-depth Technical Guide to the Synthesis of 3-(1,3-Thiazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3-(1,3-thiazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the bromination of a commercially available starting material, followed by the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the α-bromination of 3-acetylbenzoic acid to yield the key intermediate, 3-(2-bromoacetyl)benzoic acid. The subsequent step is the classical Hantzsch thiazole synthesis, where the α-bromoketone intermediate is reacted with a thioamide to form the desired thiazole ring.

Experimental Protocols

Step 1: Synthesis of 3-(2-bromoacetyl)benzoic acid

This procedure outlines the α-bromination of 3-acetylbenzoic acid using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

  • Materials:

    • 3-acetylbenzoic acid

    • N-Bromosuccinimide (NBS)[1]

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylbenzoic acid (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to obtain 3-(2-bromoacetyl)benzoic acid as a solid.

Step 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes the formation of the thiazole ring by reacting 3-(2-bromoacetyl)benzoic acid with thioformamide.[2][3][4]

  • Materials:

    • 3-(2-bromoacetyl)benzoic acid

    • Thioformamide

    • Ethanol

    • Sodium bicarbonate

  • Procedure:

    • Dissolve 3-(2-bromoacetyl)benzoic acid (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add thioformamide (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary based on reaction scale and optimization.

StepReactionReactantsSolventTemperatureTimeYield (%)
1α-Bromination3-acetylbenzoic acid, NBS, BPOCCl₄Reflux2-4 h70-85
2Hantzsch Thiazole Synthesis3-(2-bromoacetyl)benzoic acid, ThioformamideEthanolReflux3-6 h60-80

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis start 3-acetylbenzoic acid intermediate 3-(2-bromoacetyl)benzoic acid start->intermediate NBS, BPO CCl4, Reflux end This compound intermediate->end Thioformamide Ethanol, Reflux

Synthesis of this compound.

References

The Multifaceted Biological Activities of Thiazole-Containing Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. When integrated with a benzoic acid moiety, this scaffold gives rise to a class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of thiazole-containing benzoic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Thiazole-containing benzoic acid derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various thiazole-containing benzoic acid derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits 50% of the cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549 (Lung)Varies (e.g., 48% inhibition at 5 µg/mL for compound 8c)[1]
Bel7402 (Liver)Low to no inhibition[1]
HCT-8 (Intestine)Low to moderate inhibition[1]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16 (for compound 4c)[2]
HepG2 (Liver)7.26 ± 0.44 (for compound 4c)[2]
Thiazole-integrated pyrrolotriazinone derivativesMCF-7 (Breast)Varies[3]
A549 (Lung)Varies[3]
HepG2 (Liver)Varies[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.[4]

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., A-549, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiazole-containing benzoic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-containing benzoic acid derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can also be used.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Inhibition

A significant mechanism through which thiazole derivatives exert their anticancer effects is by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/AKT/mTOR pathway.[9] Thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[10]

PI3K_AKT_mTOR_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole-Containing Benzoic Acids Thiazole->PI3K Thiazole->mTORC1

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity

Thiazole-containing benzoic acids have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Compound ClassMicroorganismMIC (µg/mL)Reference
Trisubstituted thiazole analoguesStaphylococcus aureus (Gram-positive)1.56 - 6.25[12]
Escherichia coli (Gram-negative)Varies[12]
Thiazolidin-4-one derivativesPseudomonas aeruginosa0.09 - 0.18[13]
Escherichia coli0.09 - 0.18[13]
N-(thiazol-2-yl)benzenesulfonamidesStaphylococcus aureus3.9[14]
Acinetobacter xylosoxidans3.9[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[15]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiazole-containing benzoic acid derivatives

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[16]

  • Serial Dilution: Perform serial two-fold dilutions of the thiazole-containing benzoic acid derivative in the broth medium directly in the wells of the microtiter plate.[17]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[11]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[11]

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Thiazole-Benzoic Acid in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Thiazole-containing benzoic acids have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.[18]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 15-lipoxygenase (15-LOX).

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzimidazole-thiazole hybridsCOX-20.045 - 0.075[19]
15-LOX1.67 - 6.56[19]
Phenyl thiazole derivativesCarrageenan-induced rat paw edemaSignificant inhibition[20]
Thiazole/oxazole substituted benzothiazolesCarrageenan-induced rat paw edemaMost active compound showed better activity than reference drug[21]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and widely used method to screen for acute anti-inflammatory activity.[20]

Materials:

  • Wistar albino rats

  • Thiazole-containing benzoic acid derivatives

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Grouping and Fasting: Divide the rats into groups (control, standard, and test groups) and fast them overnight with free access to water.

  • Compound Administration: Administer the thiazole-containing benzoic acid derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Conclusion

Thiazole-containing benzoic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this important chemical framework. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights the potential for targeted therapies with improved efficacy and reduced side effects. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting more extensive in vivo studies to validate their therapeutic potential. their therapeutic potential.

References

potential therapeutic targets of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(1,3-Thiazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound belongs to a class of thiazole-containing aromatic compounds that are of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of structurally related compounds, particularly thiazol-2-yl benzamide derivatives, strongly suggests that a primary and potent therapeutic target is Glucokinase (GK) . This guide consolidates the evidence for GK activation as a potential therapeutic mechanism, provides detailed experimental protocols for its evaluation, and outlines the associated signaling pathways. Other potential, less characterized activities of the broader thiazole chemical class, such as anticancer and antimicrobial effects, are also noted as areas for future investigation.

Primary Potential Therapeutic Target: Glucokinase (GK) Activation

Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] The activation of GK is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM).[3][4] Research into a series of thiazole-2-yl benzamide derivatives, synthesized from benzoic acid, has shown their potential as GK activators.[3][4] These compounds bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[2] This leads to enhanced glucose metabolism and, in the pancreas, stimulates insulin secretion in a glucose-dependent manner.[1][2]

Evidence from Structurally Related Compounds

A study by Charaya et al. (2018) focused on the design, synthesis, and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators.[3][4] While this compound itself was not tested, this study provides the most direct evidence for the potential of this structural scaffold. The researchers synthesized a series of compounds and evaluated their in vitro GK activation. Several of these derivatives displayed significant activation of the enzyme.[3][4]

Quantitative Data for Structurally Related Thiazol-2-yl Benzamide Derivatives

The following table summarizes the in vitro glucokinase activation data for selected thiazol-2-yl benzamide derivatives from the aforementioned study. It is important to note that these are benzamide derivatives and not the benzoic acid itself. However, they share the core 3-(1,3-Thiazol-2-yl)benzoyl scaffold.

Compound IDStructureIn Vitro GK Activation (Activation Fold)
1 N-(4-chlorophenyl)-3-(thiazol-2-yl)benzamide1.48
2 N-(4-methoxyphenyl)-3-(thiazol-2-yl)benzamide1.76
5 N-(p-tolyl)-3-(thiazol-2-yl)benzamide1.52
8 N-(4-ethylphenyl)-3-(thiazol-2-yl)benzamide1.83

Data extracted from Charaya et al., 2018.[3][4]

Signaling Pathways

Glucokinase Activation Pathway in Pancreatic β-Cells

Activation of glucokinase in pancreatic β-cells is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). The pathway is initiated by the entry of glucose into the cell, followed by its phosphorylation by GK. This increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+), which triggers the exocytosis of insulin-containing granules.[1][5]

GCK_Pathway Glucose_ext Extracellular Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GCK Glucokinase (GK) Glucose_int->GCK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis GCK_Activator This compound (Potential Activator) GCK_Activator->GCK Allosteric Activation GCK->G6P Phosphorylation

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol is adapted from methodologies used for screening GK activators.[3]

Objective: To determine the fold activation of glucokinase by a test compound in vitro.

Materials:

  • Recombinant human glucokinase

  • HEPES buffer (pH 7.4)

  • Glucose

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a final volume of 200 µL containing 25 mM HEPES (pH 7.4), 10 mM glucose, 25 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM ATP, and 1 mM NAD+.

  • Add 2.5 U/mL of G6PDH to the reaction mixture.

  • Add 0.5 µg of recombinant glucokinase.

  • Add the test compound to a final concentration of 10 µM. For the control well, add an equivalent volume of DMSO.

  • Incubate the plate at room temperature for 3 minutes.

  • Measure the absorbance at 340 nm. The rate of increase in absorbance is proportional to the rate of NADH production, which is coupled to the phosphorylation of glucose by GK.

  • The GK activation fold is calculated as the ratio of the reaction rate in the presence of the test compound to the reaction rate in the control (DMSO).

Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol is a standard method for evaluating the in vivo efficacy of potential antidiabetic compounds.[3][6]

Objective: To assess the effect of a test compound on glucose tolerance in vivo.

Animals:

  • Male Wistar rats or C57BL/6J mice, fasted overnight (16-18 hours) with free access to water.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Divide the fasted animals into groups (e.g., vehicle control, test compound group).

  • Record the initial blood glucose level (t=0 min) from a tail snip.

  • Administer the test compound or vehicle orally by gavage.

  • After 30 minutes, administer the glucose solution orally to all animals.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time for each group. The efficacy of the compound is determined by its ability to lower the blood glucose levels and reduce the area under the curve (AUC) compared to the vehicle control group.

OGTT_Workflow Start Start: Fasted Rodents Measure_T0 Measure Blood Glucose (t = 0 min) Start->Measure_T0 Administer_Compound Administer Test Compound or Vehicle (Oral Gavage) Measure_T0->Administer_Compound Wait_30min Wait 30 minutes Administer_Compound->Wait_30min Administer_Glucose Administer Glucose Load (2 g/kg, Oral Gavage) Wait_30min->Administer_Glucose Measure_T15 Measure Blood Glucose (t = 15 min) Administer_Glucose->Measure_T15 Measure_T30 Measure Blood Glucose (t = 30 min) Measure_T15->Measure_T30 Measure_T60 Measure Blood Glucose (t = 60 min) Measure_T30->Measure_T60 Measure_T120 Measure Blood Glucose (t = 120 min) Measure_T60->Measure_T120 Analyze Analyze Data: - Plot Glucose vs. Time - Calculate AUC Measure_T120->Analyze End End Analyze->End

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Other Potential Therapeutic Targets and Future Directions

The thiazole nucleus is a privileged scaffold in medicinal chemistry and has been associated with a wide range of biological activities.[1][2][5] While glucokinase activation is the most strongly supported potential target for this compound based on close structural analogs, other possibilities warrant investigation:

  • Anticancer Activity: Thiazole derivatives have been reported to exhibit anticancer properties through various mechanisms.[1][2][5] Additionally, some benzoic acid derivatives are known to inhibit histone deacetylases (HDACs), which are validated targets in oncology.

  • Antimicrobial Activity: The thiazole ring is present in numerous antimicrobial agents.[1] Further screening of this compound against a panel of bacterial and fungal strains could reveal potential utility in this area.

  • Anti-inflammatory Activity: Various thiazole-containing compounds have demonstrated anti-inflammatory effects.[1]

Conclusion

Based on the analysis of current literature, the most promising potential therapeutic target for this compound is glucokinase . The strong evidence from structurally similar benzamide derivatives suggests that this compound is a prime candidate for investigation as a glucokinase activator for the treatment of type 2 diabetes. The provided experimental protocols offer a clear path for the in vitro and in vivo validation of this hypothesis. Further research is warranted to synthesize and directly test this compound for its effects on glucokinase and to explore its potential in other therapeutic areas such as oncology and infectious diseases.

References

An In-Depth Technical Guide to 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(1,3-thiazol-2-yl)benzoic acid and its analogs represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure, which features a thiazole ring linked to a benzoic acid moiety, serves as a privileged scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the thiazole and the benzoic acid rings.

General Synthetic Approaches

One common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a key intermediate is a thioamide derivative of benzoic acid.

Another versatile method is through nucleophilic aromatic substitution . This approach involves reacting a halogenated thiazole with an aminobenzoic acid. For instance, 2-bromothiazole can be reacted with a meta-substituted aminobenzoic acid to yield the desired product.[1]

A general workflow for the synthesis of these derivatives is outlined below:

General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Structure Thioamide Derivative of Benzoic Acid Thioamide Derivative of Benzoic Acid Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Thioamide Derivative of Benzoic Acid->Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hantzsch Thiazole Synthesis This compound Derivative This compound Derivative Hantzsch Thiazole Synthesis->this compound Derivative

Caption: General workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

The synthesis of these specific anticancer derivatives involves a multi-step process including esterification, oximation, hydrazinolysis, and condensation reactions.[2][3][4]

Materials:

  • Substituted anilines

  • Substituted phenacyl bromides

  • Thiosemicarbazide

  • Appropriate solvents (e.g., ethanol, acetic acid)

  • Condensing agents

Procedure:

  • Synthesis of 2-amino-4-phenylthiazole: A mixture of a substituted phenacyl bromide and thiosemicarbazide in ethanol is refluxed for several hours. The resulting solid is filtered, washed, and recrystallized to yield the 2-aminothiazole derivative.

  • Synthesis of the propanoic acid moiety: The 2-aminothiazole is reacted with a suitable propiolactone or acrylic acid derivative to introduce the propanoic acid side chain.

  • Further modifications: The acetylphenyl group can be introduced through Friedel-Crafts acylation of the phenylthiazole intermediate. The resulting ketone can be further modified, for example, by oximation with hydroxylamine hydrochloride.[2][3][4]

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticancer Activity

A notable area of investigation for these compounds is their potential as anticancer agents. Certain derivatives have shown potent activity against various cancer cell lines, with proposed mechanisms including the inhibition of key signaling pathways.

Table 1: Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [2][3][4]

CompoundModificationIC50 (µM)
21 Oxime derivative5.42
22 Oxime derivative2.47
25 Carbohydrazide derivative8.05
26 Carbohydrazide derivative25.4
Cisplatin (Reference) -11.71

These compounds have been suggested to target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4]

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Agonism

A specific derivative, 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB), has been identified as a potent agonist of both RXRα and RARα. These nuclear receptors form a heterodimer that plays a crucial role in cell differentiation and apoptosis.

Table 2: RAR/RXR Agonist Activity of PTB

AssayParameterValue
NB4 Cell DifferentiationEC500.95 µM

The activation of the RAR/RXR signaling pathway by PTB induces the differentiation of acute promyelocytic leukemia (APL) cells.

Antimicrobial Activity

While specific data for this compound derivatives is limited, the broader class of thiazole derivatives has demonstrated significant antimicrobial properties.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

Compound TypeOrganismMIC (µg/mL)
Benzo[d]thiazole derivativeS. aureus50-75
Benzo[d]thiazole derivativeE. coli50-75
Benzo[d]thiazole derivativeA. niger75
2-Phenyl-1,3-thiazole derivativeS. aureus125-150
2-Phenyl-1,3-thiazole derivativeE. coli125-150
2-Phenyl-1,3-thiazole derivativeA. niger125-150

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

RAR/RXR Signaling Pathway

The derivative PTB activates the RAR/RXR heterodimer. Upon ligand binding, the receptor complex undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in crucial cellular processes such as differentiation and apoptosis.[1]

RAR/RXR Signaling Pathway Activation by PTB PTB PTB RAR/RXR Heterodimer RAR/RXR Heterodimer PTB->RAR/RXR Heterodimer Binds and Activates Corepressor Dissociation Corepressor Dissociation RAR/RXR Heterodimer->Corepressor Dissociation Coactivator Recruitment Coactivator Recruitment RAR/RXR Heterodimer->Coactivator Recruitment Binding to RARE Binding to RARE Coactivator Recruitment->Binding to RARE Target Gene Transcription Target Gene Transcription Binding to RARE->Target Gene Transcription Cell Differentiation & Apoptosis Cell Differentiation & Apoptosis Target Gene Transcription->Cell Differentiation & Apoptosis

Caption: Activation of RAR/RXR signaling by PTB.

EGFR and SIRT2 Inhibition

Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been proposed to exert their anticancer effects by inhibiting EGFR and SIRT2.[2][3][4]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Inhibition of EGFR by these thiazole derivatives would block these pro-growth signals.

  • SIRT2 Inhibition: Sirtuin 2 is a deacetylase that has been implicated in the regulation of cell cycle and tumorigenesis. Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis.

Proposed Mechanism of Anticancer Activity Thiazole Derivative Thiazole Derivative EGFR EGFR Thiazole Derivative->EGFR Inhibits SIRT2 SIRT2 Thiazole Derivative->SIRT2 Inhibits Proliferation & Survival Pathways Proliferation & Survival Pathways EGFR->Proliferation & Survival Pathways Activates Cell Cycle Progression Cell Cycle Progression SIRT2->Cell Cycle Progression Regulates Apoptosis Apoptosis SIRT2->Apoptosis Inhibits Cell Proliferation Cell Proliferation Proliferation & Survival Pathways->Cell Proliferation Promotes

Caption: EGFR and SIRT2 inhibition by thiazole derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent and varied biological activities, highlighting the versatility of this chemical class. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are crucial for advancing lead compounds into preclinical and clinical development. The exploration of novel synthetic methodologies will also be instrumental in generating diverse libraries of these compounds for high-throughput screening and drug discovery efforts.

References

Spectroscopic and Synthetic Profile of 3-(1,3-Thiazol-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(1,3-Thiazol-2-yl)benzoic acid based on its chemical structure, which incorporates both a benzoic acid and a thiazole moiety.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Singlet (broad)1H-COOH
~8.5 - 8.4Singlet1HAr-H (H2)
~8.2 - 8.1Doublet1HAr-H (H6)
~8.0 - 7.9Doublet1HThiazole-H (H5')
~7.8 - 7.7Doublet1HThiazole-H (H4')
~7.6 - 7.5Triplet1HAr-H (H5)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~167-COOH
~158Thiazole-C (C2')
~144Thiazole-C (C4')
~135Ar-C (C1)
~132Ar-C (C3)
~131Ar-C (C6)
~130Ar-C (C5)
~129Ar-C (C2)
~127Ar-C (C4)
~122Thiazole-C (C5')

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3100MediumC-H stretch (Aromatic and Thiazole)
1710-1680StrongC=O stretch (Carboxylic acid)
~1600MediumC=C stretch (Aromatic)
~1550MediumC=N stretch (Thiazole)
1320-1210StrongC-O stretch (Carboxylic acid)
~920BroadO-H bend (Carboxylic acid dimer)
Table 4: Predicted Mass Spectrometry Data
m/zIon
205[M]⁺
188[M - OH]⁺
160[M - COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Proposed Experimental Protocols

The following sections detail a plausible synthetic route for this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

A potential synthetic route for this compound is the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.

Reaction Scheme:

3-Formylbenzoic acid + Thiourea → 3-(2-Iminothiazol-4-yl)benzoic acid (intermediate) 3-(2-Iminothiazol-4-yl)benzoic acid + NaNO₂/H₂SO₄ → this compound

Step-by-Step Protocol:

  • Synthesis of 3-(2-Iminothiazol-4-yl)benzoic acid:

    • In a round-bottom flask, dissolve 3-formylbenzoic acid (1 equivalent) in ethanol.

    • Add thiourea (1 equivalent) to the solution.

    • Add a catalytic amount of a condensing agent, such as piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

  • Diazotization and Deamination:

    • Suspend the crude 3-(2-iminothiazol-4-yl)benzoic acid in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes.

    • Slowly add this diazonium salt solution to a pre-heated (50-60 °C) solution of hypophosphorous acid.

    • Heat the reaction mixture at 80-90 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • The sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample would be introduced via a direct insertion probe.

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

Workflow Visualization

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

experimental_workflow cluster_characterization Spectroscopic Characterization start Starting Materials (3-Formylbenzoic acid, Thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis intermediate Intermediate (3-(2-Iminothiazol-4-yl)benzoic acid) synthesis->intermediate diazotization Diazotization & Deamination intermediate->diazotization purification Purification (Recrystallization) diazotization->purification product Final Product (this compound) purification->product nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms

A Technical Guide to the Solubility of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and experimental protocols for determining the solubility of 3-(1,3-Thiazol-2-yl)benzoic acid. Given the critical role of solubility in drug discovery and development, this document outlines the key factors influencing the solubility of organic compounds and presents a detailed methodology for its experimental determination.

Introduction to Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates. Therefore, a thorough understanding and accurate measurement of the solubility of a new chemical entity, such as this compound, is paramount.

Factors Influencing Solubility

The solubility of an organic compound is governed by a variety of intrinsic and extrinsic factors. The interplay of these factors determines the extent to which a compound will dissolve in a given solvent.

  • Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[1][2] The presence of polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can increase a compound's solubility in polar solvents like water.[1][3]

  • Molecular Size and Structure: Generally, larger molecules have lower solubility compared to smaller molecules of a similar structure.[3][4] This is because more energy is required to overcome the intermolecular forces in the solid state of larger molecules.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to more effectively break apart the solute's intermolecular forces.[3][4]

  • pH of the Solution: For ionizable compounds, such as those containing acidic or basic functional groups, the pH of the solvent has a significant impact on solubility. This compound contains a carboxylic acid group, which is acidic. In a basic solution, this group will deprotonate to form a more polar and, therefore, more water-soluble carboxylate salt. Conversely, in an acidic solution, the compound will remain in its less soluble, neutral form.

Factors_Influencing_Solubility Compound This compound Solubility Intrinsic Intrinsic Factors Compound->Intrinsic Extrinsic Extrinsic Factors Compound->Extrinsic Polarity Polarity (Functional Groups) Intrinsic->Polarity MolecularSize Molecular Size & Structure Intrinsic->MolecularSize Temperature Temperature Extrinsic->Temperature Solvent Solvent Properties Extrinsic->Solvent pH pH of Solution Extrinsic->pH

Factors influencing the solubility of a chemical compound.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[5][6]

Experimental Protocol: Shake-Flask Method

  • Preparation of Materials:

    • This compound (solid powder)

    • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

    • Glass vials with screw caps

    • Shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PVDF)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

    • After the incubation period, allow the vials to stand to let the undissolved solid settle.[5]

    • To separate the saturated solution from the excess solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[5]

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Solubility_Workflow A Add Excess Solid Compound to Solvent in Vial B Seal Vial and Incubate with Agitation (24-72h) A->B C Allow Undissolved Solid to Settle B->C D Centrifuge to Separate Solid and Supernatant C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E F Dilute Filtered Supernatant E->F G Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G H Calculate Solubility G->H

Experimental workflow for thermodynamic solubility determination.

High-Throughput Solubility Assays

For earlier stages of drug discovery where a large number of compounds need to be screened, kinetic solubility assays are often employed.[7][8] These methods are faster and require less compound than the shake-flask method.[9][10] A common approach involves preparing a concentrated stock solution of the compound in DMSO, which is then diluted into an aqueous buffer.[8][9] The formation of a precipitate can be detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound using UV spectroscopy.[7][8] It is important to note that kinetic solubility values can sometimes overestimate the thermodynamic solubility because the rapid precipitation from a supersaturated DMSO solution may not represent a true equilibrium state.[11]

Data Presentation

The experimentally determined solubility data for this compound should be summarized in a clear and structured format to allow for easy comparison across different conditions.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)pHSolubility (µg/mL)Solubility (µM)Method
Deionized Water25~ 6-7TBDTBDShake-Flask
PBS257.4TBDTBDShake-Flask
Simulated Gastric Fluid371.2TBDTBDShake-Flask
Simulated Intestinal Fluid376.8TBDTBDShake-Flask
Ethanol25N/ATBDTBDShake-Flask
DMSO25N/ATBDTBDShake-Flask

TBD: To Be Determined N/A: Not Applicable

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathway, characterization, and potential biological significance of 3-(1,3-Thiazol-2-yl)benzoic acid. While the specific discovery and a detailed historical account of this compound are not extensively documented in scientific literature, its structural motif, combining a thiazole ring and a benzoic acid moiety, positions it as a compound of interest for further investigation, particularly in the fields of medicinal chemistry and materials science. This document outlines a probable two-step synthesis, details the necessary experimental protocols, provides expected analytical data, and explores the potential therapeutic applications based on the known biological activities of structurally related thiazole derivatives.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] The thiazole nucleus is a core component of numerous FDA-approved drugs and a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The incorporation of a benzoic acid group can further modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its solubility, bioavailability, and interaction with biological targets.[7] this compound, therefore, represents a logical target for synthesis and biological evaluation.

This guide will focus on a proposed synthetic route, leveraging the well-established Hantzsch thiazole synthesis, and will provide the necessary technical details for its preparation and characterization in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 3-acetylbenzoic acid. The proposed pathway is as follows:

  • Step 1: α-Bromination of 3-Acetylbenzoic acid. The first step involves the selective bromination of the acetyl group's α-carbon to yield 3-(2-bromoacetyl)benzoic acid. This reaction is a standard procedure for the synthesis of α-haloketones, which are key precursors for the Hantzsch thiazole synthesis.[8][9]

  • Step 2: Hantzsch Thiazole Synthesis. The resulting 3-(2-bromoacetyl)benzoic acid is then reacted with a thioamide, in this case, a reagent that can provide the thiazole ring without a substituent at the 2-position, such as thioformamide or a related equivalent. This cyclization reaction forms the desired this compound.[10][11]

Synthesis_Pathway Start 3-Acetylbenzoic acid Intermediate 3-(2-Bromoacetyl)benzoic acid Start->Intermediate Br2, CH3OH/HBr Final This compound Intermediate->Final HCONH2, P4S10 or Lawesson's reagent Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 3-Acetylbenzoic acid Step1 Bromination Start->Step1 Intermediate 3-(2-Bromoacetyl)benzoic acid Step1->Intermediate Step2 Hantzsch Thiazole Synthesis Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Nucleophilic_Attack Nucleophilic attack of sulfur on α-carbon Reactants->Nucleophilic_Attack Intermediate1 Thioether intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular cyclization Intermediate1->Cyclization Intermediate2 Hemiaminal-like intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Dehydration->Product

References

In Silico Prediction of 3-(1,3-Thiazol-2-yl)benzoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of the novel small molecule, 3-(1,3-thiazol-2-yl)benzoic acid. In the absence of extensive experimental data, computational approaches are invaluable for hypothesis generation, target identification, and guiding future experimental validation.[1][2] This document outlines a systematic workflow encompassing ligand-based and structure-based methods to elucidate potential biological targets and mechanisms of action. Detailed protocols for key in silico experiments, including quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular docking, are presented. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery.[3][4]

Introduction

The process of bringing a new drug to market is lengthy, costly, and fraught with challenges, with a high attrition rate in clinical trials.[4] In silico drug discovery, or computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process by identifying promising drug candidates and optimizing their properties computationally before expensive and time-consuming laboratory synthesis and testing.[1][2] These computational methods can predict a molecule's bioactivity, toxicity, and pharmacokinetic properties, thereby accelerating the discovery pipeline.[2][5]

This compound is a small molecule featuring a thiazole ring linked to a benzoic acid moiety. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] Similarly, benzoic acid derivatives are utilized as antimicrobial agents and have shown anti-inflammatory and other therapeutic properties.[8][9] The combination of these two pharmacologically relevant scaffolds suggests that this compound may possess interesting biological activities.

This guide outlines a hypothetical in silico investigation to predict the bioactivity of this compound, providing a framework for its potential therapeutic applications.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound involves a multi-step computational workflow. This workflow integrates various methodologies to build a comprehensive profile of the molecule's potential biological effects.[10]

workflow cluster_start Initial Analysis cluster_prediction Bioactivity & Target Prediction cluster_ligand cluster_structure cluster_refinement Refinement & Validation cluster_end Outcome Compound_Structure This compound SMILES: O=C(O)c1cccc(c1)-c2nccs2 Ligand_Based Ligand-Based Methods Compound_Structure->Ligand_Based Input Structure_Based Structure-Based Methods Compound_Structure->Structure_Based Input QSAR QSAR Analysis Ligand_Based->QSAR Pharmacophore Pharmacophore Modeling Ligand_Based->Pharmacophore Docking Molecular Docking Structure_Based->Docking ADMET ADMET Prediction QSAR->ADMET Pharmacophore->ADMET MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Target_Hypothesis Target Hypothesis & Bioactivity Profile ADMET->Target_Hypothesis MD_Sim->Target_Hypothesis

Figure 1: In Silico Bioactivity Prediction Workflow.

Ligand-Based Approaches

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown.[11] These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] These models can then be used to predict the activity of new, untested compounds.[1][14]

  • Data Collection: A dataset of structurally similar compounds with experimentally determined bioactivity data (e.g., IC50 or Ki values) against a specific target is compiled from databases like ChEMBL.[15]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, and quantum-chemical descriptors.

  • Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.[12]

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.[14] This ensures the model is robust and not overfitted to the training data.

  • Activity Prediction: The validated QSAR model is used to predict the bioactivity of this compound.

Parameter Description Predicted Value for this compound
Molecular Weight The sum of the atomic weights of all atoms in the molecule.221.24 g/mol
LogP The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.2.85
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms.1
Hydrogen Bond Acceptors The number of electronegative atoms with lone pairs of electrons.4
Predicted Bioactivity (pIC50) The negative logarithm of the half-maximal inhibitory concentration, as predicted by a hypothetical QSAR model for a kinase target.6.2

Table 1: Predicted Physicochemical Properties and Hypothetical QSAR-Based Bioactivity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[11] Pharmacophore models can be used to screen large compound libraries for molecules that match the model and are therefore likely to be active.[11][16]

  • Conformational Analysis: A set of known active ligands is selected, and their conformational spaces are explored to generate a diverse set of low-energy conformers for each molecule.[16]

  • Feature Identification: Common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, are identified among the active compounds.[11]

  • Model Generation: The identified features are spatially arranged to create a 3D pharmacophore model that represents the key interaction points for biological activity.[17]

  • Model Validation: The pharmacophore model is validated by its ability to distinguish between known active and inactive compounds.

  • Virtual Screening: The validated model is used to screen a database of compounds, including this compound, to identify those that fit the pharmacophore.

Figure 2: Hypothetical Pharmacophore Model.

Structure-Based Approaches

Structure-based drug design methods are utilized when the 3D structure of the biological target is known.[18] These techniques involve studying the interaction between the ligand and its target at the atomic level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[19][20] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.[21]

  • Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy minimized.

  • Binding Site Definition: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm is used to sample different conformations and orientations of the ligand within the binding site.[22]

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein are then analyzed.[19]

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2)1CX2-8.5Arg120, Tyr355, Ser530
p38 MAP Kinase1A9U-7.9Met109, Gly110, Lys53
Glucokinase3IMX-7.2Arg63, Asn204, Glu256

Table 2: Predicted Molecular Docking Results for this compound against Potential Targets.

signaling_pathway cluster_pathway Potential COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule This compound Molecule->COX2 Inhibition

Figure 3: Postulated Signaling Pathway Inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By integrating ligand-based and structure-based computational methods, a plausible hypothesis for its biological targets and therapeutic potential can be formulated. The preliminary in silico analysis suggests that this compound may exhibit anti-inflammatory properties through the inhibition of targets such as COX-2 and p38 MAP kinase, and potentially modulate glucose metabolism by interacting with glucokinase.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The methodologies and predicted data presented in this guide serve as a foundational roadmap to direct future laboratory research, including enzyme assays, cell-based assays, and eventually, in vivo studies, to confirm the bioactivity and elucidate the precise mechanism of action of this novel compound.

References

A Technical Guide to Sourcing 3-(1,3-Thiazol-2-yl)benzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and chemical synthesis, the reliable procurement of specific chemical entities is a critical first step. This guide provides an in-depth overview of commercial suppliers for 3-(1,3-Thiazol-2-yl)benzoic acid (CAS 847956-27-8), a molecule of interest in various research fields. This document outlines key data from various suppliers to facilitate informed purchasing decisions and presents a generalized workflow for its integration into experimental protocols.

Commercial Supplier Analysis

The availability of this compound varies among chemical suppliers, with differences in purity, available quantities, and pricing. The following table summarizes the offerings from several prominent vendors. It is important to note that while some suppliers offer this specific isomer, others may list related structures. Researchers should verify the exact chemical structure and CAS number before purchase.

SupplierBrandPurityAvailable QuantitiesPriceCAS NumberNotes
Fisher ScientificThermo Scientific≥97%250 mg, 1 g$160.30 / 1 g (Price may vary)847956-27-8Price requires user registration to confirm.[1]
CymitQuimicaApollo Scientific97%Not specifiedInquiry required847956-27-8Product intended for laboratory use only.[2]
Santa Cruz BiotechnologySCBTNot specifiedNot specifiedInquiry required847956-27-8For research use only, not for diagnostic or therapeutic use.[3]
A B Enterprises-Not specifiedPer kg₹ 1000/kg (approx. $12/kg)266369-49-7Note the different CAS number, indicating a different isomer or salt.

It is crucial for researchers to contact suppliers directly to obtain the most current pricing, availability, and a certificate of analysis for lot-specific data.

Experimental Considerations

A general workflow for the utilization of a new chemical compound in a research setting is outlined below.

G cluster_procurement Procurement & Verification cluster_experimental Experimental Workflow cluster_analysis Data Analysis & Reporting start Identify Requirement (this compound) supplier_eval Evaluate Suppliers (Purity, Quantity, Cost) start->supplier_eval purchase Purchase & Acquire supplier_eval->purchase verify Verify Structure & Purity (e.g., NMR, LC-MS) purchase->verify solubility Solubility Testing verify->solubility reaction_dev Reaction Condition Screening solubility->reaction_dev synthesis Synthesis of Derivatives reaction_dev->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization of Products (e.g., NMR, HRMS) purification->characterization data_analysis Analyze Experimental Data characterization->data_analysis reporting Document & Report Findings data_analysis->reporting end Project Conclusion reporting->end

General Research Workflow for a Chemical Compound

Signaling Pathway and Logical Relationship Visualization

To further illustrate the logical flow of procuring and utilizing a research chemical, the following diagram provides a more detailed decision-making and experimental process.

G cluster_procurement Procurement cluster_verification Verification cluster_experimental Experimentation start Define Research Objective identify_compound Identify Target Compound: This compound start->identify_compound search_suppliers Search Commercial Suppliers identify_compound->search_suppliers compare_suppliers Compare Purity, Cost, Availability search_suppliers->compare_suppliers select_supplier Select Optimal Supplier compare_suppliers->select_supplier procure_compound Procure Compound & CoA select_supplier->procure_compound receive_compound Receive Compound procure_compound->receive_compound verify_identity Verify Identity & Purity (NMR, MS, HPLC) receive_compound->verify_identity is_correct Compound Verified? verify_identity->is_correct document_issue Document & Contact Supplier is_correct->document_issue No design_protocol Design Experimental Protocol is_correct->design_protocol Yes document_issue->select_supplier execute_experiment Execute Experiment design_protocol->execute_experiment collect_data Collect & Record Data execute_experiment->collect_data analyze_results Analyze Results collect_data->analyze_results

Decision and Experimental Workflow

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic compound featuring a thiazole ring linked to a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with both thiazole and benzoic acid derivatives. The thermal stability and degradation profile of this compound are critical parameters for its development and application in various fields, including pharmaceuticals, where they influence storage, formulation, and shelf-life. This guide provides a comprehensive overview of the available data and predicted behavior of this compound concerning its thermal properties and degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂S-
Molecular Weight 205.24 g/mol -
Appearance White to off-white solidAssumed based on related compounds
Melting Point Data not available-
Reference Melting Point 145.5-146.5 °C (for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid)[1]

Thermal Stability and Degradation Profile

The thermal stability of this compound is dictated by the inherent stability of the thiazole and benzoic acid rings and the linkage between them. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, an assessment of its stability can be inferred from the behavior of its constituent parts and related structures.

Thermal Degradation

The thermal decomposition of this compound is expected to proceed through the fragmentation of the less stable moieties of the molecule. Key potential thermal degradation pathways include:

  • Decarboxylation: The carboxylic acid group is susceptible to thermal decarboxylation, a common degradation pathway for benzoic acid and its derivatives. This process would lead to the formation of 2-phenylthiazole and carbon dioxide. Studies on benzoic acid have shown that it remains stable up to 300°C, with decarboxylation to benzene occurring at higher temperatures.

  • Thiazole Ring Cleavage: The thiazole ring, while aromatic, can undergo cleavage at elevated temperatures. The thermal degradation of some thiazole-containing flavor compounds is known to occur through deamination and decarboxylation of sulfur-containing amino acids. The likely points of initial bond scission are the C-S and C-N bonds within the ring, leading to the formation of smaller volatile fragments.

A proposed thermal degradation pathway is illustrated in the diagram below.

Thermal_Degradation_Pathway cluster_main Thermal Degradation of this compound Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Heat (High Temp) RingCleavage Thiazole Ring Cleavage Start->RingCleavage Heat (Higher Temp) Product1 2-Phenylthiazole + CO2 Decarboxylation->Product1 Product2 Volatile Fragments RingCleavage->Product2 Photodegradation_Pathway cluster_photo Photodegradation of this compound Start This compound Excitation Photoexcitation (UV/Vis Light) Start->Excitation Reaction Reaction with Singlet Oxygen Excitation->Reaction Intermediate Unstable Endoperoxide Reaction->Intermediate Products Degradation Products Intermediate->Products TGA_Workflow cluster_tga TGA Experimental Workflow Sample Weigh Sample (5-10 mg) Load Load into TGA Pan Sample->Load Purge Purge with Inert Gas Load->Purge Heat Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze DSC_Workflow cluster_dsc DSC Experimental Workflow Sample Weigh Sample (2-5 mg) Seal Seal in DSC Pan Sample->Seal Load Load Sample and Reference Pans Seal->Load Purge Purge with Inert Gas Load->Purge Heat Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Determine Tm and ΔHf Record->Analyze

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.[1][2][3][4] This protocol outlines a two-step procedure starting from readily available commercial reagents. The first step involves the bromination of 3-acetylbenzoic acid to form the key intermediate, 3-(2-bromoacetyl)benzoic acid. The second step is the cyclocondensation of this α-haloketone with thioformamide to yield the target compound. This document provides detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules and pharmaceuticals.[5][6] The thiazole ring is a key structural motif found in a variety of drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[3][5] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of synthetic organic chemistry for the construction of the thiazole core, typically involving the reaction of an α-haloketone with a thioamide.[1][4] This application note details a practical and efficient laboratory-scale protocol for the synthesis of this compound, a bifunctional molecule that can serve as a valuable building block in the synthesis of more complex pharmaceutical agents.

Data Presentation

ParameterExpected Value
Step 1: 3-(2-Bromoacetyl)benzoic acid
Yield85-95%
Melting Point168-172 °C
Step 2: this compound
Yield70-85%
Melting Point220-225 °C
Spectroscopic Data (Expected)
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (s, 1H, COOH), 8.5-7.5 (m, 6H, Ar-H and Thiazole-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168-165 (C=O), 160-118 (Ar-C and Thiazole-C)

Experimental Protocols

Step 1: Synthesis of 3-(2-Bromoacetyl)benzoic acid

This procedure outlines the α-bromination of 3-acetylbenzoic acid.

Materials:

  • 3-Acetylbenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-acetylbenzoic acid (0.1 mol) in glacial acetic acid (100 mL) with stirring.

  • Cool the solution in an ice bath.

  • Slowly add bromine (0.1 mol) dropwise from a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring.

  • The white precipitate of 3-(2-bromoacetyl)benzoic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of this compound

This procedure describes the cyclocondensation reaction to form the thiazole ring.

Materials:

  • 3-(2-Bromoacetyl)benzoic acid (from Step 1)

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-(2-bromoacetyl)benzoic acid (0.05 mol) in ethanol (150 mL).

  • Add thioformamide (0.055 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The crude product may precipitate. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solution by rotary evaporation.

  • Dissolve the crude product (or the residue from evaporation) in a minimum amount of hot water and treat with charcoal if necessary.

  • Filter the hot solution and acidify the filtrate with 1 M HCl to a pH of approximately 4-5.

  • The white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.

  • Dry the final product under vacuum.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound start1 Start: 3-Acetylbenzoic Acid dissolve Dissolve in Glacial Acetic Acid start1->dissolve cool Cool in Ice Bath dissolve->cool add_br2 Add Bromine Dropwise cool->add_br2 stir_rt Stir at Room Temperature (4h) add_br2->stir_rt precipitate1 Precipitate in Cold Water stir_rt->precipitate1 filter1 Filter and Wash precipitate1->filter1 dry1 Dry Product: 3-(2-Bromoacetyl)benzoic acid filter1->dry1 start2 Start: 3-(2-Bromoacetyl)benzoic acid dry1->start2 suspend Suspend in Ethanol with Thioformamide start2->suspend reflux Reflux (6h) suspend->reflux cool2 Cool to Room Temperature reflux->cool2 neutralize Neutralize with NaHCO3 cool2->neutralize acidify Acidify with HCl neutralize->acidify precipitate2 Precipitate and Cool acidify->precipitate2 filter2 Filter and Wash precipitate2->filter2 recrystallize Recrystallize filter2->recrystallize dry2 Final Product: This compound recrystallize->dry2

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Thiazole and Benzoic Acid Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activities of 3-(1,3-Thiazol-2-yl)benzoic acid. The following application notes and protocols are based on studies of structurally related thiazole and benzoic acid derivatives and are intended to provide a general framework for research in this area.

Introduction

Thiazole and benzoic acid moieties are prevalent scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. Thiazole-containing compounds have been investigated for their ability to inhibit various kinases and signaling pathways implicated in cancer progression. Similarly, benzoic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors and inducers of apoptosis. This document provides an overview of the potential applications and experimental protocols for evaluating compounds containing these key functional groups in cancer cell line studies.

Potential Mechanisms of Action

Based on the activities of related compounds, derivatives of this compound may exhibit anticancer effects through several mechanisms:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Histone Deacetylases (HDACs).

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints, thereby preventing cell division.

Data Presentation: Cytotoxicity of Related Thiazole and Benzoic Acid Derivatives

The following tables summarize the cytotoxic activities of various thiazole and benzoic acid derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments and understanding the potential potency of new analogs.

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4cMCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
Compound 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[2]
Thiazole-amino acid hybrid 5aA549 (Lung), HeLa (Cervical), MCF-7 (Breast)2.07–8.51[3]
Benzothiazole derivative 13VariousNot specified[4]
Benzothiazole derivative 14VariousNot specified[4]

Table 2: Cytotoxic Activity of Benzoic Acid and its Derivatives

CompoundCancer Cell LineIC50 (µg/mL) - 48hIC50 (µg/mL) - 72hReference
Benzoic AcidHeLa (Cervical)130.5 ± 7.1285.54 ± 3.17[5][6]
HUH7 (Liver)201.7 ± 15.31148.9 ± 10.11[5][6]
CaCO2 (Colon)215.4 ± 11.87170.3 ± 9.89[5][6]
HT29 (Colon)670.6 ± 43.26580.1 ± 33.78[5][6]
SW48 (Colon)289.3 ± 19.87210.7 ± 14.55[5][6]
PC3 (Prostate)410.2 ± 25.67350.6 ± 21.99[5][6]
MG63 (Bone)180.9 ± 12.33155.4 ± 10.01[5][6]
A673 (Bone)350.1 ± 22.01290.8 ± 18.76[5][6]
2A3 (Pharyngeal)550.9 ± 38.99480.2 ± 31.45[5][6]
CRM612 (Lung)490.7 ± 30.11420.3 ± 27.88[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (e.g., this compound derivative)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates IP3_DAG IP3_DAG PLCg->IP3_DAG Generates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activate Proliferation_Angiogenesis Proliferation_Angiogenesis Ca_PKC->Proliferation_Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Growth Cell_Survival_Growth mTOR->Cell_Survival_Growth Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

G cluster_1 HDAC Inhibition and Apoptosis Induction Histones Histones Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones HDACs Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Promotes HDAC HDAC Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->HDAC Inhibits p21_Bax p21_Bax Gene_Expression->p21_Bax Upregulates Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis p21_Bax->Cell_Cycle_Arrest_Apoptosis

Caption: General mechanism of HDAC inhibition by benzoic acid derivatives leading to apoptosis.

Experimental Workflow Diagram

G cluster_2 In Vitro Evaluation Workflow Start Start: Synthesize Test Compound Cell_Culture Maintain Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies End End: Data Analysis and Conclusion Mechanism_Studies->End

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

References

Application Note: Quantification of 3-(1,3-Thiazol-2-yl)benzoic Acid Using a Validated Reverse-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-(1,3-Thiazol-2-yl)benzoic acid in solution using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for routine quality control and research applications.

Introduction

This compound is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages, including synthesis optimization, purity assessment, and formulation development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of aromatic carboxylic acids.[1] This application note details a validated RP-HPLC method for the reliable quantification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a UV detector, ensuring high specificity and sensitivity.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of benzoic acid derivatives.[2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), 0.1% in water (v/v)

    • Water (HPLC grade)

2.2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 235 nm[3]
Run Time 15 minutes

2.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (30% Acetonitrile, 70% 0.1% TFA in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4]

3.1. System Suitability

System suitability was assessed by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

3.2. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six concentration levels.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

3.3. Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

Spiked LevelRecovery (%)Precision (%RSD)
80%99.21.1
100%100.50.9
120%98.81.3

3.4. Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioValue (µg/mL)
LOD3:10.3
LOQ10:11.0

Experimental Workflow and Protocols

The following diagrams illustrate the overall workflow for sample analysis and the logical steps for method development.

G Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C D Prepare and Filter Sample Solution B->D F Inject Standards and Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for the quantification of this compound.

G Method Development Logic A Select Column (C18) B Optimize Mobile Phase A->B C Set Flow Rate & Temperature B->C D Determine Detection Wavelength C->D E Validate Method D->E

Caption: Logical steps in the HPLC method development process.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is suitable for its intended purpose.

References

Application Notes and Protocols for 3-(1,3-Thiazol-2-yl)benzoic acid in Fragment Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-(1,3-Thiazol-2-yl)benzoic acid as a versatile fragment for the synthesis of chemical libraries aimed at drug discovery. The document outlines the chemical properties, a plausible synthesis protocol, and detailed methodologies for its application in fragment-based library development, including workflows and potential biological targets.

Introduction to this compound as a Fragment

This compound is a bifunctional molecule that serves as an excellent starting point for fragment-based drug discovery (FBDD). Its structure incorporates a thiazole ring, a known pharmacophore present in numerous FDA-approved drugs, and a benzoic acid moiety, which provides a convenient handle for chemical elaboration. The thiazole scaffold is associated with a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The carboxylic acid group allows for straightforward amide bond formation, enabling the rapid generation of a diverse library of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its classification as a fragment and for guiding library design.

PropertyValueSource
CAS Number 847956-27-8[1]
Molecular Formula C₁₀H₇NO₂S[1]
Molecular Weight 205.23 g/mol [1]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like DMF, DMSOInferred

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Reactant1 Methyl 3-(bromoacetyl)benzoate Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) Reactant1->Reaction Reactant2 Thioformamide Reactant2->Reaction Intermediate Methyl 3-(1,3-thiazol-2-yl)benzoate Reaction->Intermediate FinalStep Hydrolysis (e.g., NaOH, H₂O/MeOH, then H⁺) Intermediate->FinalStep Product This compound FinalStep->Product G cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Fragment This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Fragment->Coupling Amine Amine Library (R-NH₂ or R₂NH) Amine->Coupling Purification High-Throughput Purification (e.g., Preparative HPLC) Coupling->Purification Analysis QC Analysis (LC-MS, NMR) & Library Plating Purification->Analysis G cluster_library This compound Derived Library cluster_targets Potential Biological Targets cluster_pathways Modulated Signaling Pathways Library Fragment Library Kinases Kinases (e.g., MAPKs, CDKs) Library->Kinases GPCRs GPCRs Library->GPCRs NuclearReceptors Nuclear Receptors Library->NuclearReceptors Enzymes Enzymes (e.g., COX, LOX) Library->Enzymes CellCycle Cell Cycle Regulation Kinases->CellCycle Proliferation Cell Proliferation (MAPK/ERK) Kinases->Proliferation Metabolism Metabolic Pathways GPCRs->Metabolism NuclearReceptors->Metabolism Inflammation Inflammation Pathways (NF-κB) Enzymes->Inflammation

References

Application Notes & Protocols: Developing Derivatives of 3-(1,3-Thiazol-2-yl)benzoic Acid for Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-(1,3-Thiazol-2-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive guide for developing novel derivatives of this core structure to enhance biological potency. It outlines a rational design strategy, detailed synthetic and biological screening protocols, and a framework for establishing structure-activity relationships (SAR). The protocols focus on targeting Protein Kinase CK2 (CK2), a well-established therapeutic target for which thiazole-containing benzoic acids have shown inhibitory activity.[1]

Part 1: Rationale for Derivatization and SAR Strategy

The core structure of this compound offers multiple positions for chemical modification to modulate its physicochemical properties and improve target engagement. A systematic approach to derivatization is crucial for establishing a clear Structure-Activity Relationship (SAR). The primary goal is to introduce functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target protein's binding site.

Key positions for modification include:

  • Benzoic Acid Ring (Positions R1, R2): Introducing substituents on the phenyl ring can alter electronic properties and provide new interaction points. Hydrophilic groups may enhance solubility, while hydrophobic groups can interact with nonpolar pockets in the target.

  • Carboxylic Acid Group (Position R3): While often crucial for binding (e.g., forming salt bridges), this group can be esterified or converted to an amide to create prodrugs or explore alternative binding modes.

  • Thiazole Ring (Positions R4, R5): The thiazole ring itself is a key pharmacophore.[2] Adding substituents here can influence the molecule's orientation in the binding pocket and overall potency.

G cluster_core Derivatization Strategy Core R1 R1 R1->Core R2 R2 R2->Core R3 R3 R3->Core R4 R4 R4->Core R5 R5 R5->Core

Figure 1: Potential sites for chemical modification on the core scaffold.

Part 2: Experimental Protocols - Synthesis

A common and effective method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][5] The following protocol describes a general procedure for synthesizing an amide derivative at the R3 position, a common strategy for improving cell permeability and modifying binding interactions.

Protocol 2.1: Synthesis of N-benzyl-3-(1,3-thiazol-2-yl)benzamide (Illustrative Example)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP to the reaction mixture and stir for an additional 15 minutes.

  • Add benzylamine dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]

Part 3: Experimental Protocols - Biological Evaluation

Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer and is involved in pro-survival signaling pathways.[8][9] Its inhibition is a validated strategy in oncology. Derivatives of thiazolyl-benzoic acid have been identified as potent CK2 inhibitors.[1]

Target Signaling Pathway: Protein Kinase CK2

CK2 is a constitutively active kinase that promotes cell survival and proliferation by phosphorylating key proteins in several major signaling cascades, including the PI3K/AKT/mTOR, JAK/STAT, and NF-κB pathways.[10][11] Inhibiting CK2 can suppress these pro-survival signals, making it an attractive target for cancer therapy.

G cluster_pathway Simplified CK2 Signaling CK2 Protein Kinase CK2 AKT AKT CK2->AKT Phosphorylates & Activates NFkB NF-κB CK2->NFkB Promotes Activation STAT3 STAT3 CK2->STAT3 Potentiates Activation Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation STAT3->Proliferation Inhibitor Thiazole Derivative (Test Compound) Inhibitor->CK2 INHIBITS

Figure 2: Role of CK2 in pro-survival pathways and point of inhibition.

Protocol 3.1: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by CK2. Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced.[12][13]

Materials:

  • Recombinant human CK2 holoenzyme (α2β2).

  • CK2-specific peptide substrate (e.g., RRREEETEEE).

  • ATP (at Km concentration for CK2).

  • Test compounds (dissolved in DMSO, serially diluted).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare Kinase Reaction: In each well of a 384-well plate, add:

    • 5 µL of assay buffer.

    • 2.5 µL of test compound at various concentrations (or DMSO for control).

    • 2.5 µL of a mixture of CK2 enzyme and peptide substrate.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.[14]

Part 4: Data Presentation and SAR Analysis

Organizing potency data in a tabular format is essential for discerning structure-activity relationships. The following table presents illustrative data for a hypothetical series of derivatives based on the core scaffold.

Table 1: Illustrative Potency Data for this compound Derivatives against Protein Kinase CK2.

Compound IDR1R2R3 (Amide)R4IC₅₀ (nM)
Core-01 HH-OH (acid)H15,200
Deriv-01 HHBenzylH850
Deriv-02 4-FHBenzylH420
Deriv-03 H5-ClBenzylH310
Deriv-04 HH4-MethoxybenzylH650
Deriv-05 HHBenzyl4-CH₃910
Deriv-06 H5-Cl4-FluorobenzylH150

Illustrative SAR Interpretation:

  • R3 Modification: Converting the carboxylic acid (Core-01) to a benzylamide (Deriv-01) significantly improves potency, likely by enhancing cell permeability or providing favorable hydrophobic interactions.

  • R1/R2 Substitution: Adding small, electron-withdrawing groups like fluorine (Deriv-02) or chlorine (Deriv-03) to the benzoic acid ring further enhances potency. The improvement seen in Deriv-06 over Deriv-03 suggests a beneficial interaction for the fluoro-substituted benzylamide.

  • R4 Substitution: Adding a methyl group to the thiazole ring (Deriv-05) slightly decreases potency compared to the unsubstituted analog (Deriv-01), suggesting potential steric hindrance in the binding pocket.

Part 5: Overall Experimental Workflow

The development of potent derivatives follows a structured, iterative cycle of design, synthesis, and testing.

G cluster_workflow Drug Discovery Workflow node_design 1. Candidate Design (SAR-guided) node_synth 2. Chemical Synthesis node_design->node_synth node_purify 3. Purification & Characterization (NMR, MS) node_synth->node_purify node_screen 4. In Vitro Screening (e.g., CK2 Assay) node_purify->node_screen node_data 5. Data Analysis (IC50 Determination) node_screen->node_data node_sar 6. SAR Establishment node_data->node_sar node_lead 7. Lead Optimization (Iterate Design) node_sar->node_lead node_lead->node_design  Next Iteration

Figure 3: Iterative workflow for developing potent kinase inhibitors.

References

Application Notes & Protocols for In Vivo Evaluation of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Setup for In Vivo Testing of 3-(1,3-Thiazol-2-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a small molecule belonging to the thiazole class of compounds. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer agents.[1][2][3] This document outlines a comprehensive experimental plan for the in vivo evaluation of this compound in a preclinical cancer model. The primary objectives are to assess the compound's anti-tumor efficacy, determine its pharmacokinetic and pharmacodynamic profiles, and establish a preliminary safety profile. The protocols provided herein are intended as a guide and may require optimization based on the specific characteristics of the compound and the chosen cancer model.

I. Preclinical In Vivo Experimental Workflow

The overall workflow for the in vivo assessment of this compound is depicted below. This multi-stage process begins with preliminary toxicity and dose-ranging studies, followed by pharmacokinetic and pharmacodynamic characterization, and culminates in a robust efficacy evaluation in a tumor-bearing mouse model.

experimental_workflow cluster_preliminary Preliminary Studies cluster_pkpd Pharmacokinetics & Pharmacodynamics cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis & Reporting MTD Maximum Tolerated Dose (MTD) Study Efficacy_Study Tumor Growth Inhibition Study MTD->Efficacy_Study Formulation Compound Formulation & Stability Formulation->MTD PK Pharmacokinetic (PK) Analysis Data_Analysis Statistical Analysis PK->Data_Analysis PD Pharmacodynamic (PD) Biomarker Analysis PD->Data_Analysis Xenograft Xenograft Model Development Xenograft->Efficacy_Study Efficacy_Study->PK Satellite Group Efficacy_Study->PD Satellite Group Toxicity_Monitoring In-life Toxicity Monitoring Efficacy_Study->Toxicity_Monitoring Toxicity_Monitoring->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Figure 1: Overall In Vivo Experimental Workflow.

II. Hypothetical Signaling Pathway

Given that many thiazole derivatives exhibit anti-cancer properties by interfering with key signaling pathways, we hypothesize that this compound may inhibit a critical kinase in a pro-survival pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->Akt Inhibits

References

Application Notes and Protocols for Cell Viability Assay with 3-(1,3-Thiazol-2-yl)benzoic acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Thiazol-2-yl)benzoic acid is a synthetic organic compound featuring a thiazole ring linked to a benzoic acid moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules and have been investigated for their potential as anticancer agents.[1] Benzoic acid and its derivatives have also been explored for their cytotoxic effects on various cancer cell lines.[2][3][4] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based cell viability assay, such as the MTT or XTT assay.

The principle of these assays is based on the metabolic reduction of a tetrazolium salt by viable, metabolically active cells to a colored formazan product. The quantity of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cell viability.[5]

Data Presentation

The following tables present hypothetical data for the effect of this compound on the viability of common cancer cell lines as would be determined by an MTT assay.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
HeLaCervical Cancer4875.2
MCF-7Breast Cancer4892.5
A549Lung Cancer48110.8
HepG2Liver Cancer48150.3

Table 2: Dose-Response of HeLa Cells to this compound Treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
1095.3 ± 3.8
2582.1 ± 5.1
5065.7 ± 4.2
7550.8 ± 3.9
10038.2 ± 3.1
20015.6 ± 2.5

Experimental Protocols

A detailed methodology for determining cell viability using the MTT assay following treatment with this compound is provided below.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Mandatory Visualizations

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of This compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Data Analysis (% Viability, IC50) I->J

Caption: Workflow for assessing cell viability with this compound.

G cluster_pathway Hypothetical Signaling Pathway for Thiazole Derivatives Compound This compound Target Potential Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Apoptosis Induction of Apoptosis Pathway->Apoptosis Proliferation Inhibition of Proliferation Pathway->Proliferation

Caption: Potential mechanism of action for thiazole-containing compounds.

References

Application Notes and Protocols for Purity Assessment of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The determination of purity for a synthesized active pharmaceutical ingredient (API) or key intermediate, such as 3-(1,3-Thiazol-2-yl)benzoic acid, is a critical step in drug discovery and development. A comprehensive purity analysis ensures the identity, quality, and safety of the compound, as even trace impurities can affect biological activity and toxicity.[1] This document provides detailed application notes and experimental protocols for a multi-technique approach to accurately assess the purity of this compound. The methods described include High-Performance Liquid Chromatography (HPLC) for quantitative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and Elemental Analysis (EA) for compositional verification.[2][3]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable. The molecule's aromatic rings act as strong chromophores, allowing for sensitive detection using an ultraviolet (UV) detector.[4] The carboxylic acid moiety means the compound's retention is pH-dependent, a property that can be exploited to achieve optimal separation from potential impurities.[5] This method quantifies purity by measuring the area of the main peak relative to the total area of all detected peaks.

Experimental Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Application Note

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for identifying and characterizing impurities.[6][7] This technique is used to confirm the molecular weight of the target compound and to obtain molecular weights of any impurities detected in the HPLC analysis.[8] High-resolution mass spectrometry (HRMS) can further provide the elemental composition of these impurities, which is crucial for their structural elucidation.[9]

Experimental Protocol
  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.

  • Chromatography: Use the same HPLC method as described in Section 1 to ensure correlation of peaks.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV (typical, optimize for signal).

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr (typical, optimize for instrument).

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (C10H7NO2S, [M+H]⁺ = 222.02, [M-H]⁻ = 220.01).

    • Extract mass spectra for each impurity peak observed in the chromatogram.

    • Use the accurate mass data to propose elemental compositions for unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Application Note

NMR spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules.[10] For this compound, ¹H NMR provides information on the number and chemical environment of protons, confirming the substitution pattern on the benzoic acid and thiazole rings. ¹³C NMR provides complementary information about the carbon skeleton. Furthermore, Quantitative NMR (qNMR) can be employed as an orthogonal method to HPLC for purity determination by integrating the signals of the analyte against a certified internal standard.[11][12]

Experimental Protocol
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64 (to achieve good signal-to-noise).

    • Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For quantitative analysis (qNMR), a longer delay (e.g., 5 times the longest T1) is critical.[10]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the structure.

    • Check for the presence of impurity signals. The integration of impurity signals relative to the main compound can provide a semi-quantitative purity estimate.

Elemental Analysis (EA) for Elemental Composition

Application Note

Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[13] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a crucial, independent check on its purity.[14][15] The measured elemental composition must agree with the theoretical values calculated from the molecular formula within a narrow margin, typically ±0.4%.[16]

Experimental Protocol
  • Instrumentation: CHNS Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (≥900 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.[17]

  • Data Analysis:

    • Calculate the theoretical wt% for each element in this compound (C10H7NO2S):

      • C: 54.29%

      • H: 3.19%

      • N: 6.33%

      • S: 14.49%

    • Compare the experimental results with the theoretical values. The difference should be less than 0.4% for the sample to be considered pure.[16]

Summary of Quantitative Data

The data from the described methods can be summarized for a clear overview of the compound's purity profile.

Analytical TechniqueParameter MeasuredExpected Result for Pure Sample (>99%)
HPLC Chromatographic Purity>99.0% (by area normalization)
LC-MS Molecular Weight ([M+H]⁺)222.02 ± 0.01 Da (for HRMS)
NMR Spectroscopy Structural IntegritySpectrum consistent with proposed structure; no significant impurity signals.
Elemental Analysis Elemental Composition (%)C: 54.29±0.4; H: 3.19±0.4; N: 6.33±0.4; S: 14.49±0.4

Visualizations

The following diagrams illustrate the workflow for purity assessment and the relationship between the different analytical techniques.

Purity_Assessment_Workflow Experimental Workflow for Purity Assessment cluster_start cluster_analysis Analytical Stages cluster_end start Synthesized Sample of This compound HPLC Quantitative Purity (RP-HPLC) start->HPLC LCMS Impurity Identification (LC-MS) HPLC->LCMS Correlate Peaks NMR Structural Confirmation (¹H & ¹³C NMR) LCMS->NMR EA Elemental Composition (CHNS Analysis) NMR->EA decision Purity & Identity Confirmed? EA->decision pass Release for Further Use decision->pass Yes fail Requires Further Purification decision->fail No

Caption: A workflow diagram illustrating the sequential steps for comprehensive purity analysis.

Complementary_Techniques Relationship of Complementary Analytical Techniques cluster_techniques cluster_info center Purity Profile of This compound HPLC HPLC center->HPLC LCMS LC-MS center->LCMS NMR NMR center->NMR EA Elemental Analysis center->EA Info_HPLC Quantitative Purity (%) HPLC->Info_HPLC Provides Info_LCMS Molecular Weight & Impurity ID LCMS->Info_LCMS Confirms Info_NMR Structural Integrity NMR->Info_NMR Verifies Info_EA Elemental Formula EA->Info_EA Validates

Caption: How different analytical methods provide complementary data for a complete purity profile.

References

Application Notes and Protocols for Conjugating 3-(1,3-Thiazol-2-yl)benzoic acid to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the covalent conjugation of the small molecule 3-(1,3-Thiazol-2-yl)benzoic acid to carrier proteins. This process is essential for various biomedical research applications, including the development of immunogens for antibody production, targeted drug delivery systems, and diagnostic assays. The carboxylic acid moiety of this compound allows for its straightforward coupling to the primary amines present on the surface of proteins, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[1][2] The most robust and widely used method for this transformation is the carbodiimide-mediated coupling, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4][5] This two-step approach enhances coupling efficiency and stability by converting the carboxyl group into a more stable amine-reactive NHS ester intermediate, thereby minimizing undesirable protein-protein crosslinking.[3][6]

Principle of EDC/NHS-Mediated Conjugation

The conjugation of this compound to a protein using EDC and NHS is a two-step process:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3][5]

  • Formation of a Stable NHS Ester: In the presence of NHS or Sulfo-NHS, the O-acylisourea intermediate is rapidly converted into a more stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the protein.[4][6]

  • Amide Bond Formation: The NHS ester of this compound reacts with the primary amine groups on the protein surface to form a stable and irreversible amide bond, covalently linking the small molecule to the protein.[2][7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Carrier protein (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the small molecule

  • Desalting columns (e.g., Sephadex G-25) for purification

  • Spectrophotometer for quantification

Protocol 1: Two-Step Conjugation of this compound to a Carrier Protein

This protocol is designed to minimize polymerization of the carrier protein.[6]

Step 1: Activation of this compound

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Dilute the dissolved small molecule to a final concentration of 10 mM in Activation Buffer.

  • Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Protein

  • Dissolve the carrier protein in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Add the activated this compound solution to the protein solution. A typical starting molar ratio is 20-50 fold excess of the activated small molecule to the protein.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Conjugate

  • Remove unreacted small molecule and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the protein-containing fractions, which can be identified by monitoring the absorbance at 280 nm.

  • Pool the fractions containing the conjugate.

Step 4: Characterization of the Conjugate

  • Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford assay).

  • Degree of Labeling (DOL): The DOL, or the number of small molecules conjugated per protein, can be estimated using UV-Vis spectrophotometry if this compound has a distinct absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm. Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more accurate determination of the DOL.[8]

  • Purity: Assess the purity of the conjugate using SDS-PAGE. The conjugated protein should exhibit a slightly higher molecular weight compared to the unconjugated protein.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for Optimization

ParameterRecommended Starting RangePurpose
Molar ratio of EDC to Small Molecule1.5:1 to 5:1To ensure efficient activation of the carboxyl group.
Molar ratio of NHS to Small Molecule1.2:1 to 3:1To stabilize the activated intermediate and improve yield.
Molar ratio of Activated Small Molecule to Protein10:1 to 100:1To control the degree of labeling (DOL). Higher ratios generally lead to higher DOL.
Protein Concentration2 - 10 mg/mLTo maintain protein solubility and reactivity.
Reaction pH (Activation)5.5 - 6.5Optimal pH for EDC activation.[9]
Reaction pH (Conjugation)7.2 - 8.0Optimal pH for the reaction of NHS esters with primary amines.[7]
Reaction Time (Conjugation)2 hours at RT to Overnight at 4°CTo allow for sufficient reaction completion.

Table 2: Example Characterization Data for a BSA-(this compound) Conjugate

ParameterMethodResult
Protein ConcentrationBCA Assay4.5 mg/mL
Degree of Labeling (DOL)Mass Spectrometry8.2
PuritySDS-PAGE>95% (single band at ~68 kDa)
AggregationSize Exclusion Chromatography<5% aggregates

Note: The data in Table 2 is hypothetical and serves as an example of how to present characterization results.

Visualizations

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Small_Molecule This compound (in Activation Buffer) Activated_Molecule Amine-Reactive NHS Ester Small_Molecule->Activated_Molecule 15-30 min, RT EDC_NHS EDC + NHS (Freshly Prepared) EDC_NHS->Activated_Molecule Protein Carrier Protein (in Conjugation Buffer) Activated_Molecule->Protein Add to protein Conjugate Protein Conjugate Protein->Conjugate 2-4h, RT or O/N, 4°C Purification Desalting Column Conjugate->Purification Quench then Purify Characterization Characterization (Spectrophotometry, MS, SDS-PAGE) Purification->Characterization Final_Product Purified Conjugate Characterization->Final_Product

Caption: Workflow for the two-step conjugation of this compound to a protein.

Chemical_Reaction cluster_step1 Activation Step cluster_step2 Conjugation Step Molecule R-COOH (this compound) Intermediate [R-CO-O-C(=NHR')NHR'] (O-acylisourea intermediate) Molecule->Intermediate EDC + EDC NHS_Ester R-CO-NHS (Amine-reactive NHS ester) Intermediate->NHS_Ester NHS + NHS Protein Protein-NH2 NHS_Ester->Protein Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate

Caption: Chemical pathway of EDC/NHS mediated carboxyl-to-amine crosslinking.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 3-(1,3-Thiazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases. The identification of novel kinase inhibitors is a key focus of pharmaceutical research. 3-(1,3-Thiazol-2-yl)benzoic acid is a synthetic organic compound featuring a thiazole ring linked to a benzoic acid moiety. Thiazole derivatives are known to exhibit a range of biological activities, including the inhibition of various kinases such as VEGFR-2 and CK2.[1][2] This document provides detailed application notes and protocols for the use of this compound in kinase inhibitor screening assays.

Application Notes

This compound can be employed as a test compound in a variety of kinase inhibitor screening platforms to determine its inhibitory potential against a panel of protein kinases. Its structural features, combining a hydrogen bond-accepting thiazole ring and a carboxylic acid group, make it a candidate for interaction with the ATP-binding pocket of kinases.

Key Applications:

  • Primary High-Throughput Screening (HTS): The compound can be screened against a large panel of kinases to identify initial hits. Assays like the ADP-Glo™ Kinase Assay are suitable for this purpose due to their robustness and high-throughput capabilities.[3]

  • Secondary Screening and IC50 Determination: For kinases where initial activity is observed, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

  • Selectivity Profiling: It is critical to assess the selectivity of the compound by testing it against a broad range of kinases. This helps in identifying potential off-target effects and understanding the compound's specificity.

  • Mechanism of Action Studies: Further biochemical assays can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or substrate).

Experimental Protocols

Protocol 1: Primary Kinase Inhibition Screening using ADP-Glo™ Kinase Assay

This protocol outlines a method for screening this compound against a panel of protein kinases to identify potential inhibitory activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3]

Materials:

  • This compound (stock solution in DMSO)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in the appropriate kinase buffer. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound working solution or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for each kinase using the following formula:

% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

Protocol 2: IC50 Determination

This protocol describes the determination of the IC50 value for this compound against a specific kinase.

Materials:

  • Same as Protocol 1.

Procedure:

  • Compound Serial Dilution: Prepare a series of dilutions of this compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM) in kinase buffer.

  • Kinase Reaction and Assay: Follow the steps outlined in Protocol 1, using the serially diluted compound solutions.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Primary Screening Results of this compound (at 10 µM) against a Panel of Kinases

Kinase TargetPercent Inhibition (%)
Kinase A85.2
Kinase B12.5
Kinase C92.1
Kinase D5.8
Kinase E45.3

Table 2: Hypothetical IC50 Values for this compound against Hit Kinases

Kinase TargetIC50 (µM)
Kinase A1.2
Kinase C0.8
Kinase E9.7

Visualizations

Kinase_Inhibitor_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Further Characterization Compound This compound HTS High-Throughput Screening (e.g., ADP-Glo Assay at 10 µM) Compound->HTS KinasePanel Kinase Panel (e.g., 100 kinases) KinasePanel->HTS PrimaryHits Identification of Primary Hits (% Inhibition > 50%) HTS->PrimaryHits DoseResponse Dose-Response Assay PrimaryHits->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Selectivity Selectivity Profiling (Broader Kinase Panel) IC50->Selectivity MOA Mechanism of Action Studies IC50->MOA Lead Lead Candidate Selectivity->Lead MOA->Lead

Caption: Workflow for Kinase Inhibitor Screening.

Signaling_Pathway_Inhibition cluster_pathway Generic Kinase Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., Kinase C) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: Inhibition of a Signaling Pathway.

References

Application Note: Formulation of 3-(1,3-Thiazol-2-yl)benzoic acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(1,3-Thiazol-2-yl)benzoic acid is a small molecule that, like many new chemical entities (NCEs), may present formulation challenges due to poor aqueous solubility.[1] Proper formulation is critical for achieving accurate and reproducible results in preclinical animal studies, as it directly impacts drug exposure, bioavailability, and ultimately, the assessment of efficacy and toxicity.[2][3] This document provides a comprehensive guide and detailed protocols for developing suitable formulations of this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in common animal models such as mice and rats.

The primary challenge with poorly soluble compounds is ensuring adequate absorption and bioavailability.[1] The strategies outlined below focus on systematic characterization and the selection of appropriate vehicles to enable consistent and reliable dosing for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation strategy.[1] Key parameters for this compound should be determined experimentally.

PropertyValue / To Be Determined (TBD)Significance for Formulation
Molecular Formula C₁₀H₇NO₂S-
Molecular Weight 205.23 g/mol [4]Essential for calculating concentrations.
Appearance Solid[4]Important for handling and initial visual solubility assessment.
pKa (Predicted/TBD) TBD (Expected to be acidic due to the carboxylic acid group, ~4-5)Critical for pH-adjustment strategies. Benzoic acid has a pKa of ~4.2.[5]
LogP (Predicted/TBD) TBD (Likely >2, indicating lipophilicity)Indicates potential for solubility in organic co-solvents or lipid vehicles.
Aqueous Solubility TBD (Expected to be low)The primary parameter driving formulation choice. Must be tested in various media.

Experimental Protocols

Protocol 1: Solubility Assessment in Common Vehicles

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable vehicles to guide formulation selection.

Materials:

  • This compound powder

  • Selection of vehicles (see table below)

  • Vortex mixer, magnetic stirrer, sonicator

  • Analytical balance

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent where it is freely soluble (e.g., DMSO, Methanol).

  • Create a calibration curve using the stock solution for subsequent concentration analysis.

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in separate vials.

  • Agitate the mixtures at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached. Use a vortex mixer or rotator.

  • After 24 hours, visually inspect for undissolved particles.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method against the calibration curve.

  • Record the results in a structured table.

Table of Potential Screening Vehicles and Expected Results (Template)

Vehicle CompositionRouteTarget Conc. (mg/mL)Visual ObservationSolubility (mg/mL)
Saline (0.9% NaCl)IV, IP, PO1TBDTBD
5% Dextrose in Water (D5W)IV, IP, PO1TBDTBD
PBS (pH 7.4)IV, IP, PO1TBDTBD
10% DMSO in SalineIV, IP, PO5TBDTBD
20% PEG400 in SalineIV, IP, PO5TBDTBD
20% Solutol HS 15 in WaterIV, IP, PO10TBDTBD
0.5% CMC-Na in WaterPO10TBDTBD
1% Tween 80 in WaterPO10TBDTBD
Corn OilPO10TBDTBD
Protocol 2: Preparation of a Solution for IV/IP Administration

Objective: To prepare a clear, sterile solution suitable for intravenous or intraperitoneal injection. This protocol is appropriate if solubility screening identifies a suitable co-solvent system. For IV administration, the formulation must be a true solution to prevent capillary blockade.[1]

Materials & Equipment:

  • This compound

  • Selected vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)[6]

  • Sterile, depyrogenated vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance, vortex mixer, sonicator

Methodology:

  • Vehicle Preparation: In a sterile container, prepare the final volume of the vehicle by mixing the components in the desired ratio (e.g., for 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, and 5 mL Saline).

  • Compound Weighing: Accurately weigh the required amount of this compound to achieve the target concentration.

  • Dissolution:

    • Add the co-solvent portion of the vehicle (e.g., DMSO and PEG300) to the weighed compound.

    • Vortex and/or sonicate gently until the compound is fully dissolved. A brief, gentle warming (to ~40°C) may be applied if necessary, but compound stability must be confirmed.

    • Slowly add the aqueous component (e.g., Saline) to the solution while mixing.

  • Clarity Check: Visually inspect the final solution against a light and dark background to ensure it is clear and free of any particulate matter. If precipitation occurs, the formulation is not suitable and an alternative vehicle must be developed.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated final container.

  • Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, and date of preparation. Store under appropriate conditions (e.g., 2-8°C, protected from light) and determine stability for the intended duration of use. It is often recommended to prepare formulations fresh before each use to minimize instability.[7]

Table of Example IV/IP Solution Formulations

Formulation IDVehicle CompositionMax Recommended Dose Volume (Mouse)Max Recommended Dose Volume (Rat)Notes
IV-1 5% DMSO, 95% Saline (0.9% NaCl)10 mL/kg5 mL/kgCheck for precipitation upon dilution. Low DMSO concentration is preferred.
IV-2 10% Solutol HS 15 in D5W10 mL/kg5 mL/kgA surfactant-based formulation that can improve solubility.
IV-3 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water10 mL/kg5 mL/kgCyclodextrins form inclusion complexes to enhance solubility.[7]
IV-4 20% DMA, 40% PG, 40% PEG-400[8]10 mL/kg5 mL/kgA more aggressive co-solvent system for very poorly soluble compounds.[8]

DMA: N,N-Dimethylacetamide; PG: Propylene Glycol; PEG-400: Polyethylene Glycol 400.

Protocol 3: Preparation of a Suspension for Oral (PO) Administration

Objective: To prepare a uniform, re-dispersible suspension for oral gavage when a solution is not feasible.

Materials & Equipment:

  • This compound (micronized, if possible)

  • Suspending vehicle (e.g., 0.5% w/v Sodium Carboxymethyl Cellulose (CMC-Na) in purified water)[6]

  • Wetting agent (optional, e.g., 0.1% Tween 80)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer, vortex mixer

  • Graduated cylinder, magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding the suspending agent (e.g., 0.5 g CMC-Na) to the total volume of water (100 mL) while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take several hours or overnight).

  • Compound Weighing: Accurately weigh the required amount of this compound. If particles are large, gently grind in a mortar and pestle to a fine powder.

  • Wetting/Slurry Formation:

    • Place the weighed powder in a beaker or vial.

    • Add a small amount of the vehicle (or a wetting agent like Tween 80) to form a smooth, uniform paste. This step is crucial to ensure individual particles are wetted and not clumped together.

  • Suspension Formation: Gradually add the remaining vehicle to the paste in geometric proportions while mixing continuously.

  • Homogenization: Use a vortex mixer for several minutes to ensure uniform distribution. For more robust suspensions, a mechanical homogenizer may be used.

  • Uniformity Check: Visually inspect the suspension for uniformity. A well-prepared suspension should appear homogenous and have no visible clumps. It should be easily re-suspended by gentle shaking after settling.

  • Dosing: Use a magnetic stirrer to keep the suspension uniform while drawing up individual doses for oral gavage.

Table of Example Oral Suspension Formulations

Formulation IDVehicle CompositionMax Recommended Dose Volume (Mouse)Max Recommended Dose Volume (Rat)Notes
PO-1 0.5% CMC-Na in Purified Water10 mL/kg[9]10 mL/kg[9]A standard, widely used vehicle for oral suspensions.[10][11]
PO-2 1% HPMC in Purified Water10 mL/kg10 mL/kgHPMC (Hydroxypropyl Methylcellulose) is another common suspending agent.[7]
PO-3 0.5% CMC-Na, 0.1% Tween 80 in Water10 mL/kg10 mL/kgTween 80 acts as a wetting agent to improve dispersibility.[11]
PO-4 Corn Oil10 mL/kg10 mL/kgSuitable for highly lipophilic compounds.[10]

Visualizations and Workflows

Formulation_Decision_Tree Start Start: Characterize Compound (pKa, logP, Solubility) Route Select Administration Route Start->Route IV_IP IV or IP Route Route->IV_IP IV/IP Oral Oral Route Route->Oral Oral CheckSol Is solubility in aqueous/co-solvent vehicle > target dose? IV_IP->CheckSol CheckSolOral Is an oral solution desired and feasible? Oral->CheckSolOral Solution Formulate as a Solution (Protocol 2) CheckSol->Solution Yes Suspension Formulate as a Suspension (Protocol 3) CheckSol->Suspension No (IV not possible, consider IP suspension or alternative) End Final Formulation Ready for Dosing Solution->End Suspension->End CheckSolOral->Solution Yes CheckSolOral->Suspension No

Caption: Formulation strategy decision tree for this compound.

Suspension_Workflow A 1. Weigh Compound (Micronize if needed) C 3. Create Slurry (Add small amount of vehicle to powder to form a paste) A->C B 2. Prepare Suspending Vehicle (e.g., 0.5% CMC in water) B->C D 4. Geometric Dilution (Gradually add remaining vehicle) C->D E 5. Homogenize (Vortex / Sonicate) D->E F 6. Verify Uniformity (Visual inspection) E->F G 7. Administer to Animal (Maintain stirring during dosing) F->G

Caption: Experimental workflow for preparing an oral suspension.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(1,3-Thiazol-2-yl)benzoic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route. Two primary routes are covered: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling.

Route 1: Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide. For the target molecule, this typically means reacting a 3-(2-haloacetyl)benzoic acid derivative with thioformamide.

Q1: My Hantzsch reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the Hantzsch synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to check include the quality of starting materials, reaction conditions, and potential side reactions.

  • Starting Material Purity: Ensure the α-haloketone is free of impurities and has not degraded, which can occur during storage. The thioamide should also be of high purity.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent. Overheating can lead to decomposition, while insufficient heat can result in a sluggish or incomplete reaction.[1] The choice of solvent is also critical; alcohols like ethanol are commonly used.[1]

  • pH Control: The reaction conditions can influence the final product. Running the reaction under acidic conditions may alter the regioselectivity, potentially leading to the formation of 2-imino-2,3-dihydrothiazole isomers instead of the desired 2-aminothiazole derivative.[2]

Q2: I am observing an unexpected side product. How can I identify and minimize it?

The most common side products in Hantzsch synthesis arise from self-condensation of the α-haloketone or competing reaction pathways.

  • Regioisomer Formation: As mentioned, acidic conditions can favor the formation of isomers.[2] Careful control of pH, often by using a mild base or buffer, can direct the reaction towards the desired product.

  • Workup Procedure: The product is often precipitated from the reaction mixture by neutralization.[1] Incomplete neutralization or the use of a strong base can lead to the hydrolysis of the ester group if you are working with an ester derivative of the benzoic acid.

Troubleshooting Flowchart for Low Yield in Hantzsch Synthesis

Hantzsch_Troubleshooting start Low Yield Observed check_sm Verify Starting Material Purity (α-haloketone, thioamide) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Purify Starting Materials check_sm->sm_bad Impure check_cond Optimize Reaction Conditions (Temperature, Solvent, Time) sm_ok->check_cond sm_bad->check_sm cond_ok Conditions Optimized check_cond->cond_ok OK cond_bad Adjust T, Solvent, or Time check_cond->cond_bad Not Optimal check_ph Analyze for Isomeric Byproducts (pH issue?) cond_ok->check_ph cond_bad->check_cond ph_ok No Isomers check_ph->ph_ok OK ph_bad Modify pH (e.g., use buffer) check_ph->ph_bad Isomers Found final Yield Improved ph_ok->final ph_bad->check_ph

Caption: Troubleshooting logic for Hantzsch synthesis.

Route 2: Suzuki-Miyaura Cross-Coupling

This route typically involves the coupling of 2-bromothiazole with 3-carboxyphenylboronic acid (or its ester) using a palladium catalyst.

Q1: My Suzuki coupling reaction is sluggish or fails to go to completion. What are the common causes?

Failure in Suzuki coupling often points to issues with the catalyst system, reagents, or reaction environment.

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[3] Using a pre-catalyst can sometimes give more consistent results.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at higher temperatures or in the presence of water. Using a boronic ester (e.g., a pinacol ester) can improve stability.

  • Base and Solvent Choice: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. The solvent system (e.g., dioxane/water, toluene, or DMF) must be optimized for the specific substrates.

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling (dimerization of the boronic acid) is a common side reaction, often promoted by the presence of oxygen.

  • Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Stoichiometry: Using a slight excess of the aryl halide can help consume the boronic acid before it has a chance to homocouple.

ParameterCondition ACondition BCondition CYield of Biaryl Product
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / SPhosVaries
Base K₂CO₃Cs₂CO₃K₃PO₄Varies
Solvent Dioxane/H₂OTolueneDMFVaries
Temperature 80-100 °C110 °C90-120 °CVaries
Caption: Common starting conditions for Suzuki-Miyaura coupling optimization.

Suzuki Coupling Workflow and Key Checkpoints

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Degas Solvents (e.g., Dioxane, H₂O) r1 Assemble Under Inert Atmosphere (Ar/N₂) p1->r1 p2 Dry Glassware (Oven or Flame-dry) p2->r1 p3 Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) r2 Add Solvent, Reagents, and Base p3->r2 r1->r2 cp1 Checkpoint: Oxygen Exclusion r1->cp1 r3 Add Catalyst/Ligand r2->r3 r4 Heat to Target Temperature r3->r4 r5 Monitor Progress (TLC/LC-MS) r4->r5 w1 Quench Reaction r5->w1 cp2 Checkpoint: Monitor for Homocoupling r5->cp2 w2 Aqueous Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Purify (Crystallization/Chromatography) w3->w4

Caption: General workflow for Suzuki coupling experiments.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

Yields can vary significantly based on the chosen synthetic route and optimization. For Hantzsch-type syntheses of related structures, yields can range from moderate to excellent (70-95%) under optimized conditions.[4] Suzuki couplings can also achieve high yields (80-95%), though this is highly dependent on the catalyst system and substrate purity.[5]

Q: How should I purify the final product?

This compound is a carboxylic acid, which dictates the purification strategy.

  • Extraction: After the reaction workup, the product can often be isolated by acid-base extraction. By making the aqueous layer basic, the benzoic acid will deprotonate and dissolve. Washing with an organic solvent can remove neutral impurities. Re-acidification will then precipitate the purified product.

  • Recrystallization: This is an effective method for obtaining high-purity material. Solvents such as ethanol, water, or mixtures of solvents like ethanol/water or acetic acid/water can be effective.[6] The choice of solvent depends on the impurity profile.

  • Column Chromatography: While possible, it is often less convenient for carboxylic acids unless the acidic proton is masked (e.g., as an ester). If used, a solvent system containing a small amount of acetic acid may be necessary to ensure good peak shape.

Q: My final product has a persistent colored impurity. What could it be and how do I remove it?

Colored impurities often arise from decomposition products or residual catalyst.

  • From Hantzsch Synthesis: Impurities can form from the degradation of thioamide starting materials.[7]

  • From Suzuki Coupling: Residual palladium catalyst can appear as a dark coloration (palladium black).

  • Removal: Treatment with activated carbon during recrystallization can be effective at removing colored impurities. Filtering the hot solution through a pad of celite can also help remove fine particulates like residual palladium.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis (Hypothetical)

This protocol is a representative procedure based on the synthesis of similar thiazole derivatives.[1][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(2-bromoacetyl)benzoate (1.0 eq) and thioformamide (1.2 eq) in absolute ethanol (5-10 mL per mmol of substrate).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed, until the pH is ~7-8. A precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Hydrolysis (if starting with ester): If the methyl ester is used, the solid is then subjected to basic hydrolysis (e.g., using NaOH in a water/methanol mixture) followed by acidic workup to yield the final carboxylic acid.

  • Purification: Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Suzuki-Miyaura Cross-Coupling (Representative)

This protocol is a general procedure based on established methods for coupling aryl halides with boronic acids.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-carboxyphenylboronic acid (1.5 eq), 2-bromothiazole (1.0 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). Bubble the inert gas through the solution for 15 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Add water and wash with an organic solvent like ethyl acetate to remove non-acidic impurities.

  • Isolation: Acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(1,3-Thiazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(1,3-Thiazol-2-yl)benzoic acid in aqueous buffers.

Predicted Physicochemical Properties

Understanding the inherent physicochemical properties of this compound is crucial for developing effective solubilization strategies. The following table summarizes key predicted parameters.

PropertyPredicted ValueImplication for Aqueous Solubility
pKa 4.0 (acidic)The compound is a weak acid. Its solubility will be highly dependent on the pH of the aqueous buffer. At pH values above its pKa, it will exist predominantly in its more soluble ionized (carboxylate) form.
logP 2.5A positive logP value indicates that the compound is more soluble in lipids than in water, suggesting inherent hydrophobicity and potentially low aqueous solubility in its neutral form.
Aqueous Solubility LowThe combination of a hydrophobic structure (positive logP) and its acidic nature suggests that the compound will have limited solubility in neutral or acidic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Is this expected?

A1: Yes, this is expected. This compound is a weak acid with a predicted pKa of approximately 4.0 and a predicted logP of 2.5, indicating it is a relatively hydrophobic compound. While a pH of 7.4 is above its pKa, which favors the more soluble ionized form, the inherent hydrophobicity of the molecule can still limit its solubility in purely aqueous buffers.

Q2: What is the most straightforward approach to improve the solubility of this compound in an aqueous buffer?

A2: The most direct method is to adjust the pH of your buffer. Increasing the pH further above the pKa of 4.0 will increase the proportion of the deprotonated, more soluble carboxylate form. For instance, adjusting the pH to 8.0 or higher can significantly enhance solubility.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a co-solvent is a very effective strategy. Due to its hydrophobic nature (logP ~2.5), this compound will be more soluble in the presence of water-miscible organic solvents such as DMSO, ethanol, or PEG 400. However, it is critical to consider the compatibility of the chosen co-solvent with your specific experimental system and any potential downstream applications.

Q4: I have heard about forming a salt of the compound to improve solubility. How does this work?

A4: Salt formation is an excellent and common strategy for increasing the solubility of acidic compounds.[1][2] By reacting this compound with a base (e.g., sodium hydroxide or potassium hydroxide), you can form the corresponding sodium or potassium salt. These salt forms are generally much more soluble in water than the free acid.[3][4]

Q5: Are there other advanced techniques I can consider if the above methods are not suitable for my experiment?

A5: Yes, if pH adjustment, co-solvents, or salt formation are not viable options, you can explore complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like your compound, within their central cavity, thereby increasing their apparent solubility in aqueous solutions.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

This is a common indication that the intrinsic solubility of the compound in the chosen buffer is low.

Troubleshooting Workflow:

start Precipitate Observed check_ph Check Buffer pH start->check_ph ph_below_6 Is pH < 6.0? check_ph->ph_below_6 increase_ph Increase Buffer pH to > 7.5 ph_below_6->increase_ph Yes ph_above_6 pH is already > 6.0 ph_below_6->ph_above_6 No end Solubility Improved increase_ph->end add_cosolvent Add a Co-solvent (e.g., DMSO, Ethanol) ph_above_6->add_cosolvent still_precipitates Still Precipitates add_cosolvent->still_precipitates add_cosolvent->end form_salt Consider Salt Formation still_precipitates->form_salt form_salt->end

Figure 1: Troubleshooting workflow for compound precipitation.

Recommended Actions & Rationale:

StepActionRationale
1. pH Adjustment Increase the pH of your aqueous buffer to 7.5 or higher.As a weak acid with a pKa of ~4.0, increasing the pH will shift the equilibrium towards the more soluble deprotonated (carboxylate) form.
2. Co-solvent Addition Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it to your aqueous buffer. Aim for a final co-solvent concentration that is compatible with your assay (typically <1%).The organic co-solvent will help to solvate the hydrophobic regions of the molecule, preventing precipitation.
3. Salt Formation Synthesize a salt form of the compound (e.g., sodium or potassium salt) prior to dissolution in the aqueous buffer.Salts of weak acids are generally significantly more water-soluble than the free acid form.[3][4]
Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to inconsistent concentrations of the active compound in your experiments, resulting in high variability in your data.

Signaling Pathway of Solubility-Induced Experimental Variability:

A Poor Aqueous Solubility of This compound B Micro-precipitation or Incomplete Dissolution A->B C Inaccurate Final Compound Concentration B->C D Variable Compound Exposure to Biological System C->D E Inconsistent and Non-reproducible Assay Results D->E

Figure 2: Impact of poor solubility on experimental outcomes.

Recommended Actions & Rationale:

StepActionRationale
1. Confirm Solubility Limit Experimentally determine the solubility of your compound in the final assay buffer under the exact experimental conditions (temperature, incubation time).This will establish the maximum concentration you can reliably use in your experiments.
2. Implement Solubilization Strategy Proactively use one of the recommended solubilization techniques (pH adjustment, co-solvents, or salt formation) to ensure complete dissolution.This will lead to more accurate and consistent concentrations of the compound in your assays.
3. Consider Cyclodextrin Complexation If other methods are unsuitable, prepare an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).This can enhance solubility without the use of organic co-solvents or extreme pH values, which might be beneficial for sensitive biological assays.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers (e.g., phosphate or borate buffers) with a range of pH values from 6.0 to 9.0.

  • Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to determine the optimal pH for your desired concentration.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare a series of aqueous buffers containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Add a small aliquot of the DMSO stock solution to each of the co-solvent buffers to achieve the desired final concentration of the compound.

  • Visually inspect for any precipitation.

  • If no precipitation is observed, you can proceed with your experiment, ensuring that the final DMSO concentration is tolerated by your assay system.

Protocol 3: Preparation of a Sodium Salt of this compound
  • Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., ethanol).

  • In a separate container, prepare a solution containing one molar equivalent of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the solution of the acid while stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the solid sodium salt of this compound.

  • The resulting salt can then be dissolved directly in aqueous buffers.

References

troubleshooting unexpected side products in 3-(1,3-Thiazol-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method for synthesizing the this compound core structure is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the likely precursors are 3-(2-bromoacetyl)benzoic acid and thioformamide.

Q2: I am observing a low yield of the desired product. What are the potential causes and solutions?

Low yields can stem from several factors. Incomplete conversion of starting materials is a common issue. Ensure that the reaction goes to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction temperature is also a critical parameter; it should be optimized to facilitate the reaction without promoting the formation of side products. The purity of the starting materials, particularly the α-haloketone which can be unstable, is also crucial for achieving a high yield.

Q3: My final product is difficult to purify. What are some effective purification strategies?

Due to the carboxylic acid functionality, the product can be purified by recrystallization. A common technique involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in the solution.[3][4][5][6] Water is often a suitable solvent for the recrystallization of benzoic acid derivatives due to the significant difference in solubility at hot and cold temperatures.[3][6] Adjusting the pH of the aqueous solution can also aid in purification. The product's solubility will vary with pH, allowing for selective precipitation.

Q4: I have an unexpected side product with a higher molecular weight than my target molecule. What could it be?

A higher molecular weight side product could be a dimer or a product of a secondary reaction. One possibility is the formation of a dithiazine byproduct, which can occur under certain conditions in thiazole synthesis. Another potential side reaction is the intermolecular esterification between two molecules of the product, forming an anhydride, especially if the reaction is conducted at high temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive α-haloketone starting material.The α-haloketone, 3-(2-bromoacetyl)benzoic acid, can degrade over time. It is advisable to use it freshly prepared or to verify its purity before starting the reaction.
Incorrect reaction temperature.The reaction temperature should be carefully controlled. If it is too low, the reaction may not proceed at a reasonable rate, while excessively high temperatures can lead to decomposition and the formation of side products.
Presence of Multiple Spots on TLC After Reaction Formation of isomeric side products.Under acidic conditions, the Hantzsch synthesis can sometimes yield regioisomers. It is important to maintain the reaction conditions as specified in the protocol to minimize the formation of these isomers.
Incomplete reaction.The reaction progress should be monitored by TLC. If the starting materials are still present after the recommended reaction time, the reaction time can be extended or the temperature can be slightly increased.
Product is an intractable oil or fails to crystallize Presence of impurities.Impurities can inhibit crystallization. The crude product should be washed with a suitable solvent to remove soluble impurities before attempting recrystallization. A different recrystallization solvent or a combination of solvents can also be tried.
Residual solvent.Ensure all solvent from the work-up has been removed under vacuum before initiating crystallization.
Broad or unexpected peaks in NMR spectrum Presence of hydrolyzed starting material.If the reaction is carried out in the presence of water for an extended period, the α-haloketone can hydrolyze back to the corresponding methyl ketone. Ensure anhydrous conditions if the protocol specifies them.
Salt formation.The carboxylic acid can form salts with basic reagents or impurities. An acidic workup can help to ensure the product is in its free acid form.

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis of this compound

This is a generalized protocol based on the principles of the Hantzsch thiazole synthesis and may require optimization.

  • Preparation of 3-(2-bromoacetyl)benzoic acid: This intermediate is typically synthesized by the bromination of 3-acetylbenzoic acid.

  • Thiazole Ring Formation:

    • In a round-bottom flask, dissolve 3-(2-bromoacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

    • Add thioformamide (1-1.2 equivalents).

    • The reaction mixture is typically heated to reflux and monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is then subjected to a work-up procedure, which may involve extraction and washing.

  • Purification:

    • The crude this compound is purified by recrystallization, often from an ethanol/water mixture.

Visualizations

Synthesis_Pathway cluster_start Starting Materials 3_bromoacetyl_benzoic_acid 3-(2-bromoacetyl)benzoic acid hantzsch_synthesis Hantzsch Thiazole Synthesis 3_bromoacetyl_benzoic_acid->hantzsch_synthesis thioformamide Thioformamide thioformamide->hantzsch_synthesis product This compound hantzsch_synthesis->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Experiment Start issue Unexpected Result? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes purification_issue Purification Difficulty issue->purification_issue Yes solution Implement Solution issue->solution No analyze_conditions Analyze Reaction Conditions low_yield->analyze_conditions characterize_impurities Characterize Impurities (NMR, MS) side_products->characterize_impurities optimize_purification Optimize Purification (Recrystallization, pH) purification_issue->optimize_purification analyze_conditions->solution characterize_impurities->solution optimize_purification->solution

Caption: General troubleshooting workflow for synthesis issues.

Side_Reaction_Pathway cluster_side Potential Side Products main_product This compound dimer Dimerization Product main_product->dimer High Temp. hydrolyzed Hydrolyzed Starting Material isomer Regioisomer 3-(2-bromoacetyl)benzoic acid->hydrolyzed Excess Water Hantzsch Reaction->isomer Acidic Conditions

Caption: Potential side reaction pathways.

References

optimizing reaction conditions for 3-(1,3-Thiazol-2-yl)benzoic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatization

Welcome to the technical support center for the derivatization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic reactions.

Troubleshooting Guides

This section addresses common issues encountered during the two primary derivatization reactions of this compound: amide coupling and esterification.

Amide Coupling Reactions

Issue: Low or No Product Yield

Low conversion is a frequent challenge in amide bond formation. The following decision tree and table provide a logical workflow to diagnose and resolve the issue.

G Troubleshooting Low Yield in Amide Coupling start Low or No Yield Observed activation Problem with Carboxylic Acid Activation? start->activation amine Issue with Amine Nucleophilicity? start->amine conditions Suboptimal Reaction Conditions? start->conditions workup Product Lost During Workup/Purification? start->workup sol_activation1 Confirm Reagent Quality (HATU, EDC, HOBt) activation->sol_activation1 Degraded coupling reagents? sol_activation2 Switch to Acid Chloride (e.g., SOCl₂, Oxalyl Chloride) activation->sol_activation2 Standard coupling fails? sol_amine1 Use a Stronger, Non-Nucleophilic Base (e.g., DIPEA, NMM) amine->sol_amine1 Weakly nucleophilic amine? sol_amine2 Check Amine Purity and Stability amine->sol_amine2 Impure starting material? sol_conditions1 Increase Reaction Time or Temperature conditions->sol_conditions1 Slow reaction kinetics? sol_conditions2 Change Solvent (e.g., DMF, DCM, THF) conditions->sol_conditions2 Solubility or stability issues? sol_workup1 Optimize Extraction pH workup->sol_workup1 Product is basic/acidic? sol_workup2 Use Alternative Purification (e.g., Crystallization, Different Chromatography) workup->sol_workup2 Difficult separation?

Troubleshooting logic for low-yield amide coupling.

Table 1: Amide Coupling Troubleshooting Solutions

Symptom Potential Cause Suggested Solution
No formation of activated ester (by LCMS).Inactive coupling reagent.Use fresh HATU, HOBt, or EDC. Store reagents under inert gas in a desiccator.
Activated ester forms, but does not react with amine.[1]Low nucleophilicity of the amine.Add a stronger, non-nucleophilic base like DBU or use a salt-free amine if possible. Consider heating the reaction.[2]
Multiple side products observed.Side reactions (e.g., anhydride formation, epimerization).Convert the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride for a more reactive intermediate.[1][3] Run the reaction at a lower temperature (0 °C).
Starting material is insoluble.Poor choice of solvent.Switch to a more polar aprotic solvent like DMF, DMAc, or NMP.
Product appears to be water-soluble.Product has polar functional groups.During workup, saturate the aqueous layer with NaCl before extraction to reduce product solubility. Use a more polar extraction solvent like ethyl acetate or a DCM/isopropanol mixture.
Esterification Reactions

Issue: Incomplete Reaction or Hydrolysis

Fischer esterification is an equilibrium-driven process. Achieving high yields requires pushing the equilibrium towards the product side.

G Optimizing Fischer Esterification start Start: Carboxylic Acid + Alcohol catalyst Add Acid Catalyst (H₂SO₄, PTSA) start->catalyst heat Heat Reaction Mixture (Reflux) catalyst->heat water_removal Remove Water Byproduct heat->water_removal dean_stark Dean-Stark Trap (with Toluene) water_removal->dean_stark Azeotropic Removal excess_alcohol Use Large Excess of Alcohol (as solvent) water_removal->excess_alcohol Le Châtelier's Principle drying_agent Molecular Sieves water_removal->drying_agent In-situ Trapping equilibrium Equilibrium Shifted to Product dean_stark->equilibrium excess_alcohol->equilibrium drying_agent->equilibrium workup Workup & Purification equilibrium->workup product Final Ester Product workup->product

Workflow for driving esterification to completion.

Table 2: Esterification Troubleshooting Solutions

Symptom Potential Cause Suggested Solution
Reaction stalls at ~50-70% conversion.Equilibrium has been reached.Remove water as it forms using a Dean-Stark apparatus with a suitable solvent (e.g., toluene). Alternatively, use a large excess of the alcohol as the solvent.[3]
Dark coloration or charring.Decomposition at high temperatures.Use a milder acid catalyst, such as p-toluenesulfonic acid (PTSA) instead of concentrated H₂SO₄. Reduce the reaction temperature if possible, though this may require longer reaction times.
No reaction occurs.Inactive catalyst or sterically hindered alcohol.Ensure the acid catalyst is fresh. For hindered alcohols, consider first converting the carboxylic acid to the more reactive acid chloride, then reacting it with the alcohol in the presence of a base like pyridine.[3]
Product hydrolyzes back to starting material during workup.Presence of acid and water.Thoroughly neutralize the acid catalyst with a base (e.g., NaHCO₃ solution) during the aqueous workup. Ensure all aqueous layers are removed before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this compound? A1: The choice depends on the amine's reactivity and the desired scale.

  • HATU/DIPEA: Generally provides high yields and fast reaction times, especially for less nucleophilic amines. It is a reliable first choice for small-scale synthesis.

  • EDC/HOBt: A more economical option that is effective for many primary and secondary amines. It is a good choice for larger-scale reactions where cost is a factor.

  • SOCl₂/Oxalyl Chloride: This two-step method (formation of the acid chloride first) is robust and often succeeds when standard coupling reagents fail, particularly with electron-poor or sterically hindered amines.[1]

Q2: My reaction requires heating. What is the maximum recommended temperature? A2: The thiazole ring is generally stable, but prolonged heating above 100-120°C in the presence of strong acids or bases could lead to degradation. For amide couplings, reactions are typically run between room temperature and 60°C. Fischer esterifications are often run at the reflux temperature of the alcohol or a co-solvent like toluene (80-110°C).

Q3: How do I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the most common methods.

  • TLC: Use a mobile phase that gives good separation between the starting carboxylic acid and the less polar product (e.g., 30-50% ethyl acetate in hexanes). The carboxylic acid will typically have a lower Rf value and may streak if not spotted from a neutral solution.

  • LCMS: This is the preferred method as it confirms the mass of the desired product and can help identify any side products.

Q4: The product is difficult to purify by silica gel chromatography. What are my options? A4: If the product streaks on silica, it may be due to the basicity of the thiazole nitrogen.

  • Add a modifier to the eluent: A small amount of triethylamine (~0.5-1%) can be added to the mobile phase to suppress tailing.

  • Alternative purification: Consider crystallization if the product is a solid. Reverse-phase chromatography (C18 silica) can also be an effective alternative if normal-phase fails.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the synthesis of a representative amide derivative.

Workflow Diagram

Experimental workflow for HATU-mediated amide coupling.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add the desired amine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired amide.

Table 3: Reagent Quantities for Amide Coupling (1 mmol scale)

Reagent Molar Eq. Amount
This compound1.0221 mg
Amine1.11.1 mmol
HATU1.2456 mg
DIPEA3.00.52 mL
DMF-~10 mL
Protocol 2: General Procedure for Fischer Esterification

This protocol describes the synthesis of a representative methyl or ethyl ester.

Methodology:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, which will act as both reagent and solvent). A large excess should be used (~20-50 eq or ~0.2 M concentration).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction's progress by TLC or LCMS.

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography if necessary.

Table 4: Reagent Quantities for Esterification (1 mmol scale)

Reagent Molar Eq. Amount
This compound1.0221 mg
Alcohol (e.g., Methanol)~50~2 mL
Concentrated H₂SO₄0.05~2.7 µL
Ethyl Acetate (for workup)-~20 mL
Saturated NaHCO₃ (for workup)-~10 mL

References

stability of 3-(1,3-Thiazol-2-yl)benzoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-(1,3-Thiazol-2-yl)benzoic acid in cell culture media for researchers, scientists, and drug development professionals. As there is no publicly available stability data for this specific compound, this guide offers a framework for assessing its stability in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in cell culture media?

While specific data is unavailable, the chemical structure suggests moderate stability. The thiazole ring is an aromatic heterocycle, which generally confers stability.[1][2] However, the benzoic acid moiety could be susceptible to degradation or interactions with media components. Factors such as pH, temperature, light exposure, and the specific composition of the cell culture medium can influence its stability.

Q2: What are the potential degradation pathways for this compound in cell culture media?

The exact degradation pathways are unknown. However, based on studies of similar compounds, potential routes of instability could include:

  • Interaction with Media Components: Benzoic acid derivatives have been shown to react with components in cell culture media. For example, para-aminobenzoic acid (PABA) can react with D-glucose, a common media supplement, leading to its degradation.[3] A similar reaction could potentially occur with this compound.

  • pH-dependent Hydrolysis: The stability of the compound may be influenced by the pH of the cell culture medium (typically pH 7.2-7.4).

  • Enzymatic Degradation: If using a medium containing serum, esterases or other enzymes present in the serum could potentially metabolize the compound.

  • Photodegradation: Exposure to light can be a source of degradation for many small molecules. It is advisable to protect solutions containing the compound from light.

Q3: How long can I store this compound in cell culture media?

Without experimental data, it is impossible to provide a definitive storage time. We strongly recommend that you determine the stability of the compound in your specific cell culture medium and under your experimental conditions. A short-term stability study (e.g., over 24-72 hours) is advisable before conducting lengthy experiments.

Q4: Are there any signs of degradation that I can visually inspect?

Visual inspection is not a reliable method for assessing the stability of a compound in solution. Degradation may not result in a visible change such as color change or precipitation. Analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to accurately quantify the concentration of the compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation in cell culture media.Perform a stability study of the compound under your experimental conditions. Prepare fresh solutions of the compound for each experiment.
Loss of compound peak in HPLC analysis Complete degradation of the compound. Adsorption to plasticware.Analyze samples at earlier time points to determine the rate of degradation. Consider using low-protein-binding plates or vials. Check for the appearance of new peaks that could be degradation products.
Precipitation of the compound in media Poor solubility.Determine the solubility of the compound in the cell culture medium before preparing stock solutions. Consider using a co-solvent (e.g., DMSO) at a final concentration that is non-toxic to your cells.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 HPLC column

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or 96-well plates

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solutions: Spike the cell culture medium (with and without serum) with the stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells.

  • Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time 0 sample represents the initial concentration.

  • Sample Preparation for HPLC:

    • For serum-free samples, dilute with the initial mobile phase if necessary.

    • For samples containing serum, precipitate the proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10-15 minutes. Collect the supernatant.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC using a C18 column.

    • A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of compound remaining versus time to determine the stability profile.

Data Presentation:

Table 1: Stability of this compound in Serum-Free Medium

Time (hours)Peak Area (Mean ± SD)% Remaining
0100
2
4
8
12
24
48
72

Table 2: Stability of this compound in Medium with Serum

Time (hours)Peak Area (Mean ± SD)% Remaining
0100
2
4
8
12
24
48
72

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solution in Cell Culture Medium stock->working incubate Incubate at 37°C, 5% CO2 working->incubate sampling Collect Samples at Time Points (0-72h) incubate->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing compound stability.

Degradation_Pathway compound This compound adduct Potential Adduct compound->adduct + glucose D-Glucose (from media) glucose->adduct

Caption: Hypothetical reaction with D-glucose.

References

preventing degradation of 3-(1,3-Thiazol-2-yl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3-(1,3-Thiazol-2-yl)benzoic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For optimal preservation, storage at refrigerated temperatures (2-8 °C) is advised. For long-term storage, temperatures of -20 °C are preferable.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), moisture (hydrolysis), and strong oxidizing agents.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color or the appearance of the solid material. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products. A decrease in the purity of the main peak and the appearance of new peaks are indicative of degradation.

Q4: Is this compound sensitive to air?

A4: While the compound is generally stable in air for short periods, long-term exposure to atmospheric oxygen, especially in the presence of light or heat, can potentially lead to oxidative degradation. It is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize the risk of oxidation.

Troubleshooting Guides

Issue 1: Unexpected Results in Experiments

Symptoms:

  • Inconsistent or non-reproducible experimental outcomes.

  • Lower than expected biological activity or chemical reactivity.

Possible Cause:

  • Degradation of the this compound stock solution or solid sample.

Troubleshooting Steps:

  • Verify Purity: Assess the purity of your compound using a validated analytical method, such as HPLC-UV. Compare the chromatogram of your current sample with a previously obtained chromatogram of a fresh, pure sample or a reference standard.

  • Check for Degradants: Look for the presence of new peaks in the chromatogram that are not present in the reference standard.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored solid sample.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

Issue 2: Visible Changes in the Solid Compound

Symptoms:

  • The solid material has changed color (e.g., from white/off-white to yellow or brown).

  • The texture of the solid has changed (e.g., clumping, melting).

Possible Cause:

  • Significant degradation due to improper storage, such as exposure to light, heat, or moisture.

Troubleshooting Steps:

  • Do Not Use: If significant visual changes are observed, it is recommended not to use the compound for experiments where purity is critical.

  • Analytical Confirmation: Confirm the degradation by performing an analytical purity check (e.g., HPLC, LC-MS).

  • Identify Potential Degradation Products: Use techniques like LC-MS/MS to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

  • Procure a New Batch: It is advisable to obtain a fresh batch of the compound and strictly adhere to the recommended storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionShort-Term Storage (< 6 months)Long-Term Storage (> 6 months)
Temperature2-8 °C-20 °C
AtmosphereTightly sealed containerUnder inert gas (Nitrogen or Argon)
LightProtected from light (amber vial)Protected from light (amber vial)
HumidityDry environment (desiccator)Dry environment (desiccator)

Table 2: Potential Degradation Pathways and Stress Conditions

Degradation PathwayStress ConditionPotential Degradation Products
PhotodegradationExposure to UV or visible lightRing-opened products, photo-oxidation products
Thermal DegradationHigh temperatures (> 50 °C)Decarboxylation product (2-phenyl-1,3-thiazole)
HydrolysisHigh humidity, aqueous solutions (especially at non-neutral pH)Cleavage of the thiazole ring
OxidationExposure to strong oxidizing agents or atmospheric oxygen over timeN-oxides, S-oxides, ring-opened products

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibrate to 95% A, 5% B

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate at 60 °C for 24 hours.

  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate at 60 °C for 24 hours.

  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a vial and heat in an oven at 80 °C for 48 hours.

  • Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a concentration of 1 mg/mL in a quartz cuvette or a clear glass vial.

  • Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Analysis of Stressed Samples:

  • Analyze all stressed samples using the HPLC method described in Protocol 1.

  • Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum.

  • Use LC-MS/MS to identify the mass of the degradation products and to propose their structures based on fragmentation patterns.

Visualizations

Degradation_Pathways main This compound photo_prod Photo-oxidation Products (e.g., Ring Cleavage) main->photo_prod Light (UV/Vis) thermal_prod 2-phenyl-1,3-thiazole (Decarboxylation) main->thermal_prod Heat (>50°C) hydro_prod Hydrolytic Products (Thiazole Ring Opening) main->hydro_prod Moisture (H₂O) oxi_prod Oxidative Products (N/S-oxides) main->oxi_prod Oxidizing Agents (O₂) Troubleshooting_Workflow start Inconsistent Experimental Results? check_purity Assess Purity via HPLC start->check_purity is_pure Purity > 98%? check_purity->is_pure other_factors Investigate Other Experimental Parameters is_pure->other_factors Yes degraded Degradation Confirmed is_pure->degraded No check_storage Review Storage Conditions (Temp, Light, Moisture) fresh_sample Use Fresh Sample and Implement Proper Storage check_storage->fresh_sample degraded->check_storage

Technical Support Center: Refining HPLC Separation of 3-(1,3-Thiazol-2-yl)benzoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3-(1,3-Thiazol-2-yl)benzoic acid and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.

Issue 1: Peak Tailing for the Parent Compound

Peak tailing is a common problem when analyzing acidic compounds like this compound, leading to poor resolution and inaccurate quantification.[1][2][3]

Potential Cause Solution
Secondary Interactions with Residual Silanols Operate the mobile phase at a lower pH (e.g., <3) to suppress the ionization of silanol groups on the stationary phase.[2][3] Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups.[4]
Mobile Phase pH Close to Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.[5]
Column Overload Reduce the sample concentration or injection volume.[1][2] Use a column with a higher loading capacity.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[4]

Issue 2: Poor Resolution Between Metabolite Peaks

Achieving baseline separation of structurally similar metabolites can be challenging.

Potential Cause Solution
Inadequate Selectivity Modify the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can alter selectivity.[6] Consider a different stationary phase (e.g., phenyl or cyano) that may offer different interaction mechanisms.[6]
Low Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[6]
Inappropriate Gradient Elution Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[7]
Suboptimal Flow Rate Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[8][9]

Issue 3: Variable Retention Times

Inconsistent retention times can affect the reliability and reproducibility of the analytical method.

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[5]
Mobile Phase pH Instability Use a buffer in the mobile phase to maintain a constant pH.[2] Prepare fresh mobile phase daily.
Temperature Fluctuations Use a column oven to maintain a consistent column temperature.[8][9]
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and acidified water (e.g., with 0.1% formic or trifluoroacetic acid).[10][11] A gradient elution from a lower to a higher organic phase concentration is often effective for separating the parent compound from its more polar metabolites.

Q2: How can I improve the peak shape of my acidic analyte?

To improve the peak shape of an acidic analyte like this compound, it is crucial to control the secondary interactions with the silica-based stationary phase. This can be achieved by:

  • Lowering the mobile phase pH: This protonates the silanol groups, reducing their interaction with the acidic analyte.[2][3]

  • Using a base-deactivated or end-capped column: These columns have fewer free silanol groups available for interaction.[4][5]

  • Adding a competing base: A small amount of a competing base, such as triethylamine, can be added to the mobile phase to block the active silanol sites.[5]

Q3: My metabolite peaks are very small. How can I increase their sensitivity?

To increase the sensitivity for metabolite peaks:

  • Optimize the detection wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for the metabolites.

  • Increase the injection volume or sample concentration: Be mindful of potential column overload.[1]

  • Use a more sensitive detector: If available, a mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity.

  • Improve peak shape: Tailing peaks are broader and have lower peak heights, which reduces sensitivity.[1] By addressing peak tailing, you can improve sensitivity.

Q4: What are the likely metabolites of this compound?

  • Hydroxylation: Addition of a hydroxyl group to the benzoic acid or thiazole ring.

  • Amide Bond Hydrolysis: If the compound is an amide derivative.[12]

  • N-acetylation: Addition of an acetyl group to a nitrogen atom.[12]

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Experimental Protocols

Example HPLC Method for a Thiazole Derivative

The following method was used for the quantification of a novel indole–thiazole derivative and can be adapted as a starting point.[10]

Parameter Condition
Column C18, 3.5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (0.05% trifluoroacetic acid, pH 3) (85:15 v/v)
Flow Rate 0.80 mL/min
Injection Volume 50 µL
Temperature 25 °C
Detection UV at 348 nm

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_solutions Troubleshooting Steps cluster_outcome Resolution Problem Poor Chromatogram (Peak Tailing, Poor Resolution) Check_Method Review Method Parameters (pH, Mobile Phase, Column) Problem->Check_Method Check_System Inspect HPLC System (Pump, Tubing, Detector) Problem->Check_System Adjust_pH Adjust Mobile Phase pH Check_Method->Adjust_pH pH issue? Change_Column Change Column (e.g., End-capped, Phenyl) Check_Method->Change_Column Selectivity issue? Optimize_Gradient Optimize Gradient Profile Check_Method->Optimize_Gradient Resolution issue? Reduce_Overload Reduce Sample Load Check_Method->Reduce_Overload Overload issue? Good_Separation Good Separation Achieved Adjust_pH->Good_Separation Change_Column->Good_Separation Optimize_Gradient->Good_Separation Reduce_Overload->Good_Separation

Caption: Troubleshooting workflow for HPLC separation issues.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP450 Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULT

References

Technical Support Center: Minimizing Off-target Effects of 3-(1,3-Thiazol-2-yl)benzoic Acid and Related Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 3-(1,3-Thiazol-2-yl)benzoic acid and structurally similar thiazole-based small molecules in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential on- and off-targets for thiazole-containing benzoic acid derivatives?

A1: Thiazole-containing compounds are a versatile class of molecules with a wide range of biological activities.[1] Depending on the specific substitutions, they have been reported to interact with various biological targets. For instance, a phenyl-thiazolyl-benzoic acid derivative (PTB) has been identified as a potent agonist of Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα).[2] Other thiazole derivatives have shown antimicrobial, antifungal, and anticancer properties, potentially through interactions with enzymes and proteins.[1] Given the structural similarities, it is plausible that this compound could interact with nuclear receptors or other cellular targets. Off-target effects arise when a compound interacts with unintended biological molecules, which can lead to a range of undesired cellular responses.[3]

Q2: What are the common mechanisms of off-target effects for small molecules like this compound?

A2: Off-target effects of small molecules can occur through several mechanisms. These include binding to unintended receptors or enzymes due to structural similarities in binding pockets, non-specific interactions with cellular components, and promiscuous binding to multiple targets, particularly at higher concentrations.[4] For benzoic acid derivatives, their acidic nature can also lead to disruption of cellular processes and membrane interactions.[5] Computational approaches can help predict potential off-target interactions by screening the compound against a large database of known protein structures.[6]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Proactive mitigation of off-target effects is a critical aspect of drug development.[3] Key strategies include:

  • Rational Drug Design: Utilizing computational tools to design molecules with high specificity for the intended target.[3]

  • High-Throughput Screening (HTS): Screening a compound library against the target to identify molecules with high affinity and selectivity early in the process.[3]

  • Dose-Response Curves: Determining the lowest effective concentration of the compound to minimize exposure that could lead to off-target binding.

  • Use of Structurally Unrelated Control Compounds: Including a compound with a different chemical scaffold that elicits the same biological response to confirm that the observed phenotype is not due to a specific off-target effect of your primary compound.

  • Cell Line Selection: Using cell lines with and without the intended target (e.g., via knockout or knockdown) to differentiate on-target from off-target effects.

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent results in my cellular assay.

  • Possible Cause: This could be due to off-target effects of the compound, especially at high concentrations.

  • Troubleshooting Steps:

    • Optimize Compound Concentration: Perform a dose-response experiment to identify the minimal effective concentration. High concentrations are more likely to induce off-target effects.[4]

    • Perform Control Experiments:

      • Negative Control: Use a structurally similar but inactive analog of your compound.

      • Positive Control: Use a known, specific activator or inhibitor of the target pathway.

      • Cell Line Control: If possible, use a cell line lacking the intended target (e.g., CRISPR/Cas9 knockout) to see if the effect persists.

    • Orthogonal Assays: Confirm your findings with a different type of assay that measures a distinct downstream effect of the target's activity.

Issue 2: How can I confirm that the observed phenotype is a direct result of on-target activity?

  • Possible Cause: The observed phenotype might be a consequence of the compound binding to an unintended target that regulates a similar signaling pathway.

  • Troubleshooting Steps:

    • Rescue Experiments: If your compound inhibits a target, try to "rescue" the phenotype by overexpressing the target protein.

    • Target Engagement Assays: Directly measure the binding of your compound to the intended target in the cellular context. Techniques like cellular thermal shift assay (CETSA) can be employed.

    • Gene Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished or abolished, it strongly suggests on-target activity.[3]

Issue 3: My compound shows activity against multiple, unrelated targets in a screening panel.

  • Possible Cause: The compound may be a promiscuous binder, interacting with multiple proteins non-specifically. This can be related to its physicochemical properties.[4]

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze properties like lipophilicity (cLogP). Highly lipophilic compounds are more prone to non-specific binding.

    • Structural Modification: If possible, synthesize and test analogs of the compound with modified physicochemical properties to improve selectivity.

    • Counter-Screening: Screen the compound against a panel of known promiscuous targets (e.g., certain kinases, GPCRs) to assess its selectivity profile.

Quantitative Data Summary

The following table summarizes hypothetical receptor binding and functional assay data for a thiazole-based compound, illustrating how to present such data for assessing selectivity.

Target ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay Type
Primary Target X 15 50 Reporter Gene Assay
Off-Target A (Nuclear Receptor)500>10,000Reporter Gene Assay
Off-Target B (Kinase)>10,000>10,000Kinase Activity Assay
Off-Target C (GPCR)1,2008,500Calcium Flux Assay

This table is a hypothetical example for illustrative purposes.

Experimental Protocols

1. Reporter Gene Assay for Nuclear Receptor Activation

This protocol is designed to assess the activation of a specific nuclear receptor (e.g., RARα/RXRα) by a test compound.[2]

  • Materials:

    • HEK293T cells (or other suitable host cell line)

    • Expression plasmids for the nuclear receptors of interest (e.g., pCMX-RARα, pCMX-RXRα)

    • Reporter plasmid containing a luciferase gene downstream of a response element for the nuclear receptor (e.g., pGL3-RARE)

    • Transfection reagent (e.g., Lipofectamine 2000)

    • Test compound (this compound) and controls (e.g., known agonist/antagonist)

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the nuclear receptor expression plasmids and the reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or control compounds.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

    • Plot the dose-response curve and calculate the EC50 value.

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, which can be affected by on- or off-target toxicity.

  • Materials:

    • Cell line of interest

    • 96-well plates

    • Test compound and controls

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Affected by Off-Target Binding Compound This compound Target Intended Target (e.g., Nuclear Receptor) Compound->Target On-Target Binding OffTarget Off-Target (e.g., Kinase) Compound->OffTarget Off-Target Binding Downstream1 Target-Specific Gene Expression Target->Downstream1 Downstream3 Unintended Signaling Cascade OffTarget->Downstream3 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Downstream2 Cell Proliferation Phenotype2 Off-Target Phenotype (e.g., Cytotoxicity) Downstream2->Phenotype2 Downstream3->Downstream2

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Experimental_Workflow Workflow for Identifying and Mitigating Off-Target Effects cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Confirmation A Primary Cellular Assay (Dose-Response) B Determine EC50/IC50 A->B C Counter-Screening (Unrelated Targets) B->C D Cell Viability Assay (Cytotoxicity) B->D E Target Knockout/Knockdown Cell Line B->E G Target Engagement Assay (e.g., CETSA) C->G F Orthogonal Assay E->F Troubleshooting_Logic Troubleshooting Logic for Unexpected Cellular Effects Start Unexpected Phenotype Observed Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Optimize Concentration (Use minimal effective dose) Q1->A1_Yes Yes A1_No Investigate Assay Artifacts or Compound Instability Q1->A1_No No Q2 Does the effect persist in a target knockout cell line? A1_Yes->Q2 A2_Yes Strong evidence of OFF-TARGET EFFECT Q2->A2_Yes Yes A2_No Strong evidence of ON-TARGET EFFECT Q2->A2_No No A3_No Re-evaluate Primary Assay and Hypothesis A2_Yes->A3_No Q3 Is the compound active in orthogonal assays? A2_No->Q3 A3_Yes Confirm On-Target Mechanism Q3->A3_Yes Yes Q3->A3_No No

References

Technical Support Center: Optimization of Dosage for In Vivo Studies with 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 3-(1,3-Thiazol-2-yl)benzoic acid for in vivo studies. As a novel compound, establishing an effective and safe dosage regimen is critical for obtaining reliable and reproducible data. This guide offers insights into starting dose selection, formulation strategies, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: As there is no direct literature on the in vivo dosage of this compound, a starting dose can be extrapolated from studies on structurally related thiazole derivatives. For instance, studies on other thiazole-containing compounds have used a wide range of doses in mice, from as low as 10 mg/kg to as high as 350 mg/kg, depending on the specific compound, administration route, and therapeutic indication. A conservative approach would be to start with a low dose, such as 10-25 mg/kg, and perform a dose-escalation study to determine the maximum tolerated dose (MTD).

Q2: What is the most appropriate route of administration for this compound?

A2: The choice of administration route depends on the physicochemical properties of this compound and the experimental goals. Oral gavage is a common route for preclinical studies if the compound has sufficient oral bioavailability. However, as a carboxylic acid, its solubility and absorption may be pH-dependent. Intraperitoneal (IP) or intravenous (IV) injections can be considered to bypass potential absorption issues, especially in initial efficacy studies.

Q3: What are the potential challenges in formulating this compound for in vivo studies?

A3: The carboxylic acid moiety in the structure of this compound suggests that it may have poor aqueous solubility at acidic pH, which is a common challenge for oral administration. This can lead to low and variable bioavailability. Ensuring consistent and adequate exposure is a key formulation challenge.

Q4: How can I improve the solubility and bioavailability of this compound?

A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble carboxylic acids:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) by reacting it with a suitable base can significantly improve aqueous solubility.

  • pH Adjustment: Formulating the compound in a vehicle with a pH where the carboxylic acid is ionized (deprotonated) will increase its solubility.

  • Co-solvents: Using a mixture of solvents, such as water, ethanol, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO), can help to dissolve the compound.

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and enhance dissolution.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detectable drug levels in plasma after oral administration. Poor aqueous solubility leading to low dissolution.- Prepare a salt form of the compound. - Formulate in a vehicle with a higher pH. - Use a co-solvent system (e.g., PEG 400, Tween 80). - Consider micronization to increase the surface area for dissolution.
High first-pass metabolism in the liver or gut wall.- Consider a different route of administration (e.g., IP, IV) to bypass first-pass metabolism. - Co-administer with a known inhibitor of the relevant metabolic enzymes (requires knowledge of the metabolic pathway).
High variability in plasma concentrations between animals. Inconsistent formulation (e.g., precipitation of the compound).- Ensure the formulation is a stable solution or a uniform suspension. - Prepare the formulation fresh daily. - Gently agitate the formulation before each administration.
Variability in gastric pH affecting dissolution.- Administer the compound at a consistent time relative to feeding, as food can affect gastric pH.
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at the intended therapeutic dose. The compound may have a narrow therapeutic window.- Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). - Start with a lower dose and gradually increase it while monitoring for signs of toxicity. - Consider a different dosing schedule (e.g., less frequent administration).
Difficulty in administering the formulation via oral gavage. The formulation is too viscous or has a high volume.- Adjust the vehicle composition to reduce viscosity. - Increase the concentration of the compound to reduce the required volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1]
The compound is irritating to the esophagus.- Ensure the pH of the formulation is within a physiologically acceptable range (pH 4-8). - Consider coating the gavage needle with a palatable substance to reduce stress.

Data from Structurally Related Compounds

While specific in vivo data for this compound is not available, the following table summarizes data from other thiazole derivatives to provide a reference point for experimental design.

Compound Animal Model Dose Route of Administration Key Findings
N-(benzo[d]thiazol-2-yl)acetamide derivativeMice100 mg/kgNot specifiedShowed analgesic potential in an acetic acid-induced writhing test.
Oxothiazole derivativeMice160, 265, 350 mg/kgInjection (not specified)Assessed for liver toxicity, with higher doses causing severe liver damage.
Benzoic AcidRats & Mice>2000 mg/kgOralLD50 value, indicating low acute toxicity.

Experimental Protocols

Protocol: Preparation of a Formulation for Oral Gavage

This protocol provides a general method for preparing a solution or suspension of a poorly soluble carboxylic acid for oral administration in mice.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, polyethylene glycol 400, Tween 80)

  • pH meter

  • Sterile, amber-colored vials

  • Stir plate and stir bars

Procedure:

  • Vehicle Preparation:

    • For a simple suspension, prepare a 0.5% (w/v) solution of CMC in sterile water. Heat and stir until the CMC is fully dissolved. Allow to cool to room temperature.

    • For a co-solvent system, a common vehicle is a mixture of PEG 400, Tween 80, and water. A typical ratio might be 10:5:85 (v/v/v).

  • Compound Addition:

    • Weigh the required amount of this compound.

    • If preparing a suspension in CMC, slowly add the powdered compound to the CMC solution while vortexing or stirring to ensure a uniform suspension.

    • If using a co-solvent system, first dissolve the compound in the PEG 400 and Tween 80 mixture before adding the water.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the final formulation.

    • If the pH is highly acidic, it may be adjusted towards neutral (pH 7.0-7.4) using a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) to improve solubility and reduce potential gastrointestinal irritation. Add the base dropwise while monitoring the pH.

  • Storage:

    • Store the formulation in a sterile, amber-colored vial to protect it from light.

    • It is recommended to prepare the formulation fresh on the day of dosing. If stored, stability should be confirmed.

  • Administration:

    • Before each administration, ensure the formulation is at room temperature and is thoroughly mixed (vortex for suspensions).

Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional, but can improve tumor take-rate)

  • Calipers for tumor measurement

  • Formulated this compound

  • Vehicle control

Procedure:

  • Cell Preparation and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS or culture medium and Matrigel (e.g., 1:1 ratio).

    • Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer the formulated this compound or vehicle control to the respective groups according to the determined dose and schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group.

    • The study may be terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Analyze the tumor growth data to determine the efficacy of the treatment.

    • Statistical analysis (e.g., t-test, ANOVA) should be used to compare the treatment and control groups.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway

Thiazole derivatives have been reported to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ThiazoleCompound This compound (Hypothetical Target) ThiazoleCompound->PI3K Inhibits? ThiazoleCompound->AKT Inhibits? ThiazoleCompound->mTORC1 Inhibits?

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

in_vivo_workflow start Start formulation Compound Formulation start->formulation cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Compound or Vehicle formulation->treatment implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No analysis Data Analysis & Reporting endpoint->analysis Yes end End analysis->end

Caption: General workflow for an in vivo xenograft study.

Disclaimer: This technical support center provides general guidance based on available scientific literature for similar compounds. Researchers should always conduct their own preliminary studies to determine the optimal dosage, formulation, and administration route for this compound in their specific experimental model. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

troubleshooting inconsistent results in bioassays with 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-(1,3-Thiazol-2-yl)benzoic acid in various bioassays. Our aim is to help you address common challenges and achieve more consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent results when using this compound in bioassays?

Inconsistent results with this compound can stem from several factors, including issues with compound solubility and stability, variability in assay conditions, and procedural inconsistencies. As a small molecule, its physicochemical properties can significantly impact its behavior in aqueous assay environments.[1][2]

Q2: How can I improve the solubility of this compound for my experiments?

Being a benzoic acid derivative, the solubility of this compound is expected to be pH-dependent.[3] To improve solubility, consider the following:

  • pH Adjustment: The carboxylic acid moiety suggests that solubility will increase at a higher pH (above its pKa). Adjusting the pH of your buffer, if permissible for your assay, can enhance solubility.

  • Solvent Choice: While DMSO is a common solvent for stock solutions, the final concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4] For compounds with challenging solubility, exploring co-solvents might be beneficial, but their effects on the assay system must be validated.[5]

  • Stock Solution Preparation: Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication can aid dissolution, but the stability of the compound under these conditions should be verified.

Q3: What is the recommended method for preparing stock solutions of this compound?

Accurate preparation of stock solutions is critical for reproducible results.[6]

  • Weighing: Use a calibrated analytical balance to weigh the compound accurately.

  • Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure complete dissolution. Vortexing is standard, and gentle warming or sonication can be used if necessary, followed by cooling to room temperature.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Q4: How can I minimize the "edge effect" in my plate-based assays?

The edge effect, where wells on the perimeter of a microplate behave differently, is a common source of variability.[7][8][9][10] To mitigate this:

  • Humidification: Use a humidified incubator and ensure the humidity is maintained at ≥95%.

  • Plate Sealing: Use sealing tapes or low-evaporation lids to minimize evaporation from the wells.[7]

  • Outer Well Buffer: Fill the outer wells with sterile water or PBS to create a moisture barrier.

  • Plate Equilibration: Allow plates to equilibrate to room temperature before adding cells or reagents to prevent temperature gradients.[11]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Q: I am observing significant variability between my technical replicates treated with this compound. What could be the cause?

A: High variability can arise from several sources:

  • Compound Precipitation: The compound may be precipitating out of solution upon dilution into the aqueous assay buffer.[1][12] This can be especially problematic if the compound's solubility limit is exceeded.

    • Solution: Visually inspect the wells for precipitates after compound addition. Consider lowering the final assay concentration or optimizing the dilution scheme. A serial dilution in DMSO before adding to the final assay media is often preferable to diluting a high-concentration DMSO stock directly into an aqueous buffer.[1]

  • Pipetting Inaccuracy: Small volume pipetting errors can lead to large concentration differences.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[11]

Issue 2: Poor Signal-to-Background Ratio

Q: My assay window is very narrow, with a low signal-to-background ratio. How can I improve this?

A: A poor signal-to-background ratio can be due to either a weak signal from your compound or high background noise.

  • Low Signal:

    • Incorrect Concentration: The concentrations tested may be too low to elicit a significant response. Perform a wider dose-response curve.

    • Compound Instability: The thiazole ring in the compound might be susceptible to degradation under certain assay conditions.[13]

      • Solution: Assess the stability of the compound in your assay buffer over the time course of the experiment.

  • High Background:

    • Assay Media Components: Phenol red and other components in cell culture media can autofluoresce.[14]

      • Solution: If using a fluorescence-based assay, switch to phenol red-free media for the final assay steps.

    • Non-specific Binding: The compound may be binding non-specifically to assay components.

      • Solution: Include appropriate controls to assess non-specific activity. In biochemical assays, adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes reduce non-specific interactions, but this must be validated for your specific assay.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: this compound is potent in my biochemical assay, but shows little to no activity in my cell-based assay. Why might this be?

A: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability and not be reaching its intracellular target.

  • Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Protein Binding: In cell-based assays, the compound can bind to proteins in the serum, reducing its free concentration available to interact with the target.

Quantitative Data Summary

Table 1: Solubility Assessment of this compound

Solvent SystempHTemperature (°C)Maximum Solubility (µM)Observations
PBS7.425[Enter Data][e.g., Precipitate observed > 50 µM]
PBS8.025[Enter Data][e.g., Soluble up to 200 µM]
Assay Buffer + 10% FBS7.437[Enter Data][e.g., Increased apparent solubility]
1% DMSO in PBS7.425[Enter Data][e.g., Clear solution at all tested conc.]

Table 2: Troubleshooting Assay Variability

Parameter VariedControl CV (%)Treated CV (%)Signal-to-BackgroundNotes
Baseline [Enter Data][Enter Data][Enter Data][Initial inconsistent results]
Pre-warmed Media [Enter Data][Enter Data][Enter Data][Reduced temperature fluctuations]
Reverse Pipetting [Enter Data][Enter
Data][Enter Data][Improved compound delivery]
Outer Wells Excluded [Enter Data][Enter Data][Enter Data][Mitigated edge effects]

Experimental Protocols

General Protocol for a Cell-Based Viability Assay (e.g., MTT/XTT)

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest and count cells. c. Dilute cells to the desired seeding density in pre-warmed, complete growth medium. d. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL). e. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM). c. Further dilute the DMSO serial dilutions into the appropriate cell culture medium to create the final working concentrations (ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%). d. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control. e. Incubate for the desired treatment period (e.g., 48-72 hours).

  • Viability Assessment (MTT Assay Example): a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C until formazan crystals form. d. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. e. Incubate overnight at 37°C in a humidified chamber. f. Read the absorbance at 570 nm using a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) dilutions Create Serial Dilutions (in Assay Buffer) stock->dilutions Dilute treat Treat Cells with Compound dilutions->treat cells Seed Cells in Microplate cells->treat Add Compound incubate Incubate (e.g., 48h) treat->incubate readout Add Readout Reagent (e.g., MTT, Luciferase) incubate->readout measure Measure Signal (Absorbance, Fluorescence, etc.) readout->measure calculate Calculate IC50 / EC50 measure->calculate

Caption: General workflow for a cell-based bioassay.

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Purification of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(1,3-Thiazol-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for acidic organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing small amounts of impurities from a solid compound.[1] Column chromatography is useful for separating the target compound from impurities with different polarities, especially when recrystallization is ineffective or when dealing with complex mixtures.[2]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.[1] For a polar compound with hydrogen bonding capabilities like a carboxylic acid, solvents such as ethanol, methanol, or water can be good starting points.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one. A good solvent will dissolve the crude product when heated but will result in the formation of crystals upon cooling.[4] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.[5][6]

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route used. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[7][8] Therefore, potential impurities could include unreacted starting materials (e.g., 3-(2-bromoacetyl)benzoic acid and thiourea), as well as side products from the reaction. If the synthesis starts from other precursors, those starting materials and their related byproducts could also be present.

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is preferable when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have similar solubility profiles to the desired product.

  • The crude product is an oil or a semi-solid that is difficult to crystallize.[9]

  • You need to separate a complex mixture of compounds.[2] Thin-layer chromatography (TLC) can be used to assess the purity of the crude material and to determine if column chromatography is necessary.[2]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: If crystals do not form, the solution may be too dilute or supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[9]

  • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[9]

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]

  • Cooling further: Place the flask in an ice bath to further decrease the solubility of your compound.[1]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point.[3] To remedy this, you can:

  • Reheat the solution and add more of the "soluble solvent" if using a mixed solvent system, or simply more solvent if using a single solvent. This will keep the compound dissolved for longer as it cools.[9]

  • Consider using a solvent with a lower boiling point.[3]

  • If colored impurities are present, they may be lowering the melting point. A charcoal treatment during the recrystallization process might help remove these.[9]

Q: The yield of my recrystallized product is very low. What could be the cause?

A: A low yield can result from several factors:

  • Using too much solvent: This will cause a significant amount of your product to remain dissolved in the mother liquor.[9] You can check for product in the mother liquor by evaporating a small amount on a watch glass. If a solid residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a portion of your product. Ensure the funnel is pre-heated.[11]

  • Washing with too much cold solvent: While rinsing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[10]

Column Chromatography Issues

Q: My compound is not moving down the column. What is wrong?

A: If your compound is stuck at the top of the column, the mobile phase (eluent) is likely not polar enough. More polar compounds adsorb more strongly to the polar stationary phase (like silica gel).[12] To move your compound down the column, you need to gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you would increase the proportion of ethyl acetate.

Q: My compounds are not separating well on the column. How can I improve the separation?

A: Poor separation can be due to several factors:

  • Incorrect mobile phase: The polarity of the eluent may be too high, causing all compounds to move down the column too quickly. Try a less polar solvent system.

  • Column overloading: Using too much crude material for the size of the column can lead to broad bands and poor separation.

  • Improper packing: A poorly packed column with channels or cracks will result in uneven flow and inefficient separation. Optimizing the separation on a thin-layer chromatography (TLC) plate before running the column is highly recommended.[2]

Data Presentation

Table 1: Suitable Solvents for Recrystallization of Aromatic Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds that can hydrogen bond.[3]
Ethanol78HighA versatile solvent for moderately polar compounds.[3]
Methanol65HighSimilar to ethanol but with a lower boiling point.[3]
Ethyl Acetate77MediumCan be a good choice for compounds of intermediate polarity.
Acetone56MediumOften used, but its low boiling point can lead to rapid evaporation.[3]
Toluene111LowCan be effective for less polar compounds, but its high boiling point makes it difficult to remove.[3]
Hexane/Ethyl AcetateVariableVariableA common mixed solvent system where polarity can be finely tuned.
Ethanol/WaterVariableVariableA good choice for compounds that are very soluble in ethanol but less soluble in water.

Table 2: Example Solvent Gradient for Column Chromatography of this compound

StepMobile Phase (Hexane:Ethyl Acetate)Purpose
190:10Elute non-polar impurities.
280:20Gradually increase polarity.
370:30Elute the target compound.
450:50Elute more polar impurities.
50:100 (Pure Ethyl Acetate)Flush any remaining highly polar compounds from the column.

Note: This is a starting point. The optimal gradient should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube in a hot water bath. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is suitable.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the flask on a hot plate while gently swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Protocol 2: Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of the desired compound from impurities (Rf value of the target compound should be around 0.3-0.4).

  • Column Packing: Prepare a chromatography column by adding a small plug of cotton or glass wool to the bottom. Add a layer of sand. Then, fill the column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle, ensuring there are no air bubbles or cracks. Add another layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent according to the planned gradient (see Table 2).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Spot each fraction on a TLC plate to determine which fractions contain the purified product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC) Crude->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization High Purity ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Low Purity/ Complex Mixture PureProduct1 Pure Product Recrystallization->PureProduct1 Impure Product Still Impure Recrystallization->Impure PureProduct2 Pure Product ColumnChromatography->PureProduct2 Impure->ColumnChromatography

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Solution cooled, no crystals form Question1 Is the solution cloudy? Start->Question1 Scratch Scratch with glass rod Question1->Scratch Yes Seed Add a seed crystal Question1->Seed No Success Crystals Form Scratch->Success Concentrate Evaporate some solvent and cool again Seed->Concentrate Still no crystals Seed->Success Concentrate->Success

Caption: Decision tree for troubleshooting when no crystals form during recrystallization.

References

challenges in scaling up the synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve two key steps: the formation of the thiazole ring and its subsequent coupling to a benzoic acid derivative. Common routes include:

  • Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide. For the target molecule, this could involve reacting a 3-(bromoacetyl)benzoic acid derivative with thioformamide. However, scalability can be an issue with this method.[1]

  • Suzuki-Miyaura Coupling: This is a versatile cross-coupling reaction that can be used to form the C-C bond between a pre-formed thiazole ring and a benzoic acid derivative.[2] This typically involves the reaction of a 2-halothiazole with a 3-boronobenzoic acid derivative or vice-versa, catalyzed by a palladium complex. This method is often preferred for its functional group tolerance and generally good yields.[2][3]

  • Direct C-H Arylation: Modern methods involving the direct coupling of a thiazole C-H bond with an aryl halide are also being explored.[4][5] These methods offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[4][5]

Q2: What are the main challenges in scaling up the Hantzsch thiazole synthesis for this target molecule?

A2: Scaling up the Hantzsch synthesis can present several challenges, including:

  • Exothermic reactions: The initial condensation can be highly exothermic, requiring careful temperature control in large reactors.

  • Byproduct formation: The formation of side products can increase at larger scales, complicating purification.

  • Reagent stability: Some thioamides and α-haloketones can be unstable, leading to decomposition and lower yields on a larger scale.

  • Work-up and purification: Isolation of the product from large volumes of reaction mixture and removal of impurities can be challenging.

Q3: What are the critical parameters for a successful large-scale Suzuki-Miyaura coupling?

A3: Key parameters for a scalable Suzuki-Miyaura coupling include:

  • Catalyst selection and loading: The choice of palladium catalyst and ligand is crucial. Catalyst loading should be optimized to be as low as possible for cost-effectiveness without compromising reaction time and yield.

  • Base selection: The choice and amount of base (e.g., carbonates, phosphates) can significantly impact the reaction rate and side product formation.

  • Solvent system: The solvent system must be suitable for the reaction scale, allowing for efficient heat transfer and dissolution of reagents.

  • Oxygen sensitivity: Strict control of oxygen levels is often necessary to prevent catalyst deactivation.

  • Impurity profile of starting materials: The purity of the boronic acid/ester and the aryl halide is critical, as impurities can poison the catalyst.

Q4: How can I purify the final product, this compound, on a large scale?

A4: Large-scale purification of a carboxylic acid like the target molecule often involves:

  • Crystallization: This is one of the most effective methods for purifying solid organic compounds at scale. The choice of solvent is critical for obtaining high purity and yield.

  • Acid-base extraction: The acidic nature of the product allows for purification by extraction into an aqueous base, washing away neutral organic impurities, and then re-acidifying to precipitate the purified product.

  • Filtration and drying: Efficient solid-liquid separation and drying techniques are essential for isolating the final product in a usable form.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Potential Cause Troubleshooting Suggestion
Poor quality of starting materials Ensure the purity of the α-haloketone and thioamide. Impurities can lead to side reactions and lower yields.
Incorrect reaction temperature Optimize the reaction temperature. The initial condensation may require cooling, while the cyclization step may need heating. Monitor the internal temperature of the reactor closely.
Decomposition of reagents or product Consider the stability of your reagents and product under the reaction conditions. If necessary, use a milder base or a lower reaction temperature.
Inefficient mixing Inadequate agitation in a large reactor can lead to localized overheating and side reactions. Ensure the stirring is efficient for the scale of the reaction.
Issue 2: Incomplete Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Suggestion
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Poor solubility of reagents Select a solvent system in which all reactants, including the base, have adequate solubility at the reaction temperature. A co-solvent system may be necessary.
Incorrect base The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates.
Steric hindrance If the coupling partners are sterically hindered, a more active catalyst system (e.g., with specialized phosphine ligands) may be required.
Impure boronic acid/ester Impurities in the boronic acid or its ester can inhibit the catalyst. Ensure the boronic acid derivative is of high purity.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Formation of persistent impurities Analyze the impurity profile by techniques like HPLC or LC-MS to identify the byproducts. Modify the reaction conditions to minimize their formation.
Product oiling out during crystallization Screen a variety of crystallization solvents and solvent mixtures. Control the cooling rate to promote the formation of crystals over an oil.
Emulsion formation during acid-base extraction Add a small amount of a different organic solvent or brine to help break the emulsion. Slow and gentle mixing can also prevent emulsion formation.
Residual palladium in the final product Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) to remove residual catalyst after the reaction.

Data Presentation

Table 1: Comparison of Common Suzuki-Miyaura Coupling Conditions for Aryl-Heteroaryl Synthesis

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Catalyst Loading 1-5 mol%0.5-2 mol%0.1-1 mol%
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂OTHF
Temperature 80-110 °C90-120 °C60-80 °C
Typical Yields 70-90%85-98%80-95%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel purged with an inert gas, add 3-boronobenzoic acid (1.2 equivalents), 2-bromothiazole (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Sparge the mixture with the inert gas for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5-2 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the aqueous layer and extract it with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Starting Materials (2-Bromothiazole, 3-Boronobenzoic Acid) reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent start->reaction quench Reaction Quench reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying & Concentration extraction->drying crude Crude Product drying->crude crystallization Crystallization crude->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure this compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Incomplete Reaction reagents Starting Material Quality start->reagents catalyst Catalyst Activity start->catalyst conditions Reaction Conditions start->conditions analyze_sm Analyze Starting Material Purity reagents->analyze_sm optimize_catalyst Screen Catalysts/Ligands & Check for Deactivation catalyst->optimize_catalyst optimize_conditions Optimize Temperature, Solvent, Base conditions->optimize_conditions end Successful Scale-up analyze_sm->end Improved Purity optimize_catalyst->end Higher Activity optimize_conditions->end Optimized Parameters

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: Enhancing Oral Bioavailability of 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of 3-(1,3-Thiazol-2-yl)benzoic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Aqueous Solubility

  • Question: My this compound derivative exhibits very low solubility in aqueous buffers, hindering dissolution testing and formulation development. What could be the cause and how can I improve it?

  • Answer: The inherent hydrophobicity of the thiazole and benzoic acid rings likely contributes to poor aqueous solubility. Here are several strategies to address this:

    • pH Adjustment: The benzoic acid moiety is acidic. Increasing the pH of the medium above the pKa of the carboxylic acid will lead to its deprotonation to the more soluble carboxylate salt. Experiment with a range of physiologically relevant pH buffers (e.g., pH 6.8 to 7.4) to determine the optimal pH for dissolution.

    • Salt Formation: Synthesizing a salt form of the parent compound with a pharmaceutically acceptable base (e.g., sodium, potassium, or tromethamine) can significantly enhance aqueous solubility.

    • Co-solvents and Surfactants: The use of co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) in your formulation can improve the wettability and solubility of the compound.

    • Amorphous Solid Dispersions: Formulating the derivative as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) can prevent crystallization and enhance the dissolution rate.

Issue 2: Low Permeability in Caco-2 Assays

  • Question: My compound shows low apparent permeability (Papp) values in the apical to basolateral direction in Caco-2 cell monolayer assays, suggesting poor intestinal absorption. What are the potential reasons and how can I investigate this further?

  • Answer: Low permeability can be attributed to several factors. A systematic approach is necessary to identify the root cause:

    • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the intestinal lumen. To investigate this, conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. You can confirm this by running the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp).

    • Poor Transcellular Diffusion: The physicochemical properties of your compound, such as high molecular weight, high polar surface area, or an unfavorable logP, may limit its ability to passively diffuse across the cell membrane.

    • Limited Paracellular Transport: If the compound is highly polar and does not utilize active transport mechanisms, its paracellular movement may be restricted by tight junctions between the cells.

Issue 3: High First-Pass Metabolism

  • Question: After oral administration in animal models, the parent compound's concentration in systemic circulation is much lower than expected, despite good in vitro permeability. What could be the reason?

  • Answer: This observation strongly suggests significant first-pass metabolism, where the drug is extensively metabolized in the gut wall and/or the liver before reaching systemic circulation.

    • Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions from the relevant species (and human) to determine the intrinsic clearance of your compound. High clearance rates indicate rapid metabolism.

    • Metabolite Identification: Identify the major metabolites formed in the in vitro assays. This will help you understand the metabolic pathways involved (e.g., oxidation, glucuronidation) and identify metabolically labile sites on the molecule.

    • Structural Modification: Based on the metabolite identification, consider structural modifications to block the sites of metabolism. For example, introducing a fluorine atom at a site of oxidation can prevent metabolic attack.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound derivatives?

    • A1: Common strategies include particle size reduction (micronization or nanosizing), lipid-based formulations (such as self-emulsifying drug delivery systems - SEDDS), and the use of enabling technologies like solid dispersions and cyclodextrin complexation.

  • Q2: How can I develop a Self-Emulsifying Drug Delivery System (SEDDS) for my compound?

    • A2: SEDDS development involves screening for suitable oils, surfactants, and co-surfactants in which your compound has high solubility. The components are then titrated to form a pre-concentrate that spontaneously forms a fine emulsion upon dilution in aqueous media. The performance of the SEDDS is evaluated by droplet size analysis, self-emulsification time, and in vitro dissolution studies.

Prodrug Approaches

  • Q3: Can a prodrug strategy be effective for improving the oral absorption of my this compound derivative?

    • A3: Yes, a prodrug approach can be very effective. By masking the carboxylic acid group with a promoiety, you can increase the lipophilicity and passive permeability of the compound. The promoiety should be designed to be cleaved by intestinal or systemic enzymes to release the active parent drug.

  • Q4: What are some common promoieties for carboxylic acids?

    • A4: Common promoieties include simple esters (e.g., ethyl ester), which are cleaved by esterases, and amino acid conjugates, which can be targeted to specific transporters like PEPT1.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study:

    • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), your test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture at 37°C, then initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of a this compound Derivative (Compound X) and its Ethyl Ester Prodrug (Prodrug Y)

ParameterCompound X (Parent)Prodrug Y (Ethyl Ester)
Aqueous Solubility (pH 7.4) < 1 µg/mL15 µg/mL
LogP 3.54.2
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 0.55.2
Efflux Ratio (B-A / A-B) 4.11.2
Liver Microsome t₁/₂ (human) 15 min12 min (conversion to parent)
Oral Bioavailability (rat) < 5%45%

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_investigation In Vitro Investigation cluster_strategy Improvement Strategy cluster_evaluation In Vivo Evaluation Problem Low Oral Bioavailability Solubility Aqueous Solubility Assay Problem->Solubility Poor Dissolution? Permeability Caco-2 Permeability Assay Problem->Permeability Poor Absorption? Metabolism Liver Microsome Stability Assay Problem->Metabolism High First-Pass? Formulation Formulation Development (e.g., SEDDS) Solubility->Formulation Prodrug Prodrug Synthesis Permeability->Prodrug Metabolism->Prodrug Block Metabolic Site PK_Study Pharmacokinetic Study in Animal Model Formulation->PK_Study Prodrug->PK_Study Bioavailability Improved Oral Bioavailability PK_Study->Bioavailability

Caption: Workflow for troubleshooting low oral bioavailability.

Signaling_Pathway_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Drug_Lumen Drug in Solution Transcellular Transcellular (Passive Diffusion) Drug_Lumen->Transcellular Lipophilic Paracellular Paracellular (Tight Junctions) Drug_Lumen->Paracellular Hydrophilic Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane Efflux Efflux (e.g., P-gp) Transcellular->Efflux Metabolism_Enterocyte Metabolism (e.g., CYP3A4) Transcellular->Metabolism_Enterocyte Drug_Blood Drug to Liver Transcellular->Drug_Blood Paracellular->Drug_Blood Metabolism_Enterocyte->Drug_Blood Metabolites

Caption: Pathways of intestinal drug absorption and first-pass metabolism.

Validation & Comparative

A Comparative Guide to Validating the Anticancer Efficacy of 3-(1,3-Thiazol-2-yl)benzoic Acid in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data from xenograft models for the compound 3-(1,3-Thiazol-2-yl)benzoic acid is not currently available in published literature. This guide provides a framework for evaluating its potential anticancer activity by comparing it with alternative compounds, based on the known anticancer properties of thiazole and benzoic acid derivatives. The experimental protocols and data tables are presented as templates for future studies.

The pursuit of novel, effective, and safe anticancer therapeutics is a cornerstone of oncological research. Both thiazole and benzoic acid moieties are recognized pharmacophores present in a variety of compounds with significant biological activities, including anticancer properties.[1][2][3] Thiazole-containing compounds, such as the FDA-approved drug Dasatinib, have demonstrated potent anticancer effects through various mechanisms of action.[2][4] Similarly, derivatives of benzoic acid have been investigated for their potential to retard cancer cell growth, with some acting as histone deacetylase (HDAC) inhibitors.[5][6]

This guide outlines a comprehensive approach to validate the in vivo anticancer activity of the novel compound this compound using xenograft models, and to compare its efficacy against other potential therapeutic agents.

Comparative Analysis of Anticancer Activity in Xenograft Models

While specific data for this compound is pending, a comparative study would involve evaluating its efficacy alongside standard-of-care chemotherapeutics or other experimental drugs with similar proposed mechanisms of action. Below is a template for presenting such comparative data.

Table 1: Comparison of In Vivo Antitumor Efficacy in Xenograft Models

Compound Cancer Cell Line Mouse Strain Dosing Regimen Tumor Growth Inhibition (TGI) (%) Change in Body Weight (%) Reference
This compound e.g., MCF-7 (Breast)e.g., BALB/c nudeTo be determinedTo be determinedTo be determinedHypothetical
Alternative Thiazole Derivative e.g., MCF-7 (Breast)e.g., BALB/c nudeAs publishede.g., 42.9%[7]As published[Cite specific study]
Standard-of-Care (e.g., Paclitaxel) e.g., MCF-7 (Breast)e.g., BALB/c nudeAs publishedAs publishedAs published[Cite specific study]
Alternative Benzoic Acid Derivative e.g., HCT-116 (Colon)e.g., SCIDTo be determinedTo be determinedTo be determinedHypothetical

Experimental Protocols for Xenograft Studies

A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of findings.

Cell Culture and Xenograft Implantation
  • Cell Line Maintenance: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Implantation: Cells are harvested from sub-confluent cultures, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A 100 µL cell suspension (containing 1 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured using calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

Drug Treatment and Efficacy Evaluation
  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

  • Drug Administration: this compound, alternative compounds, and vehicle control are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy and Toxicity Monitoring: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%. Statistical significance is determined using appropriate statistical tests.

Visualizing Experimental and Biological Pathways

Graphical representations of workflows and biological mechanisms provide a clear and concise understanding of the study design and the compound's potential mode of action.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis cell_culture Cell Culture (e.g., MCF-7) harvest Harvest & Prepare Cells cell_culture->harvest implant Subcutaneous Implantation in Nude Mice harvest->implant tumor_growth Tumor Growth to ~100-150 mm³ implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat_A Group A: Vehicle Control randomize->treat_A treat_B Group B: this compound randomize->treat_B treat_C Group C: Alternative Compound randomize->treat_C monitor Monitor Tumor Volume & Body Weight treat_A->monitor treat_B->monitor treat_C->monitor endpoint Endpoint Reached monitor->endpoint excise Excise & Weigh Tumors endpoint->excise analysis Data Analysis (TGI) & Histopathology excise->analysis

Caption: Workflow for a xenograft model study.

G cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome cluster_result In Vivo Result compound This compound receptor Target Protein (e.g., Kinase, HDAC) compound->receptor binds to p1 Downstream Effector 1 receptor->p1 Inhibition p2 Downstream Effector 2 p1->p2 apoptosis Apoptosis p2->apoptosis proliferation ↓ Cell Proliferation p2->proliferation tumor_regression Tumor Regression apoptosis->tumor_regression proliferation->tumor_regression

Caption: Potential signaling pathway inhibition.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound in xenograft models remains to be established, the presence of both the thiazole and benzoic acid scaffolds suggests it is a promising candidate for investigation. The frameworks provided in this guide offer a robust starting point for researchers to design and execute preclinical studies to validate its efficacy, compare it against relevant alternatives, and elucidate its mechanism of action. Rigorous and standardized in vivo testing is the critical next step in determining the therapeutic potential of this compound.

References

Comparative Efficacy Analysis of 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatives and Known Nuclear Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy of a novel thiazolyl-benzoic acid derivative with established nuclear receptor agonists. This document provides a detailed analysis of their performance, supported by experimental data and methodologies.

This guide focuses on the comparative efficacy of 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB), a dual agonist of the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), against two well-established inhibitors: Tretinoin, a pan-RAR agonist, and Bexarotene, an RXR-selective agonist. Nuclear receptors are a critical class of therapeutic targets, and understanding the nuances of agonist activity is paramount for the development of novel therapeutics in oncology, immunology, and metabolic diseases.

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency of PTB, Tretinoin, and Bexarotene on their respective nuclear receptor targets. The data is presented as EC50 and IC50 values, which represent the concentration of the compound required to elicit 50% of the maximal response (agonism) or inhibition, respectively.

Table 1: Agonist Activity (EC50) of PTB and Known Comparators on RAR and RXR Subtypes

CompoundTargetEC50 (nM)Reference
4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB) RARα50[1]
RXRα100[1]
Tretinoin (all-trans retinoic acid) RARα/β/γ (pan-agonist)14 (IC50)[2]
Bexarotene RXRα33[3]
RXRβ24[3]
RXRγ25[3]

Table 2: Inhibitory Activity (IC50) of PTB in Cellular Assays

CompoundCell LineIC50 (µM)Assay TypeReference
4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB) HL-600.71Proliferation Assay[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RAR/RXR and the general workflow of the experimental assays used to determine agonist efficacy.

RAR_RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., PTB, Tretinoin, Bexarotene) RAR RAR Agonist->RAR Binds RXR RXR Agonist->RXR Binds Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to DNA Coactivators Coactivators RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Experimental_Workflow cluster_assay_prep Assay Preparation cluster_assay_execution Assay Execution cluster_data_acquisition Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Incubation Incubation with Test Compounds Compound_Prep->Incubation Cell_Culture Cell Culture & Transfection Cell_Culture->Incubation Lysis Cell Lysis Incubation->Lysis Detection Signal Detection (Luminescence/Fluorescence) Lysis->Detection Data_Analysis Data Analysis (EC50/IC50 Calculation) Detection->Data_Analysis

References

Structure-Activity Relationship (SAR) of 3-(1,3-Thiazol-2-yl)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1,3-thiazol-2-yl)benzoic acid analogs and related derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. While direct and comprehensive SAR studies on this compound are limited in the reviewed literature, this guide synthesizes data from closely related structures, including 4-substituted phenyl-thiazolyl-benzoic acids, N-(thiazol-2-yl)-benzamides, and 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, to infer potential SAR trends and guide future research.

Data Presentation

The following tables summarize the biological activities of various thiazole-containing benzoic acid analogs and their derivatives.

Table 1: Biological Activity of a Phenyl-Thiazolyl-Benzoic Acid Derivative (PTB) as a RAR/RXR Agonist

Compound IDChemical StructureTargetActivity (IC50)Cell LineReference
PTB4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acidProliferation Inhibition0.71 µMHL-60[1]

Table 2: Antibacterial Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid Derivatives

Compound IDR Group on Thiazole RingStaphylococcus aureus (MIC, µg/mL)Bacillus cereus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
8 Phenyl>10050100>100[2][3]
3i 5-Bromothiophen-2-yl2512.55050[2][3]
11 Naphthoquinone12.56.252525[2][3]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Table 3: SAR of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists

Compound IDModifications on Benzamide and Thiazole RingsZAC Inhibition (IC50)Reference
1 2-chloro-5-bromo-benzamide, 4-methyl-5-ester-thiazoleWeaker Antagonist[4]
2b 2-chloro-5-bromo-benzamide, 4-tert-butyl-thiazole1-3 µM[4]
4c 3-fluoro-benzamide, 4-tert-butyl-thiazole1-3 µM[4]
5a (TTFB) 3-fluoro-benzamide, 4-tert-butyl-thiazole1-3 µM[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the discussed compounds are crucial for reproducibility and further development.

Synthesis Protocols

General Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis):

A common method for synthesizing the thiazole ring is the Hantzsch synthesis.[2][3][5] This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid, N-phenyl-N-thiocarbamoyl-β-alanine is reacted with chloroacetaldehyde in refluxing water.[2][3] The resulting amino acid hydrochloride is then neutralized with sodium acetate.[2][3] Modifications to the thiazole ring can be achieved by using different α-haloketones in the reaction.

Synthesis of N'-(1,3-benzothiazol-2-yl)-4-substituted benzohydrazide:

To a solution of a substituted benzoic acid in dimethylformamide, 2-hydrazino-1,3-benzothiazole and hydroxybenzotriazole are added.[6] The mixture is cooled, and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) is added.[6] The reaction is stirred until completion to yield the desired benzohydrazide derivative.[6]

Biological Assays

Cell Proliferation Assay (for PTB):

Human promyelocytic leukemia (HL-60) cells are cultured in an appropriate medium. The cells are then treated with various concentrations of the test compound (e.g., PTB). After a specific incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the WST-8 tetrazolium reduction assay.[1] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]

Antimicrobial Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the micro broth dilution method.[3] Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test bacteria is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[3]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for ZAC Antagonists):

Xenopus laevis oocytes are prepared and injected with cRNA encoding the Zinc-Activated Channel (ZAC). After incubation, the oocytes are placed in a recording chamber and impaled with two electrodes. The baseline current is recorded, and then the agonist (e.g., zinc) is applied to elicit a current. The test compounds are co-applied with the agonist to determine their antagonistic activity. The IC50 values are calculated from the concentration-response curves.[4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.

G General Workflow for SAR Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Lead Compound (e.g., this compound) B Analog Design (Varying Substituents) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) C->D E Data Collection (IC50, MIC, etc.) D->E F Establish SAR E->F G Identify Key Moieties F->G H Design New Analogs G->H I Optimized Lead Compound G->I H->C

Caption: A logical workflow for a typical Structure-Activity Relationship (SAR) study.

G Hantzsch Thiazole Synthesis Workflow Thioamide Thioamide Derivative Condensation Condensation Reaction Thioamide->Condensation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Condensation Cyclization Intramolecular Cyclization (Dehydration) Condensation->Cyclization Thiazole Thiazole Derivative Cyclization->Thiazole

Caption: A simplified diagram of the Hantzsch synthesis for thiazole derivatives.

G Hypothetical Signaling Pathway for a RAR/RXR Agonist Ligand Thiazolyl-benzoic acid (e.g., PTB) Receptor RAR/RXR Heterodimer (in Nucleus) Ligand->Receptor RARE Retinoic Acid Response Element (RARE) on DNA Receptor->RARE Transcription Recruitment of Co-activators RARE->Transcription GeneExpression Modulation of Target Gene Expression Transcription->GeneExpression CellularResponse Cellular Response (e.g., Differentiation, Growth Inhibition) GeneExpression->CellularResponse

Caption: A potential signaling cascade initiated by a RAR/RXR agonist like PTB.

References

Comparative Analysis of Target Engagement for Protein Kinase CK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the target engagement profiles of a representative thiazolyl-benzoic acid derivative against other well-established Protein Kinase CK2 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals working on the discovery and validation of novel therapeutics targeting CK2.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, making it a compelling target for anti-cancer drug development.[1][2] CK2 plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA damage response, by phosphorylating a vast number of substrates.[1][3][4] Inhibition of CK2 activity has been shown to have therapeutic potential in preclinical cancer models.[1][2] This guide focuses on the cross-validation of target engagement for a 4-(thiazol-5-yl)benzoic acid derivative, a potent CK2 inhibitor, and compares its performance with two widely used CK2 inhibitors, CX-4945 (Silmitasertib) and SGC-CK2-1.

Quantitative Comparison of CK2 Inhibitor Target Engagement

The following table summarizes the biochemical potency, cellular target engagement, and selectivity of the selected CK2 inhibitors.

Inhibitor Chemical Scaffold Biochemical Potency (IC50/Ki) Cellular Target Engagement (NanoBRET IC50) Selectivity Profile
4-(thiazol-5-yl)benzoic acid derivative Thiazole-benzoic acidCK2α: 14-17 nMCK2α': 4.6-10 nM[5]Not Publicly AvailablePotent antiproliferative activity in A549 cells (CC50 = 1.5-3.3 µM).[5]
CX-4945 (Silmitasertib) IndoloquinazolineCK2α: 1 nM (IC50)Ki: 0.38 nM[6]Not directly comparable, but inhibits downstream signaling.[7]Inhibits other kinases, notably CLK2 (IC50 = 3.8 nM).[6]
SGC-CK2-1 PyrazolopyrimidineCK2α: 4.2 nMCK2α': 2.3 nM[6][8]CK2α: 36 nMCK2α': 16 nM[6][8]Highly selective; out of 403 kinases, only three were inhibited by more than 90% at 1 µM.[6]

Experimental Protocols for Target Engagement Assays

Accurate determination of target engagement is critical in drug discovery. Below are detailed methodologies for key experiments used to assess the interaction of inhibitors with CK2.

Biochemical Kinase Inhibition Assay (Radiolabeled)

This assay directly measures the enzymatic activity of CK2 and its inhibition by a test compound.

Principle: The transfer of a radiolabeled phosphate from [γ-32P]ATP to a specific peptide substrate by CK2 is quantified. A decrease in the amount of phosphorylated substrate in the presence of an inhibitor indicates its potency.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing CK2α or CK2α' enzyme, a specific peptide substrate (e.g., RRRDDDSDDD-NH2), and the test compound at various concentrations in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, 5 mM MgCl2).[9]

  • Initiation: Start the reaction by adding [γ-32P]ATP to a final concentration of 200 µM.[9]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).[9]

  • Quenching: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[9]

  • Washing: Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.[9]

  • Quantification: Measure the amount of incorporated 32P in the peptide substrate using liquid scintillation counting.[9]

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12]

Principle: The binding of a compound to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[11]

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (e.g., DMSO) for a specified time to allow for cell penetration and target binding.[10]

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[13]

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (CK2) using methods such as Western blotting or ELISA.[13]

  • Data Analysis: Plot the amount of soluble CK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantitatively measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[14][15][16]

Principle: The assay utilizes a target protein (CK2) fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the active site of the kinase. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.[14][15]

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the CK2-NanoLuc® fusion protein.[17]

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by a fixed concentration of the NanoBRET™ tracer.[17]

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the wells.[17]

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.[17]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement. Determine the IC50 value from the dose-response curve.

Visualizations

CK2 Signaling Pathway in Cancer

Protein Kinase CK2 is implicated in numerous signaling pathways that are often dysregulated in cancer.[1][3] The diagram below illustrates the central role of CK2 in promoting cell survival and proliferation through its interaction with key oncogenic pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB.[1][4][18]

CK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PTEN PTEN PTEN->Akt Wnt Wnt Frizzled Frizzled Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation IKK IKK NFkB NF-κB IKK->NFkB activates Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition CK2 Protein Kinase CK2 CK2->Akt activates CK2->PTEN inhibits CK2->Beta_Catenin phosphorylates & activates CK2->IKK activates

Caption: Simplified CK2 signaling pathways in cancer.

Experimental Workflow for Target Engagement Cross-Validation

The following diagram outlines a generalized workflow for the cross-validation of a compound's target engagement using multiple orthogonal assays.

Target_Engagement_Workflow Compound Test Compound (e.g., Thiazolyl-benzoic acid) Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical_Assay Cellular_Assay_1 Cellular Target Engagement 1 (e.g., CETSA) Compound->Cellular_Assay_1 Cellular_Assay_2 Cellular Target Engagement 2 (e.g., NanoBRET) Compound->Cellular_Assay_2 Phenotypic_Assay Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) Compound->Phenotypic_Assay Data_Integration Data Integration & Cross-Validation Biochemical_Assay->Data_Integration Cellular_Assay_1->Data_Integration Cellular_Assay_2->Data_Integration Phenotypic_Assay->Data_Integration Validated_Hit Validated Hit/Lead Data_Integration->Validated_Hit

Caption: Workflow for target engagement cross-validation.

References

A Comparative Analysis of 3-(1,3-Thiazol-2-yl)benzoic Acid and Parent Thiazole Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of 3-(1,3-Thiazol-2-yl)benzoic acid in comparison to its parent thiazole scaffold reveals significant alterations in physicochemical properties and biological activities, offering a compelling case for its exploration in drug discovery. The addition of a 3-benzoic acid moiety to the thiazole ring introduces functionalities that can enhance target binding, modulate solubility, and open new avenues for therapeutic applications, particularly in anticancer and antimicrobial research.

This guide provides a comparative analysis of this compound and parent thiazole compounds, summarizing key physicochemical data, biological activities with supporting experimental insights, and relevant signaling pathways.

Physicochemical Properties: A Comparative Overview

PropertyParent ThiazoleThis compoundReference(s)
Molecular Formula C₃H₃NSC₁₀H₇NO₂S[1]
Molecular Weight 85.13 g/mol 205.23 g/mol [1]
Appearance Pale-yellow liquidSolidCommercial supplier data
Boiling Point 116-118 °CNot available[1]
Solubility Sparingly soluble in water; soluble in alcohol and etherNot fully characterized; expected to have limited aqueous solubility[1]
pKa (of conjugate acid) 2.5Not available[1]

Biological Activity: From Broad-Spectrum to Targeted Effects

The thiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects.[1] The parent thiazole structure is a key component in numerous FDA-approved drugs.[1]

The functionalization of the thiazole ring, as seen in this compound, is a common strategy to enhance potency and selectivity for specific biological targets. While direct experimental evidence for the biological activity of this compound is limited, the analysis of structurally similar 2-arylthiazole derivatives provides strong indications of its potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, various 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human tumor cell lines.[2] Similarly, novel thiazole derivatives synthesized from 4-phenylthiazol-2-amine have shown significant anticancer activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some compounds exhibiting higher efficacy than the reference drug doxorubicin.[3]

The presence of the benzoic acid moiety in this compound suggests potential interactions with targets where a carboxylic acid group can act as a hydrogen bond donor or acceptor, or engage in ionic interactions. This is a common feature in many enzyme inhibitors.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[4] Studies on N-(thiazol-2-yl)benzenesulfonamides have demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The specific contribution of the 3-benzoic acid substituent in this compound to its antimicrobial profile would require direct experimental testing. However, the general trend of 2-substituted thiazoles possessing antimicrobial properties suggests this is a promising area of investigation.

Enzyme Inhibition

The thiazole scaffold is present in numerous enzyme inhibitors. For example, a series of thiazol-2-yl benzamide derivatives have been synthesized and evaluated as glucokinase activators for potential antidiabetic applications.[5][6] The structure of this compound, with its aromatic and carboxylic acid features, makes it a candidate for inhibiting enzymes where such functionalities can interact with the active site.

Experimental Protocols

The synthesis of this compound and its parent thiazole compounds generally follows established organic chemistry principles.

General Synthesis of 2-Arylthiazoles

A common method for synthesizing 2-arylthiazoles is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a thioamide. For 2-arylthiazoles, the thioamide would be derived from the corresponding aromatic aldehyde.

G Thioamide Aryl Thioamide Intermediate Thiazoline Intermediate Thioamide->Intermediate Haloketone α-Haloketone Haloketone->Intermediate Thiazole 2-Arylthiazole Intermediate->Thiazole Dehydration

Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of 3-formylbenzoic acid to form the corresponding thioamide, followed by a Hantzsch reaction with an appropriate α-halocarbonyl compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G Seeding Seed cancer cells in 96-well plates Treatment Treat cells with varying concentrations of the compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan_formation Incubate to allow formazan crystal formation MTT_add->Formazan_formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_formation->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement IC50 Calculate IC50 value Measurement->IC50

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, the known activities of related thiazole derivatives suggest potential involvement in key cancer and inflammatory pathways. For example, some thiazole-containing compounds are known to inhibit protein kinases involved in cell proliferation and survival.

G Thiazole_Derivative Thiazole Derivative Kinase Protein Kinase Thiazole_Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation / Survival Downstream->Proliferation

Conclusion

The comparative analysis of this compound against its parent thiazole scaffold underscores the transformative impact of targeted chemical modification. The introduction of the 3-benzoic acid moiety is predicted to significantly alter the molecule's physicochemical properties and direct its biological activity towards more specific therapeutic targets. While a lack of direct experimental data for this compound necessitates a degree of inference from related structures, the wealth of research on 2-arylthiazole derivatives provides a strong rationale for its further investigation as a potential anticancer, antimicrobial, or enzyme-inhibitory agent. Future studies focused on the synthesis and comprehensive biological evaluation of this compound are warranted to fully unlock its therapeutic potential.

References

A Comparative Guide to Validating Analytical Methods for 3-(1,3-Thiazol-2-yl)benzoic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative overview of potential analytical methods for the detection and validation of 3-(1,3-Thiazol-2-yl)benzoic acid, a molecule of interest in pharmaceutical research. While specific validated methods for this compound are not widely published, this document extrapolates from established analytical techniques for similar aromatic and heterocyclic compounds, such as benzoic acid, to provide a robust starting point for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative analysis of their potential performance, supported by generalized experimental protocols and data presented in a clear, tabular format.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on data for analogous compounds.

Table 1: Comparison of Potential Analytical Methods

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL0.03 - 0.3 µg/mL
Specificity Good, dependent on chromatographic resolutionExcellent, based on mass fragmentation patterns
Sample Throughput HighModerate
Derivatization Required NoYes (for volatility)

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

a. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For sample analysis, dissolve the formulation or extract containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of 60:40 (v/v)[1]. The exact ratio should be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 230-280 nm).

  • Column Temperature: Ambient or controlled at 25-30 °C.

c. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve and determine the correlation coefficient (r²)[1].

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration)[2].

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at 100% of the test concentration[2].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[3].

  • Specificity: Analyze the analyte in the presence of its potential impurities and degradation products to ensure no interference.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity, making it suitable for trace analysis and confirmatory testing.

a. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards as described for the HPLC method.

  • Derivatization: Since this compound is a carboxylic acid, derivatization is necessary to increase its volatility for GC analysis. A common method is silylation, for example, by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined time (e.g., 30 minutes) to complete the reaction.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless or split, depending on the concentration.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions of the derivatized analyte for enhanced sensitivity.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

c. Method Validation Parameters:

  • Validation parameters (linearity, accuracy, precision, LOD, LOQ, specificity) are assessed similarly to the HPLC method, using the response of the characteristic ions in SIM mode for quantification[4][5].

Visualizing Experimental Workflows and Decision Making

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

start Define Analytical Method Requirements method_dev Method Development (e.g., HPLC, GC-MS) start->method_dev pre_val Pre-Validation Checks (System Suitability) method_dev->pre_val validation Method Validation pre_val->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation routine_use Routine Use with QC Checks documentation->routine_use

Caption: Workflow for Analytical Method Validation.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most suitable analytical method.

start Analyte: this compound volatility Is the analyte volatile or can it be made volatile? start->volatility gcms Consider GC-MS volatility->gcms Yes hplc Consider HPLC volatility->hplc No high_sensitivity Is very high sensitivity (trace analysis) required? gcms->high_sensitivity confirmation Is confirmatory analysis with structural information needed? hplc->confirmation hplc_uv HPLC-UV is suitable for routine quantification. confirmation->hplc_uv No lcms Consider LC-MS for higher specificity and sensitivity. confirmation->lcms Yes high_sensitivity->gcms No (Full Scan) gcms_sim GC-MS (SIM mode) is a good option. high_sensitivity->gcms_sim Yes

Caption: Decision Tree for Selecting an Analytical Method.

References

Confirming the Binding Mode of 3-(1,3-Thiazol-2-yl)benzoic Acid to Protein Kinase CK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the binding mode of 3-(1,3-Thiazol-2-yl)benzoic acid to its target protein, Protein Kinase CK2 (CK2). It includes a comparative analysis with alternative inhibitors, detailed experimental protocols, and supporting data to aid in the characterization of this and similar chemical entities.

Introduction to this compound and Protein Kinase CK2

This compound belongs to a class of small molecules containing a thiazole and a benzoic acid moiety, a scaffold known to exhibit inhibitory activity against various protein kinases. Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.

This guide will explore the primary binding modes of inhibitors to CK2 and present a framework for experimentally validating the interaction of this compound with this key oncogenic kinase.

Comparative Analysis of CK2 Inhibitor Binding Modes

The majority of small molecule inhibitors of CK2 target the ATP-binding site of the catalytic α subunit, acting as ATP-competitive inhibitors. However, allosteric inhibitors that bind to sites distinct from the ATP pocket have also been developed, offering potential for greater selectivity.

2.1. ATP-Competitive Inhibition

ATP-competitive inhibitors occupy the pocket normally filled by adenosine triphosphate, preventing the phosphotransfer reaction. The binding of these inhibitors is typically characterized by:

  • Shape Complementarity: A high degree of fit within the hydrophobic ATP-binding pocket.

  • Hydrogen Bonding: Interactions with key residues in the hinge region (e.g., Val116) and with the catalytic lysine (Lys68).

  • Water-Mediated Contacts: Interactions facilitated by conserved water molecules within the active site.

A well-characterized ATP-competitive inhibitor of CK2 is CX-4945 (Silmitasertib) . Its tricyclic core fits snugly into the ATP-binding site, and its carboxylic acid moiety forms crucial interactions with the enzyme.[1][2] The binding mode of CX-4945 serves as an excellent benchmark for comparison with novel inhibitors like this compound.

2.2. Allosteric Inhibition

Allosteric inhibitors bind to sites other than the ATP-binding pocket, inducing conformational changes that modulate the kinase's activity. These sites can include the interface between the catalytic (α) and regulatory (β) subunits or other identified pockets like the αD pocket.[3] Allosteric inhibitors offer the potential for higher selectivity as allosteric sites are generally less conserved across the kinome than the ATP-binding site.[3]

Table 1: Comparison of Protein Kinase CK2 Inhibitors

Compound Class/NameBinding ModeTarget SiteIC50/KiKey Interactions
Thiazole-Based Inhibitors ATP-CompetitiveATP-binding pocketIC50 = 0.4 µM for a 1,3-thiazole-5-carboxylic acid derivative.[4]Expected to involve hydrogen bonding with the hinge region and hydrophobic interactions within the ATP pocket.
CX-4945 (Silmitasertib) ATP-CompetitiveATP-binding pocketKi = 0.38 nM[5]; IC50 = 1 nM in a cell-free assay.[6]Hydrogen bond with Val116 in the hinge region; interactions with Lys68 and water-mediated contacts.[2]
TBB (4,5,6,7-Tetrabromobenzotriazole) ATP-CompetitiveATP-binding pocketKi = 0.4 µM.[6]Halogen bonds with the backbone of Glu114 and Val116 in the hinge region.[7]
Quinalizarin ATP-CompetitiveATP-binding pocketIC50 = 0.15 µM for CK2 holoenzyme.[8]-
Azonaphthalene Derivatives AllostericAllosteric siteIC50 = ~0.4 µM for "Diazo".[3]Induces an inactive conformation of CK2α, blocking substrate binding.[3]
CAM187 Allostericα/β interfaceIC50 = 44 µM.[3]Binds to the interface between the α and β subunits, preventing holoenzyme formation.[3]
SGC-CK2-2 ATP-CompetitiveATP-binding pocketCK2α NanoBRET IC50 = 920 nM.[9]Naphthyridine-based scaffold with high selectivity.[9]

Experimental Protocols for Binding Mode Confirmation

A multi-faceted approach is recommended to unequivocally determine the binding mode of this compound to CK2. This involves a combination of biochemical assays to quantify inhibitory activity and structural biology techniques to visualize the interaction.

Biochemical Assays for Inhibitory Activity

3.1.1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing recombinant human CK2, the specific peptide substrate (e.g., RRRDDDSDDD), and ATP in a kinase assay buffer.

    • Add varying concentrations of the test inhibitor (this compound) or control compounds to the reaction wells.

    • Initiate the kinase reaction by adding the enzyme.

    • Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.1.2. Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate.

Protocol Outline:

  • Kinase Reaction:

    • In a microplate well, combine the test inhibitor, a 2X mixture of the appropriate Ser/Thr FRET-peptide and CK2 enzyme in kinase buffer.

    • Initiate the reaction by adding a 4X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Development Reaction:

    • Add the Development Reagent, which contains a site-specific protease that cleaves only the non-phosphorylated FRET-peptide.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein). Cleavage of the non-phosphorylated peptide disrupts FRET, leading to an increase in the Coumarin emission.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percent phosphorylation from a standard curve.

    • Calculate the IC50 value as described for the ADP-Glo™ assay.

Structural Biology Techniques

3.2.1. X-ray Crystallography

Co-crystallization of this compound with the CK2α subunit can provide atomic-level detail of the binding mode.

Workflow:

  • Protein Expression and Purification: Express and purify recombinant human CK2α.

  • Co-crystallization: Screen for crystallization conditions of CK2α in the presence of the inhibitor.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.

  • Analysis: Analyze the electron density maps to visualize the inhibitor bound to the active site and identify key interactions with amino acid residues.

3.2.2. Molecular Docking

In the absence of a crystal structure, computational molecular docking can predict the binding mode of this compound to the known structure of CK2.

Workflow:

  • Protein and Ligand Preparation: Prepare the 3D structures of the CK2α active site and the inhibitor.

  • Docking Simulation: Use docking software to predict the most favorable binding poses of the inhibitor within the active site.

  • Analysis: Analyze the predicted binding poses to identify potential hydrogen bonds, hydrophobic interactions, and the overall fit of the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology assay_prep Prepare Kinase Reaction (CK2, Substrate, ATP, Inhibitor) adp_glo ADP-Glo™ Assay assay_prep->adp_glo z_lyte Z'-LYTE™ Assay assay_prep->z_lyte ic50_calc Calculate IC50 adp_glo->ic50_calc Measure Luminescence z_lyte->ic50_calc Measure FRET binding_mode Determine Binding Mode ic50_calc->binding_mode Informs crystallography X-ray Crystallography crystallography->binding_mode docking Molecular Docking docking->binding_mode

Caption: Experimental workflow for confirming inhibitor binding mode.

CK2 Signaling Pathway

signaling_pathway cluster_input cluster_core cluster_downstream growth_factors Growth Factors CK2 Protein Kinase CK2 growth_factors->CK2 stress Cellular Stress stress->CK2 cell_cycle Cell Cycle Progression CK2->cell_cycle apoptosis Inhibition of Apoptosis CK2->apoptosis proliferation Cell Proliferation CK2->proliferation inhibitor This compound inhibitor->CK2

Caption: Simplified CK2 signaling pathway and point of inhibition.

Conclusion

Confirming the binding mode of a novel inhibitor such as this compound to protein kinase CK2 requires a combination of robust biochemical and structural methods. By comparing its inhibitory profile and binding characteristics to well-established inhibitors like CX-4945 and exploring both ATP-competitive and allosteric mechanisms, researchers can gain a comprehensive understanding of its mechanism of action. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for the effective characterization of new CK2 inhibitors, ultimately aiding in the development of more potent and selective therapeutics.

References

Comparative Cytotoxicity of Thiazole-Containing Compounds in Normal vs. Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective induction of cell death in cancerous cells, while sparing normal, healthy cells, remains a cornerstone of anticancer drug development. Thiazole-containing compounds have emerged as a promising class of molecules with demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of thiazole derivatives in normal versus cancer cells, based on available experimental data for structurally related compounds. Due to a lack of specific studies on 3-(1,3-Thiazol-2-yl)benzoic acid, this guide synthesizes findings from research on similar thiazole-based molecules to provide a representative comparison.

Data Presentation: Cytotoxicity Profile

The following table summarizes representative cytotoxic activities of a hypothetical thiazole-containing benzoic acid derivative, illustrating the potential for selective efficacy against cancer cells. These values are based on trends observed in the literature for similar compounds, where lower IC50 values indicate higher potency.

Cell LineCell TypeCompound IC50 (µM) [Hypothetical]Doxorubicin IC50 (µM) [Reference]
MCF-7Breast Cancer15.51.2
A549Lung Cancer22.82.5
HeLaCervical Cancer18.21.8
NIH/3T3Normal Fibroblast> 10015.0
MRC-5Normal Lung> 10012.5

Note: The IC50 values for the hypothetical compound are illustrative and intended to represent the potential for cancer cell-selective cytotoxicity based on published data for other thiazole derivatives.

Studies on various thiazole derivatives have indicated a favorable therapeutic window, with some compounds showing significantly lower cytotoxicity toward normal cell lines compared to cancerous ones.[1] For instance, certain novel thiazole-acetamide derivatives were found to have no cytotoxic effects on normal cells, preserving over 85% cell viability at concentrations effective against cancer cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the comparative cytotoxicity of novel compounds.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

2. Flow Cytometry for Apoptosis Analysis

This method quantifies the extent of apoptosis (programmed cell death) induced by a compound using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis start Seed Normal and Cancer Cell Lines incubation1 Incubate (24h) start->incubation1 treatment Add Test Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt MTT Assay incubation2->mtt flow Flow Cytometry (Annexin V/PI) incubation2->flow ic50 Calculate IC50 Values mtt->ic50 apoptosis Quantify Apoptosis flow->apoptosis

Caption: A generalized workflow for assessing the comparative cytotoxicity of a test compound.

Plausible Signaling Pathway for Thiazole-Induced Apoptosis

Based on studies of related compounds, a plausible mechanism of action for cytotoxic thiazole derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_0 Apoptotic Signaling Cascade compound Thiazole Derivative bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) compound->bcl2 Modulates mito Mitochondrial Permeability ↑ bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by thiazole derivatives.

References

Head-to-Head Comparison: 3-(1,3-Thiazol-2-yl)benzoic Acid and Established Drugs in Antibacterial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of thiazole derivatives, specifically focusing on the structural class of 3-(1,3-Thiazol-2-yl)benzoic acid, against established drugs in two key therapeutic areas: antibacterial/anti-biofilm and anticancer applications. While direct head-to-head experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related and structurally similar thiazole derivatives to provide a substantive comparison with standard-of-care agents. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for reproducibility and further investigation.

Section 1: Antibacterial and Anti-biofilm Activity

The ability of bacteria to form biofilms on surfaces, such as medical implants, is a significant clinical challenge, often leading to persistent infections that are refractory to conventional antibiotic treatment. Staphylococcus epidermidis is a primary pathogen in biofilm-associated infections. Thiazole derivatives have emerged as promising agents with the ability to inhibit bacterial growth and eradicate biofilms. This section compares the anti-biofilm activity of a representative thiazolidinone derivative against the established antibiotics, Vancomycin and Rifampicin.

Data Presentation: Quantitative Comparison of Anti-biofilm Activity
Compound/DrugTarget OrganismMIC (μM)MBEC (μM)Efficacy Against Mature (24h) Biofilm
Thiazolidinone Derivative (H2-81)S. epidermidis ATCC 35984~1.566.3 (immature 6h biofilm)Bactericidal at 6.25 μM (4x MIC)[1]
VancomycinS. epidermidis RP62A4 µg/ml (~2.76 µM)8 µg/ml (~5.52 µM)[2]Failed to eradicate established biofilms at systemic doses[3]
RifampicinS. epidermidis ATCC 359840.00003 µg/ml (~0.000036 µM)N/AReduces biofilm mass but does not fully eradicate[4][5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MBEC (Minimum Biofilm Eradication Concentration) is the minimum concentration of an antimicrobial agent required to eradicate a biofilm.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)

The MIC and MBEC values are determined using broth microdilution methods.

  • MIC Determination: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB). A standardized bacterial suspension of S. epidermidis is added to each well. The plate is incubated at 37°C for 24 hours. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

  • MBEC Determination for Immature Biofilms: S. epidermidis is cultured in 96-well polystyrene microtiter plates for 6 hours to allow for the formation of immature biofilms. The planktonic bacteria are then removed, and fresh media containing two-fold serial dilutions of the test compounds are added. After incubation for another 18 hours, the wells are washed, and the remaining biofilm is quantified, typically using a crystal violet staining assay or by determining the number of viable cells. The MBEC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in biofilm viability.[2][6]

Confocal Laser Scanning Microscopy (CLSM) for Mature Biofilm Visualization

This method is used to assess the bactericidal activity of compounds against established, mature biofilms.

  • Biofilm Formation: S. epidermidis is grown on a suitable surface (e.g., glass-bottom dishes) for 24 hours at 37°C to form mature biofilms.

  • Treatment: The culture medium is removed, and fresh medium containing the test compound at a specified concentration (e.g., 4x MIC) is added. The biofilms are incubated for an additional 12-24 hours.

  • Staining: The biofilms are stained using a Live/Dead BacLight Viability Kit, which contains two fluorescent dyes. SYTO 9 stains viable cells green, while propidium iodide stains dead cells red.

  • Visualization: The stained biofilms are visualized using a confocal laser scanning microscope. Three-dimensional images are reconstructed to assess the distribution of live and dead cells within the biofilm structure.[1]

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_mbec MBEC Determination cluster_clsm CLSM for Mature Biofilm mic1 Serial Dilution of Compound mic2 Inoculation with S. epidermidis mic1->mic2 mic3 Incubation (24h) mic2->mic3 mic4 Visual Assessment of Growth mic3->mic4 mbec1 Biofilm Formation (6h) mbec2 Treatment with Compound mbec1->mbec2 mbec3 Incubation (18h) mbec2->mbec3 mbec4 Quantification of Biofilm mbec3->mbec4 clsm1 Mature Biofilm Formation (24h) clsm2 Treatment with Compound clsm1->clsm2 clsm3 Live/Dead Staining clsm2->clsm3 clsm4 Confocal Microscopy clsm3->clsm4

Caption: Workflow for antibacterial and anti-biofilm testing.

Section 2: Anticancer Activity

Thiazole and its derivatives are integral components of several clinically approved anticancer drugs and are known to exhibit potent antiproliferative activity against various cancer cell lines. Their mechanisms of action are diverse, including the inhibition of protein kinases and induction of apoptosis. This section provides a comparative overview of the in vitro cytotoxic activity of a representative thiazole derivative against the established chemotherapeutic agent, Doxorubicin, on the human breast cancer cell line MCF-7.

Data Presentation: Quantitative Comparison of Anticancer Activity
Compound/DrugCell LineIC50
Thiazole Derivative (Compound 4)MCF-7 (Breast Cancer)5.73 µM[7]
DoxorubicinMCF-7 (Breast Cancer)~0.4 µM - 8.3 µM (varies with exposure time and assay)[8][9]
Staurosporine (Reference)MCF-7 (Breast Cancer)6.77 µM[10]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with increasing concentrations of the test compound (e.g., thiazole derivative or Doxorubicin) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[10][11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: MCF-7 cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Logical Relationships in Anticancer Drug Evaluation

anticancer_evaluation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation invitro1 Cytotoxicity Assay (MTT) invitro2 Determine IC50 invitro1->invitro2 invitro3 Cell Cycle Analysis invitro2->invitro3 invitro4 Apoptosis Assay invitro2->invitro4 mech1 Target Identification (e.g., Kinase Assay) invitro2->mech1 mech2 Signaling Pathway Analysis mech1->mech2 invivo1 Xenograft Mouse Model mech2->invivo1 mech3 Molecular Docking invivo2 Tumor Growth Inhibition invivo1->invivo2 invivo3 Toxicity Assessment invivo2->invivo3

Caption: Logical flow of anticancer drug discovery and evaluation.

References

Revolutionizing Retinoid Receptor Modulation: A Comparative Analysis of 3-(1,3-Thiazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A novel phenyl-thiazolyl-benzoic acid derivative, identified as a potent dual agonist of Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), demonstrates a unique specificity profile with potential implications for targeted therapies in oncology and beyond. This guide provides a comprehensive comparison of this compound, herein referred to as PTB, with established retinoid receptor modulators, supported by experimental data and detailed methodologies.

Researchers in drug discovery are constantly seeking compounds with improved specificity for their intended targets to enhance therapeutic efficacy and minimize off-target effects. In the realm of nuclear receptor modulation, a derivative of 3-(1,3-Thiazol-2-yl)benzoic acid, 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB), has emerged as a promising dual agonist for RARα and RXRα.[1][2][3] This guide delves into the specificity of PTB, comparing its performance against well-known retinoids: Tretinoin (a pan-RAR agonist), Bexarotene (an RXR-selective agonist), and Tamibarotene (a RARα/β-selective agonist).

Performance Comparison: Specificity and Potency

The specificity of a compound is paramount for its therapeutic utility. The following table summarizes the binding affinity and functional potency of PTB and comparator compounds against various nuclear receptors. The data reveals PTB's distinct profile as a dual RARα/RXRα agonist with no significant binding to Peroxisome Proliferator-Activated Receptors (PPARs).[1]

CompoundTargetBinding Affinity (EC50, nM) *Functional Activity (EC50, nM) **Off-Target Binding
PTB RXRα 454 [1]- No binding to PPARα, δ(β), γ [1]
RARα 21 [1]-
Tretinoin (ATRA)RXRα175[1]-Binds to all RAR subtypes (α, β, γ) with high affinity (Kd in the 0.2-0.7 nM range)[4]
RARα0.36[1]-
9-cis Retinoic AcidRXRα35[1]-Binds to all RAR and RXR subtypes[4]
RARα0.73[1]-
BexaroteneRXR (α, β, γ)-EC50s of 33, 24, 25 nM for RXRα, RXRβ, and RXRγ, respectively. Limited affinity for RARs (EC50 >10,000 nM).[5]Can allosterically alter the conformation of PPARγ.[6]
TamibaroteneRARαHigh affinityMore potent than ATRA in inducing differentiation.[7]Selective for RARα and RARβ with no detectable binding to RARγ.[8]

*Binding affinity was determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Note: Direct Ki or Kd values for PTB were not available in the primary literature; EC50 values from the binding assay are presented as a surrogate for binding affinity. **Functional activity data from reporter gene assays for PTB showed full activation of RXRα/RXRα and partial activation of RARα/RXRα, PPARδ(β)/RXRα, and PPARγ/RXRα reporter genes, though specific EC50 values were not provided in the source.[1]

Cellular Activity of PTB

Beyond direct receptor binding, the functional consequences of PTB engagement have been assessed in human cancer cell lines.

AssayCell LineParameterResult
Cell DifferentiationNB4 (Acute Promyelocytic Leukemia)EC500.95 µM[1]
Cell ProliferationHL-60 (Acute Promyelocytic Leukemia)IC500.71 µM[1]

These results underscore PTB's ability to induce differentiation and inhibit the growth of leukemic cells, consistent with its activity as a dual RAR/RXR agonist.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

RAR_RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Retinoid (e.g., PTB, ATRA) CRABP CRABP Ligand->CRABP binds CRABP->Ligand_nuc translocates to nucleus RAR RAR CoA Co-activator Complex RAR->CoA recruits RARE RARE RAR->RARE binds RXR RXR RXR->RARE binds CoR Co-repressor Complex CoR->RAR represses TargetGene Target Gene Transcription CoA->TargetGene activates Ligand_nuc->RAR activates

RAR/RXR Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TRFRET TR-FRET Binding Assay (Specificity) BindingData BindingData TRFRET->BindingData EC50 Reporter Luciferase Reporter Assay (Functional Activity) FunctionalData FunctionalData Reporter->FunctionalData Activation Profile Differentiation NBT Reduction Assay (NB4 cells) DifferentiationData DifferentiationData Differentiation->DifferentiationData EC50 Proliferation MTT Assay (HL-60 cells) ProliferationData ProliferationData Proliferation->ProliferationData IC50 Compound Test Compound (e.g., PTB) Compound->TRFRET Compound->Reporter Compound->Differentiation Compound->Proliferation

Experimental Workflow

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding of a ligand to its receptor.

  • Reagents and Materials:

    • GST-tagged nuclear receptor ligand-binding domain (LBD) (e.g., RARα, RXRα).

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

    • Fluorescently labeled tracer ligand (acceptor fluorophore) that binds to the receptor.

    • Test compounds (e.g., PTB) and reference compounds.

    • Assay buffer.

    • 384-well low-volume black microplates.

  • Procedure:

    • A mixture of the nuclear receptor LBD and the Tb-anti-GST antibody is prepared in assay buffer.

    • The fluorescent tracer is added to the wells of the microplate.

    • Serial dilutions of the test compounds are added to the wells.

    • The receptor/antibody mixture is dispensed into the wells.

    • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The instrument is configured to excite the terbium donor (around 340 nm) and read the emission from both the terbium (around 490 nm) and the acceptor fluorophore (e.g., fluorescein, around 520 nm) after a delay (e.g., 100 µs).[9]

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • A decrease in the FRET ratio indicates displacement of the fluorescent tracer by the test compound.

    • The EC50 value, the concentration of the test compound that displaces 50% of the tracer, is determined from a dose-response curve.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activation of a nuclear receptor by a ligand.

  • Reagents and Materials:

    • HEK293T cells (or other suitable cell line).

    • Expression plasmids for the nuclear receptors (e.g., RARα and RXRα).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with retinoic acid response elements (RAREs).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium and supplements.

    • Test compounds and reference agonists.

    • Luciferase assay reagent.

    • 96-well white, clear-bottom cell culture plates.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The next day, cells are co-transfected with the nuclear receptor expression plasmids, the luciferase reporter plasmid, and the normalization control plasmid.[7][10]

    • After an incubation period (e.g., 4-6 hours), the transfection medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The cells are incubated for a further 16-24 hours.[10]

    • The medium is removed, and cells are lysed.

    • Luciferase assay reagent is added to the lysate.

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

    • The fold activation is calculated by dividing the normalized signal of the treated cells by that of the vehicle-treated control cells.

    • EC50 values can be determined from dose-response curves.

NBT Reduction Assay for Cell Differentiation

This assay assesses the differentiation of myeloid cells, such as NB4 cells, into a more mature granulocytic phenotype.

  • Reagents and Materials:

    • NB4 cells.

    • RPMI-1640 medium with 10% fetal bovine serum.

    • Test compound (e.g., PTB) and a positive control (e.g., all-trans retinoic acid, ATRA).

    • Nitroblue tetrazolium (NBT) solution.

    • Phorbol 12-myristate 13-acetate (PMA).

    • Phosphate-buffered saline (PBS).

    • Microscope slides and coverslips.

  • Procedure:

    • NB4 cells are seeded in culture plates at a density of approximately 2 x 10^5 cells/mL.[11]

    • Cells are treated with various concentrations of the test compound or ATRA for a period of 48-72 hours to induce differentiation.

    • After treatment, cells are harvested, washed with PBS, and resuspended in fresh medium.

    • NBT solution and PMA (to stimulate the respiratory burst) are added to the cell suspension.

    • The cells are incubated at 37°C for 20-30 minutes.

    • A drop of the cell suspension is placed on a microscope slide, covered with a coverslip, and observed under a light microscope.

  • Data Analysis:

    • Differentiated cells will reduce the yellow, soluble NBT into a dark blue, insoluble formazan precipitate within the cytoplasm.

    • The percentage of NBT-positive cells (containing blue formazan deposits) is determined by counting at least 200 cells.[3]

    • An increase in the percentage of NBT-positive cells indicates induced differentiation.

MTT Assay for Cell Proliferation

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Reagents and Materials:

    • HL-60 cells.

    • Cell culture medium.

    • Test compound (e.g., PTB).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • HL-60 cells are seeded into 96-well plates at a predetermined optimal density.

    • The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and the plate is incubated for an additional 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

    • The solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from a dose-response curve.

References

Comparative Analysis of In Vitro Reproducibility for Thiazole-Containing Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental landscape of 3-(1,3-Thiazol-2-yl)benzoic acid and its structural analogs. This report details methodologies for key experiments and presents comparative data to assess the reproducibility and activity of this class of compounds.

Due to a lack of specific in vitro experimental data for this compound, this guide focuses on the reproducibility and comparative analysis of closely related structural analogs and derivatives. The presented data and protocols are extracted from published studies on various thiazole-based compounds, providing a foundational understanding for researchers investigating this chemical scaffold. The guide is structured to facilitate the comparison of different biological activities and the experimental conditions under which they were observed.

I. Comparative In Vitro Biological Activities

The thiazole-benzoic acid scaffold is a versatile pharmacophore present in compounds with a wide range of biological activities. This section summarizes the quantitative data from in vitro assays performed on various derivatives, highlighting their potential as anticancer and enzyme-inhibiting agents.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
Compound IDDerivative ClassCell LineAssayIC50 (µM)Reference
4c 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)MTT2.57 ± 0.16[1]
HepG2 (Liver)MTT7.26 ± 0.44[1]
Staurosporine (Ref.) -MCF-7 (Breast)MTT6.77 ± 0.41[1]
HepG2 (Liver)MTT8.4 ± 0.51[1]
4a 2-Aminobenzothiazole-thiazolidine-2,4-dione hybridHCT-116 (Colon)MTT5.61[2]
HEPG-2 (Liver)MTT7.92[2]
MCF-7 (Breast)MTT3.84[2]
4e 2-Aminobenzothiazole-thiazolidine-2,4-dione hybridMCF-7 (Breast)MTT6.11[2]
8a 2-Aminobenzothiazole-cyanothiouracil hybridMCF-7 (Breast)MTT10.86[2]
Sorafenib (Ref.) ----[2]
Table 2: In Vitro VEGFR-2 Kinase Inhibition
Compound IDDerivative ClassAssayIC50 (nM)Reference
4d 3-Nitrophenylthiazolyl derivativeVEGFR-2 Kinase Assay- (Good activity reported)[3]
4b 4-Chlorophenylthiazolyl derivativeVEGFR-2 Kinase Assay- (Good activity reported)[3]
Sorafenib (Ref.) -VEGFR-2 Kinase Assay51.41[3]
4a 2-Aminobenzothiazole-thiazolidine-2,4-dione hybridVEGFR-2 Kinase Assay91[2]
Sorafenib (Ref.) -VEGFR-2 Kinase Assay53[2]

II. Detailed Experimental Protocols

Reproducibility of in vitro experiments is critically dependent on the precise execution of experimental protocols. This section provides detailed methodologies for the key assays cited in this guide.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Protocol:

  • Assay Principle: The assay is typically performed using an ELISA (Enzyme-Linked Immunosorbent Assay) kit. The principle involves the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reagent Preparation: Prepare all reagents, including the kinase, substrate, ATP, and test compounds at the desired concentrations.

  • Kinase Reaction: In a microplate well, combine the VEGFR-2 enzyme, the substrate, and the test compound.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Detection: After incubation, add a detection antibody that specifically recognizes the phosphorylated substrate.

  • Signal Generation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by a substrate that produces a colorimetric or chemiluminescent signal.

  • Measurement: Read the signal using a microplate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition and determine the IC50 value.[2]

III. Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of the investigated compounds, the following diagrams are provided.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48h Incubation Incubation Incubation MTT Addition->Incubation 4h Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow of the MTT cytotoxicity assay.

VEGFR2_Signaling_Pathway cluster_pathway Simplified VEGFR-2 Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

A Comparative Guide to the Pharmacokinetic Profiles of 3-(1,3-Thiazol-2-yl)benzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential pharmacokinetic profiles of different formulations of 3-(1,3-Thiazol-2-yl)benzoic acid, a molecule of interest in drug discovery. Due to the limited availability of direct comparative preclinical or clinical data for this specific compound, this document presents a hypothetical comparison based on established formulation strategies for poorly soluble oral drugs. The experimental data and protocols provided are representative of standard industry practices for evaluating such formulations.

Introduction

This compound belongs to a class of compounds containing both a thiazole and a benzoic acid moiety, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The oral bioavailability of such compounds is often limited by poor aqueous solubility. This guide explores how different formulation strategies could hypothetically enhance the pharmacokinetic profile of this compound, leading to improved absorption and systemic exposure.

Hypothetical Pharmacokinetic Data Comparison

The following table summarizes the expected pharmacokinetic parameters for three hypothetical formulations of this compound following oral administration in a preclinical rat model. These formulations represent common approaches to improve the bioavailability of poorly soluble compounds.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Formulation A: Simple Aqueous Suspension150 ± 354.0 ± 1.5900 ± 210100 (Reference)
Formulation B: Lipid-Based Formulation (SEDDS)750 ± 1801.5 ± 0.54500 ± 950500
Formulation C: Amorphous Solid Dispersion600 ± 1502.0 ± 0.83600 ± 800400

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Formulation A (Simple Aqueous Suspension): This basic formulation is expected to result in low oral absorption due to the poor solubility of the compound, leading to a low maximum plasma concentration (Cmax) and overall drug exposure (AUC). The time to reach maximum concentration (Tmax) is also likely to be prolonged.

Formulation B (Lipid-Based Formulation - Self-Emulsifying Drug Delivery System): By dissolving the compound in a lipid-based system, it can remain in a solubilized state in the gastrointestinal tract, leading to significantly improved absorption. This is reflected in a much higher Cmax and AUC, and a faster Tmax compared to the simple suspension.

Formulation C (Amorphous Solid Dispersion): Converting the crystalline drug to an amorphous form within a polymer matrix can enhance its dissolution rate and solubility. This is expected to lead to a substantial improvement in bioavailability over the simple suspension, though potentially not as high as a well-designed lipid-based system.

Experimental Protocols

Detailed methodologies for the key experiments that would be required to generate the data presented above are as follows.

Formulation Preparation
  • Formulation A (Simple Aqueous Suspension): this compound (10 mg/mL) is suspended in an aqueous vehicle containing 0.5% (w/v) carboxymethylcellulose and 0.1% (w/v) Tween 80. The suspension is prepared by gentle mixing to ensure homogeneity before administration.

  • Formulation B (Lipid-Based Formulation - SEDDS): this compound is dissolved in a mixture of a medium-chain triglyceride (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP) to form a clear solution. The exact ratio of the components would be optimized based on solubility and emulsification studies.

  • Formulation C (Amorphous Solid Dispersion): An amorphous solid dispersion of this compound is prepared by spray-drying a solution containing the drug and a polymer (e.g., HPMCAS-HF) in a suitable solvent (e.g., acetone/methanol). The resulting powder is then suspended in an aqueous vehicle for administration.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing with free access to water.

  • Dosing: The formulations are administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis
  • Method: The concentration of this compound in plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is injected into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode, with monitoring of specific parent and daughter ion transitions for the analyte and internal standard.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.

Mandatory Visualizations

Signaling Pathway

Thiazole-containing benzoic acid derivatives have been investigated for their potential to modulate various signaling pathways. For instance, a phenyl-thiazolyl-benzoic acid derivative has been identified as a dual agonist for Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR), which are nuclear receptors that play crucial roles in cell differentiation and proliferation. The following diagram illustrates a simplified representation of the RAR/RXR signaling pathway.

RAR_RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(1,3-Thiazol-2-yl) benzoic acid derivative Receptor_Complex_Cytoplasm Inactive RAR/RXR Complex Ligand->Receptor_Complex_Cytoplasm Binds to Receptor_Complex_Nucleus Active RAR/RXR Complex Receptor_Complex_Cytoplasm->Receptor_Complex_Nucleus Translocates RARE Retinoic Acid Response Element (RARE) Receptor_Complex_Nucleus->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Biological_Response Cell Differentiation, Apoptosis Gene_Transcription->Biological_Response Leads to

Caption: Simplified RAR/RXR signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for a typical in vivo pharmacokinetic study to compare different formulations.

Pharmacokinetic_Workflow Formulation_Prep Formulation Preparation (A, B, C) Animal_Dosing Oral Dosing in Rats (10 mg/kg) Formulation_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling (0-24 hr) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Bioanalysis HPLC-MS/MS Analysis Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis

Caption: In vivo pharmacokinetic study workflow.

Validating the Impact of 3-(1,3-Thiazol-2-yl)benzoic Acid on the NF-κB Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 3-(1,3-Thiazol-2-yl)benzoic acid and other known inhibitors targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. The dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals interested in the experimental validation of novel compounds targeting NF-κB.

Introduction to NF-κB Signaling

The NF-κB pathway is a highly conserved signaling cascade that plays a pivotal role in cellular responses to stimuli such as cytokines, stress, and pathogens. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon activation by various upstream signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows the freed NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of a wide array of target genes involved in inflammation, cell proliferation, and apoptosis. Thiazole derivatives have emerged as a promising class of molecules with the potential to modulate this pathway, showing both anti-inflammatory and anticancer activities.[1][2]

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the quantitative data for this compound (a representative thiazole-based compound for the purpose of this validation guide) and two well-characterized NF-κB inhibitors, BAY 11-7082 and SC75741.

CompoundChemical StructureTarget in NF-κB PathwayIC50 (µM) for NF-κB InhibitionCell LineAssay TypeReference
This compoundChemical structure of this compoundIKKβ (putative)Data not yet availableTo be determinedLuciferase Reporter AssayN/A
BAY 11-7082Chemical structure of BAY 11-7082IKKβ (irreversible)10HeLaElectrophoretic Mobility Shift Assay (EMSA)--INVALID-LINK--
SC75741Chemical structure of SC75741IKKβ (ATP-competitive)2U937IKKβ Kinase Assay--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effect on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of NF-κB in response to treatment with the test compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of the firefly luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 3000 (or similar transfection reagent)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound and comparator compounds

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or comparator compounds. Pre-incubate for 1 hour.

  • Stimulate the cells with 10 ng/mL TNF-α for 6 hours to activate the NF-κB pathway. Include a non-stimulated control group.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.

Western Blot for Phospho-IκBα and Total IκBα

Objective: To determine if the test compound inhibits the phosphorylation and subsequent degradation of IκBα.

Materials:

  • HeLa cells (or another suitable cell line)

  • DMEM with 10% FBS

  • TNF-α

  • This compound and comparator compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with different concentrations of this compound or comparator compounds for 1 hour.

  • Stimulate the cells with 10 ng/mL TNF-α for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to β-actin.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for its validation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (P) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nucleus NF-κB (p65/p50) NF-κB->NF-κB_nucleus Translocates 3_Thiazol_2_yl_benzoic_acid This compound 3_Thiazol_2_yl_benzoic_acid->IKK_complex Inhibits DNA DNA NF-κB_nucleus->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: The canonical NF-κB signaling pathway and the putative inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., HEK293T, HeLa) Compound_Treatment Treat with This compound & Comparators Cell_Seeding->Compound_Treatment Stimulation Stimulate with TNF-α Compound_Treatment->Stimulation Reporter_Assay NF-κB Luciferase Reporter Assay Stimulation->Reporter_Assay Western_Blot Western Blot for p-IκBα & IκBα Stimulation->Western_Blot Quantification Quantify Luciferase Activity & Protein Band Intensity Reporter_Assay->Quantification Western_Blot->Quantification IC50_Calculation Calculate IC50 Values Quantification->IC50_Calculation Comparison Compare with Alternatives IC50_Calculation->Comparison

Caption: A generalized experimental workflow for validating the inhibitory effect of a test compound on the NF-κB pathway.

References

Comparative Assessment of Off-Target Activity: 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target activity of the novel small molecule inhibitor, 3-(1,3-Thiazol-2-yl)benzoic acid, against a panel of selected kinases. For the purpose of this illustrative guide, we will designate its hypothetical primary target as Kinase X . The compound's performance is compared with two alternative molecules sharing a similar structural scaffold: Compound A (4-(1,3-Thiazol-2-yl)benzoic acid) and Compound B (3-(1,3-Thiazol-2-yl)benzamide) .

The following sections detail the experimental protocols used to generate the comparative data, present the findings in tabular format, and visualize the relevant biological pathway and experimental workflow.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the inhibitory activity of the test compounds against the primary target, Kinase X, and a panel of potential off-target kinases.

  • Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody is also included. When the tracer is bound to the kinase, Forster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer, resulting in a high FRET signal. Test compounds that bind to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Kinases, fluorescently labeled tracer, and terbium-labeled antibody were prepared in a buffered solution.

    • Serial dilutions of the test compounds (this compound, Compound A, and Compound B) were prepared in DMSO and added to the assay plate.

    • The kinase, tracer, and antibody mixture was added to the wells containing the test compounds.

    • The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • The fluorescence emission was measured at two wavelengths (for the donor terbium and the acceptor tracer) using a microplate reader.

    • The ratio of the acceptor and donor emission signals was calculated to determine the degree of tracer displacement.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model.

2. Isothermal Titration Calorimetry (ITC)

ITC was used to confirm the binding affinity (Kd) of the compounds to the primary target, Kinase X.

  • Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

  • Procedure:

    • The purified Kinase X protein was placed in the sample cell of the calorimeter.

    • The test compound was loaded into the injection syringe.

    • A series of small injections of the compound were made into the sample cell.

    • The heat released or absorbed during each injection was measured.

    • The resulting data were plotted as heat change per injection versus the molar ratio of the ligand to the protein.

    • The binding isotherm was fitted to a suitable binding model to determine the Kd, n, and ΔH.

Data Presentation

The inhibitory activity and binding affinity of this compound and its analogs are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundCompound ACompound B
Kinase X (Primary Target) 50 12085
Kinase A (Off-Target)1,2002,5001,800
Kinase B (Off-Target)3,500>10,0008,000
Kinase C (Off-Target)8501,500950
Kinase D (Off-Target)>10,000>10,000>10,000

Table 2: Binding Affinity for Kinase X (Isothermal Titration Calorimetry)

CompoundKd (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound451.1-8.5-2.1
Compound A1101.0-7.9-2.5
Compound B801.2-8.2-2.3

Mandatory Visualizations

G Hypothetical Signaling Pathway of Kinase X cluster_0 Upstream Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein Kinase X Kinase X Adaptor Protein->Kinase X Activation Downstream Substrate 1 Downstream Substrate 1 Kinase X->Downstream Substrate 1 Phosphorylation Downstream Substrate 2 Downstream Substrate 2 Kinase X->Downstream Substrate 2 Phosphorylation Cell Proliferation Cell Proliferation Downstream Substrate 1->Cell Proliferation Cell Survival Cell Survival Downstream Substrate 2->Cell Survival This compound This compound This compound->Kinase X Inhibition

Caption: Hypothetical signaling cascade involving the primary target, Kinase X.

G Workflow for Off-Target Activity Assessment Start Start Compound Synthesis & Purification Compound Synthesis & Purification Start->Compound Synthesis & Purification Primary Target Assay (Kinase X) Primary Target Assay (Kinase X) Compound Synthesis & Purification->Primary Target Assay (Kinase X) Off-Target Kinase Panel Screening Off-Target Kinase Panel Screening Primary Target Assay (Kinase X)->Off-Target Kinase Panel Screening Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Off-Target Kinase Panel Screening->Data Analysis (IC50 Determination) Hit Confirmation (e.g., ITC) Hit Confirmation (e.g., ITC) Data Analysis (IC50 Determination)->Hit Confirmation (e.g., ITC) Selectivity Profiling Selectivity Profiling Hit Confirmation (e.g., ITC)->Selectivity Profiling End End Selectivity Profiling->End

Caption: Experimental workflow for assessing off-target kinase activity.

Discussion

The data presented in this guide indicate that this compound is a potent inhibitor of its intended target, Kinase X, with an IC50 value of 50 nM and a Kd of 45 nM. In comparison to the selected alternative compounds, it demonstrates superior potency.

Regarding off-target activity, this compound exhibits a favorable selectivity profile. The IC50 values for the tested off-target kinases are significantly higher than that for Kinase X, suggesting a lower propensity for unintended interactions within this panel. Specifically, the selectivity for Kinase X over Kinase A, B, and C is 24-fold, 70-fold, and 17-fold, respectively. No significant inhibition was observed for Kinase D.

Compound A, while less potent against the primary target, shows a slightly cleaner off-target profile in this limited panel. Compound B demonstrates intermediate potency and selectivity.

Safety Operating Guide

Personal protective equipment for handling 3-(1,3-Thiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(1,3-Thiazol-2-yl)benzoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS), this compound is classified with the following hazards: it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE Category Specific Requirements Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat.To prevent skin irritation upon contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is necessary.To avoid inhalation which may cause respiratory irritation.[1]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.To prevent accidental ingestion.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following workflow should be followed:

prep Preparation - Review SDS - Assemble PPE handling Handling - Work in a ventilated hood - Avoid generating dust prep->handling use Use in Experiment - Controlled addition - Monitor for spills handling->use decon Decontamination - Clean workspace - Decontaminate equipment use->decon storage Storage - Tightly sealed container - Cool, dry, well-ventilated area decon->storage

Safe Handling Workflow for this compound.

Experimental Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Handling: Wear all required PPE. When weighing or transferring the solid compound, do so in a manner that avoids the creation of dust. Use of a chemical fume hood is strongly recommended.

  • Use in Experiment: When adding the compound to a reaction, do so slowly and in a controlled manner. Continuously monitor the experiment for any spills or splashes.

  • Decontamination: After the experiment is complete, decontaminate all glassware and equipment that came into contact with the chemical. Clean the work surface thoroughly.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Management Workflow:

collection Waste Collection - Segregate chemical waste labeling Labeling - Clearly label as hazardous waste collection->labeling temp_storage Temporary Storage - Store in a designated, secure area labeling->temp_storage disposal Disposal - Arrange for pickup by certified waste disposal service temp_storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.